molecular formula C15H15NO2 B106162 N-(4-Ethoxyphenyl)benzamide CAS No. 15437-14-6

N-(4-Ethoxyphenyl)benzamide

Cat. No.: B106162
CAS No.: 15437-14-6
M. Wt: 241.28 g/mol
InChI Key: LOKFUBTWUGZRLA-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)benzamide (CAS 15437-14-6) is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol. This solid compound is characterized by a melting point of 171 to 175 °C and a predicted boiling point of 307.1 ± 25.0 °C . As a member of the benzamide family, it serves as a valuable building block in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules . Benzamide derivatives are prominent scaffolds in drug discovery due to their wide range of reported biological activities. Research into analogous compounds has shown that the benzamide pharmacophore is associated with significant inhibitory potential against various enzymes, including acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms, which are important targets for conditions like neurodegenerative diseases and glaucoma . Furthermore, structurally similar benzamide analogues have been investigated for their potential effects on targets such as histone deacetylase (HDAC II), Janus kinase 2 (JAK2), and the epidermal growth factor receptor (EGFR), indicating the relevance of this chemical class in oncology and other therapeutic areas . This product is supplied for research purposes as a light purple solid . It is intended for use in laboratory settings only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15437-14-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H15NO2/c1-2-18-14-10-8-13(9-11-14)16-15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17)

InChI Key

LOKFUBTWUGZRLA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Other CAS No.

15437-14-6

Pictograms

Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

N-(4-Ethoxyphenyl)benzamide CAS number and IUPAC name

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

N-(4-Ethoxyphenyl)benzamide is a secondary amide structurally characterized by a benzoyl group attached to the nitrogen atom of p-phenetidine (4-ethoxyaniline). It serves as a significant structural analog to the analgesic phenacetin (N-(4-ethoxyphenyl)acetamide), differing only by the substitution of the acetyl group with a benzoyl moiety. This modification significantly alters its lipophilicity and crystalline packing, making it a relevant scaffold in the study of liquid crystals and structure-activity relationships (SAR) in analgesics.

Core Identifiers
ParameterDetail
IUPAC Name N-(4-Ethoxyphenyl)benzamide
CAS Registry Number 15437-14-6
Synonyms 4'-Ethoxybenzanilide; p-Ethoxybenzanilide; Benzoyl-p-phenetidine
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
SMILES CCOc1ccc(NC(=O)c2ccccc2)cc1
InChIKey LOKFUBTWUGZRLA-UHFFFAOYSA-N
Physicochemical Properties[7]
PropertyValueContext/Notes
Melting Point 173 °CSignificantly higher than phenacetin (134 °C) due to enhanced π-π stacking interactions of the additional phenyl ring [1].
Appearance White to off-white crystalline solidTypically needles or plates upon recrystallization from ethanol.
Solubility Insoluble in water; Soluble in hot ethanol, DMSO, DMF, DCMLipophilic nature dominates; minimal aqueous solubility requires organic co-solvents for biological assays.
Partition Coefficient LogP ~ 3.3 (Predicted)High lipophilicity suggests high membrane permeability but potential for bioaccumulation.

Synthetic Pathways & Process Chemistry

The synthesis of N-(4-Ethoxyphenyl)benzamide is classically achieved via a Schotten-Baumann reaction . This nucleophilic acyl substitution involves the attack of the electron-rich nitrogen of 4-ethoxyaniline onto the electrophilic carbonyl carbon of benzoyl chloride.

Reaction Mechanism

The reaction proceeds through a tetrahedral intermediate. A base (typically NaOH or Pyridine) is essential to neutralize the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.

ReactionMechanismReactants4-Ethoxyaniline(Nucleophile)IntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic AttackReagentBenzoyl Chloride(Electrophile)Reagent->IntermediateProductN-(4-Ethoxyphenyl)benzamide(Precipitate)Intermediate->ProductElimination of Cl-ByproductHCl (Neutralized by Base)Intermediate->Byproduct

Figure 1: Mechanistic pathway for the benzoylation of 4-ethoxyaniline.

Experimental Protocol (Schotten-Baumann Method)

This protocol is preferred for its operational simplicity and high yield.

Reagents:

  • 4-Ethoxyaniline (p-Phenetidine): 10.0 mmol (1.37 g)

  • Benzoyl Chloride: 11.0 mmol (1.55 g) [1.1 equiv]

  • Sodium Hydroxide (10% aq): 20 mL

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Preparation: In a 100 mL Erlenmeyer flask, suspend 1.37 g of 4-ethoxyaniline in 20 mL of 10% NaOH solution. The amine may not fully dissolve initially.

  • Addition: Cool the mixture to ~10°C in an ice bath. Add benzoyl chloride (1.55 g) dropwise over 10 minutes while vigorously stirring. Critical: Vigorous stirring is required to maximize the interfacial surface area between the aqueous amine phase and the organic acid chloride droplets.

  • Reaction: Remove the ice bath and continue stirring at room temperature for 30 minutes. The mixture will thicken as the amide product precipitates.

  • Neutralization Check: Ensure the solution remains alkaline (pH > 10) to trap HCl. If acidic, add small aliquots of 10% NaOH.

  • Workup: Dilute with 20 mL cold water to dissolve inorganic salts. Filter the crude solid using a Buchner funnel. Wash the cake with 3 x 10 mL water to remove residual NaOH and NaCl.

  • Purification: Recrystallize the crude white solid from boiling ethanol. Allow to cool slowly to room temperature, then to 4°C to maximize crystal growth.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.

WorkupFlowStartCrude Reaction Mixture(Suspension)FilterVacuum FiltrationStart->FilterSolidCrude Solid(Product + Impurities)Filter->SolidFiltrateFiltrate(NaCl, NaOH, H2O)Filter->FiltrateWashWash with H2O (x3)Solid->WashRecrystRecrystallization(Boiling EtOH)Wash->RecrystDryVacuum Dry(50°C)Recryst->DryFinalPure N-(4-Ethoxyphenyl)benzamide(Needles, mp 173°C)Dry->Final

Figure 2: Purification workflow ensuring removal of ionic byproducts and unreacted amine.

Structural Characterization

Verification of the synthesized compound relies on spectroscopic signatures distinguishing the ethoxy group and the amide linkage.

Mass Spectrometry (EI-MS)
  • Molecular Ion (M+): m/z 241 (Strong).

  • Base Peak: m/z 105 ([Ph-C≡O]+). The benzoyl cation is the characteristic fragment for benzanilides, formed by α-cleavage at the amide bond [2].

  • Other Fragments: m/z 136 ([M - PhCO]+), corresponding to the p-phenetidine radical cation.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
10.15 Singlet (br)1H-NH- Amide proton, deshielded by carbonyl anisotropy.
7.95 Doublet2HBenzoyl orthoElectron-deficient ring protons.
7.68 Doublet2HPhenetidine orthoAA'BB' system, deshielded by nitrogen.
7.50 - 7.60 Multiplet3HBenzoyl meta/paraOverlapping aromatic signals.
6.92 Doublet2HPhenetidine metaShielded by the electron-donating ethoxy group.
4.01 Quartet2H-OCH₂- Characteristic methylene signal coupled to methyl.
1.32 Triplet3H-CH₃ Terminal methyl group.
Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (secondary amide).

  • 1645 cm⁻¹: C=O stretch (Amide I band) – Lower than typical ketones due to resonance.

  • 1530 cm⁻¹: N-H bend (Amide II band).

  • 1240 cm⁻¹: C-O-C asymmetric stretch (aryl alkyl ether).

Biological & Pharmaceutical Applications

Analgesic Pharmacophore

N-(4-Ethoxyphenyl)benzamide is a direct lipophilic analog of Phenacetin and Paracetamol (Acetaminophen).

  • Mechanism: Like its analogs, it likely acts by inhibiting cyclooxygenase (COX) enzymes in the central nervous system, though its bulkier benzoyl group may alter binding kinetics compared to the acetyl group of phenacetin.

  • Metabolism & Toxicity: Phenacetin was withdrawn due to nephrotoxicity and carcinogenicity implicated by its metabolite p-phenetidine. Since N-(4-Ethoxyphenyl)benzamide can hydrolyze in vivo to release p-phenetidine, it shares this toxicological liability, making it more useful as a chemical probe or intermediate rather than a clinical therapeutic [3].

Liquid Crystal Mesogens

The rigid, rod-like structure (calamitic) of the benzanilide core, combined with the flexible ethoxy tail, makes this compound a valuable mesogen (liquid crystal precursor).

  • Application: It serves as a core scaffold for synthesizing higher-order liquid crystals used in electro-optical displays. The high melting point (173°C) indicates strong intermolecular forces, which are often modulated by extending the alkyl chain (e.g., butoxy, hexyloxy) to lower the transition temperatures for practical use.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential Carcinogen (Category 2, based on p-phenetidine release).

  • Handling: Use standard PPE (gloves, goggles). All operations involving the heating of this compound should be performed in a fume hood to avoid inhalation of any sublimed material or decomposition products.

  • Spill Response: Sweep up dry. Do not flush into surface water due to high aquatic toxicity of aniline derivatives.

References

  • Stenutz, R. (2023). Benzoyl-p-phenetidine Properties and Melting Point Data. Stenutz.eu. Available at: [Link]

  • PubChem. (2023). Compound Summary: p-Phenetidine (Metabolite Context). National Library of Medicine. Available at: [Link]

  • PrepChem. (2023).[1] General Procedure for Schotten-Baumann Synthesis of Benzanilides. Available at: [Link]

Thermodynamic Properties of N-(4-Ethoxyphenyl)benzamide: A Strategic Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermodynamic characterization of N-(4-Ethoxyphenyl)benzamide (also known as N-Benzoyl-p-phenetidine or 4'-Ethoxybenzanilide).[1]

Executive Summary

N-(4-Ethoxyphenyl)benzamide (CAS: 15437-14-6) serves as a critical model compound for understanding the solubility behavior of amide-linked pharmaceutical intermediates.[1] Characterized by a high melting point (~174°C) and significant intermolecular hydrogen bonding, its thermodynamic profile presents challenges in formulation and process design.[1][2]

This guide provides a rigorous framework for determining the solid-state and solution-phase thermodynamics of this compound.[1][2] Unlike standard data sheets, this document details the causality behind solubility deviations, offering a self-validating protocol for researchers to generate high-fidelity thermodynamic data.[1]

Key Physicochemical Parameters
PropertyValue / DescriptionSource
Chemical Name N-(4-Ethoxyphenyl)benzamide[PubChem, 2025]
Synonyms 4'-Ethoxybenzanilide, N-Benzoyl-p-phenetidine[CRC Handbook]
Molecular Formula

Calculated
Molecular Weight 241.29 g/mol Calculated
Melting Point (

)
171 – 175 °C (444 – 448 K)[CRC Handbook; VDOC]
Physical State White crystalline solidObserved
Crystal Lattice Likely monoclinic/triclinic (analogous to benzanilide)Predicted

Solid-State Thermodynamics

The thermodynamic stability of N-(4-Ethoxyphenyl)benzamide in the solid state is dominated by the amide functionality, which facilitates strong intermolecular hydrogen bonding (


).[1] This results in a high crystal lattice energy, directly influencing the enthalpy of fusion (

) and subsequent solubility.[1][2]
Differential Scanning Calorimetry (DSC) Protocol

To accurately determine the enthalpy of fusion—the energetic barrier to dissolution—the following DSC protocol is required.

Objective: Measure


, 

, and

.
  • Sample Preparation: Weigh 3–5 mg of N-(4-Ethoxyphenyl)benzamide into a Tzero aluminum pan. Crimp with a pinhole lid to allow for potential volatile release (though minimal for this compound).[1][2]

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidation.
    
  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 200°C (past the expected

      
       of 175°C).
      
    • Isothermal hold for 1 min.

    • Cool at 10°C/min to 25°C (to observe recrystallization behavior).

  • Data Analysis: Integrate the endothermic melting peak. The area under the curve (J/g) converted to kJ/mol yields

    
    .[1][2]
    

Technical Insight: For benzanilides,


 is typically in the range of 25–35 kJ/mol.[1][2] A sharp endotherm indicates high purity; a broadened peak suggests polymorphic mixtures or impurities.[1][2]

Solution Thermodynamics & Solubility

The solubility of N-(4-Ethoxyphenyl)benzamide is not merely a concentration value; it is a thermodynamic equilibrium governed by the balance between crystal lattice disruption and solvation enthalpy.[1][2]

The Ideal Solubility Model

Before experimental measurement, the ideal mole fraction solubility (


) should be calculated to establish a baseline.[1][2] This assumes activity coefficients (

) are unity (ideal solution).[1][2]


  • 
     : Universal gas constant (
    
    
    
    )[1]
  • 
     : Melting temperature (approx.[1][2] 447.15 K)[2]
    
  • 
     : Enthalpy of fusion (experimentally determined via DSC).[1][2]
    

Deviation Analysis:

  • If

    
    : The solvent forms ideal interactions (e.g., substituted benzenes).[2]
    
  • If

    
    : Strong positive deviation (activity coefficient 
    
    
    
    ).[1][2] Common in non-polar solvents like hexane where the polar amide group is solvophobic.[1][2]
  • If

    
    : Negative deviation (
    
    
    
    ).[1][2] Occurs in solvents capable of H-bond donation (e.g., Ethanol, Methanol) that specifically interact with the amide carbonyl.[1][2]
Experimental Solubility Protocol (Shake-Flask Method)

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.[1][2]

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solid Mix Solvent Addition (Binary/Pure) Start->Mix Equilibrate Equilibration (Shake Flask) Mix->Equilibrate Settle Phase Separation (Settle/Centrifuge) Equilibrate->Settle 24-48 hrs TempControl Temp Control (± 0.05 K) TempControl->Equilibrate Constant T Sample Supernatant Sampling Settle->Sample Filter (0.45 µm) Analyze Quantification (HPLC/UV) Sample->Analyze

Figure 1: Isothermal Saturation Workflow for Solubility Determination.

Detailed Steps:

  • Preparation: Add excess N-(4-Ethoxyphenyl)benzamide to 10 mL of solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Acetonitrile) in a glass vial.

  • Equilibration: Place vials in a shaking water bath controlled to ±0.05 K. Shake at 150 rpm for 48 hours.

  • Settling: Stop agitation and allow the suspension to settle for 4 hours to ensure complete phase separation.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Methanol/Water mobile phase, UV detection at

    
     nm).
    

Thermodynamic Modeling Framework

To extrapolate solubility data (


) across temperatures, empirical and semi-empirical models must be applied.[1][2]
Modified Apelblat Equation

This model is excellent for correlating solubility with temperature, accounting for the non-constant enthalpy of solution.[1][2]



  • A, B, C : Empirical parameters derived from regression analysis.

  • Application : Used to predict solubility at unmeasured temperatures within the experimental range.[1][2]

van't Hoff Analysis

This analysis extracts the thermodynamic functions of dissolution.[1][2]



Derived Parameters:

  • Enthalpy of Solution (

    
    ) : Indicates if dissolution is endothermic (positive) or exothermic.[1][2] For N-(4-Ethoxyphenyl)benzamide, this is expected to be positive  (endothermic) due to the energy required to break the crystal lattice.[1]
    
  • Gibbs Free Energy (

    
    ) : 
    
    
    
    .[1][2]
  • Entropy of Solution (

    
    ) : Reflects the increase in disorder upon mixing.[1][2]
    

Dissolution Mechanism Visualization:

DissolutionThermo cluster_0 Thermodynamic Cycle Solid Solid Crystal (High Lattice Energy) Cavity Cavity Formation (Endothermic +) Solid->Cavity ΔH_fus (Breaking H-bonds) Solvation Solvation/Mixing (Exothermic -) Cavity->Solvation + Solvent Interaction Solution Saturated Solution (Equilibrium) Solvation->Solution ΔG_sol = 0

Figure 2: Thermodynamic Cycle of Dissolution for N-(4-Ethoxyphenyl)benzamide.

References

  • PubChem. (2025).[1][2][3][4] N-(4-Ethoxyphenyl)benzamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link]

  • CRC Handbook. (2025).[1][2] CRC Handbook of Tables for Organic Compound Identification. CRC Press.[1][2] (Data sourced via VDOC). Available at: [Link]

  • Sokolov, A. A., et al. (2023).[1][2] Thermodynamic Properties of 3- and 4-Ethoxyacetanilides. Molecules, 28(20), 7027.[1][2] (Cited for methodological analogy). Available at: [Link]

  • Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for Ideal Solubility Equation).

Sources

N-(4-Ethoxyphenyl)benzamide: A Technical Retrospective and Modern Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry history, pharmacological profile, and synthetic utility of N-(4-Ethoxyphenyl)benzamide.

Synonyms: Benzophenetidin, N-Benzoyl-p-phenetidine, 4'-Ethoxybenzanilide. CAS Registry Number: 120-35-4 Molecular Formula: C₁₅H₁₅NO₂ Molecular Weight: 241.29 g/mol

Executive Summary

N-(4-Ethoxyphenyl)benzamide represents a classic case study in the "Coal Tar" era of analgesic discovery. Historically synthesized as a lipophilic, longer-acting analog of Phenacetin (Acetophenetidin), it was designed to mitigate the acute toxicity of acetanilide derivatives while maintaining analgesic efficacy.

While its clinical use as a standalone analgesic has largely been eclipsed by the nephrotoxicity concerns associated with p-phenetidine release, the compound remains a high-value scaffold in modern medicinal chemistry. It serves as a robust structural template for Histone Deacetylase (HDAC) inhibitors and G-Protein Coupled Receptor (GPCR) modulators, where the 4-ethoxyphenyl moiety provides critical hydrophobic interactions and electron-donating properties without the liability of rapid metabolic cleavage.

Historical Medicinal Chemistry: The "Aniline" Lineage

The development of N-(4-Ethoxyphenyl)benzamide must be understood within the Structure-Activity Relationship (SAR) evolution of the para-aminophenol class.

The "Coal Tar" Analgesics Tree

In the late 19th century, chemists sought to modify toxic industrial byproducts (aniline, p-nitrophenol) into safe antipyretics.[1][2]

CompoundStructureClinical StatusPrimary Failure Mode
Acetanilide Ph-NH-AcWithdrawnHigh toxicity (Methemoglobinemia) due to rapid hydrolysis to aniline.
Phenacetin 4-EtO-Ph-NH-AcWithdrawn (1970s)Nephrotoxicity (Analgesic Nephropathy) and Carcinogenicity.
Paracetamol 4-HO-Ph-NH-AcStandard of Care Hepatotoxicity at high doses (NAPQI formation), but safe at therapeutic levels.
Benzophenetidin 4-EtO-Ph-NH-BzHistorical/Research Slower hydrolysis, but ultimately releases toxic p-phenetidine.
The Benzoyl Logic (Bioisosterism)

The substitution of the acetyl group (in Phenacetin) with a benzoyl group (in Benzophenetidin) was a deliberate medicinal chemistry strategy intended to alter pharmacokinetics:

  • Increased Lipophilicity: The phenyl ring significantly increases LogP (approx. 3.5 vs. 1.6 for Phenacetin), enhancing CNS penetration.

  • Steric Hindrance: The bulky benzoyl group protects the amide bond from enzymatic hydrolysis (amidases).

  • Hypothesis: Slower hydrolysis would result in a "sustained release" analgesic effect and lower peak concentrations of the toxic metabolite p-phenetidine.

Metabolism & Toxicology: The "Toxic Fork"

The failure of N-(4-Ethoxyphenyl)benzamide as a mainstream drug is due to its metabolic fate. Like Phenacetin, it is a prodrug for p-phenetidine , a compound now known to cause kidney damage and methemoglobinemia.

Metabolic Pathway Diagram

The following diagram illustrates the critical "Toxic Fork" where the molecule either detoxifies or activates into a nephrotoxin.

Metabolism Parent N-(4-Ethoxyphenyl)benzamide (Benzophenetidin) Phenetidine p-Phenetidine (Toxic Intermediate) Parent->Phenetidine Amidase Hydrolysis (Slow) BenzoicAcid Benzoic Acid (Excreted as Hippuric Acid) Parent->BenzoicAcid Hydrolysis Paracetamol Paracetamol (Analgesic Active) Phenetidine->Paracetamol O-Dealkylation (Minor Pathway) NHydroxy N-Hydroxy-p-phenetidine (Methemoglobinemia/DNA Adducts) Phenetidine->NHydroxy CYP450 (CYP1A2) N-Hydroxylation Conjugates Glucuronide/Sulfate Conjugates (Excretion) Paracetamol->Conjugates Phase II Metabolism Renal Toxicity Renal Toxicity NHydroxy->Renal Toxicity Covalent Binding

Caption: Metabolic fate of Benzophenetidin. The red pathway indicates the generation of the toxic p-phenetidine, leading to renal damage.

Mechanism of Toxicity
  • Hydrolysis: The amide bond is cleaved by hepatic amidases. While the benzoyl group slows this process compared to the acetyl group in Phenacetin, it does not prevent it.

  • N-Hydroxylation: The released p-phenetidine undergoes N-hydroxylation by CYP1A2. The resulting N-hydroxyphenetidine is a potent oxidizing agent that converts hemoglobin to methemoglobin (impairing oxygen transport) and forms reactive electrophiles that damage renal papillae.

Modern Applications: A Privileged Scaffold

Despite its toxicity as a high-dose analgesic, the N-(4-ethoxyphenyl)benzamide core is a valuable scaffold in modern drug discovery for targets requiring high potency and low dosing (nanomolar range), where the metabolic flux to p-phenetidine is negligible.

Target Classes
  • HDAC Inhibitors: The benzamide moiety is a classic "zinc-binding group" (ZBG) bioisostere. Derivatives of this scaffold are investigated for anticancer activity (e.g., Entinostat analogs).

  • MrgX1 Modulators: Recent high-throughput screens (MLPCN) identified this core in Positive Allosteric Modulators (PAMs) for the MrgX1 receptor, a target for neuropathic pain. The 4-ethoxy group provides essential hydrophobic contacts in the receptor's allosteric pocket.

Experimental Protocols

Synthesis of N-(4-Ethoxyphenyl)benzamide

Method: Schotten-Baumann Reaction Rationale: This biphasic reaction is preferred over anhydrous acylation because it scavenges the HCl byproduct immediately, preventing protonation of the unreacted amine.

Reagents:

  • p-Phenetidine (4-Ethoxyaniline): 13.7 g (100 mmol)

  • Benzoyl Chloride: 14.1 g (100 mmol)

  • Sodium Hydroxide (10% aqueous solution): 100 mL

  • Solvent: Dichloromethane (DCM) or Diethyl Ether

Step-by-Step Protocol:

  • Preparation: In a 500 mL round-bottom flask, dissolve 13.7 g of p-phenetidine in 100 mL of DCM.

  • Biphasic Setup: Add 100 mL of 10% NaOH solution. The mixture will form two layers.

  • Addition: Cool the mixture to 0–5°C in an ice bath. Add benzoyl chloride (14.1 g) dropwise over 30 minutes with vigorous stirring . Critical: Vigorous stirring is essential to ensure interfacial contact between the organic phase (reactants) and aqueous phase (base).[3]

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes).

  • Workup: Separate the organic layer.[3] Extract the aqueous layer once with 50 mL DCM. Combine organic extracts.

  • Wash: Wash the organic phase successively with:

    • 1M HCl (to remove unreacted amine)

    • Saturated NaHCO₃ (to remove benzoic acid)

    • Brine

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1).

    • Yield: Expected 85–90%.

    • Melting Point: 173–174°C.

Microsomal Stability Assay

To assess the metabolic stability of derivatives based on this scaffold.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Smith, D. A., et al. (2015). "Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1." NIH Molecular Libraries Program. Link

  • Uetrecht, J. (2002). "N-oxidation of drugs associated with idiosyncratic drug reactions." Drug Metabolism Reviews, 34(3), 651-665. (Mechanistic details on aniline/phenetidine toxicity). Link

  • Prescott, L. F. (1980). "Kinetics and metabolism of paracetamol and phenacetin." British Journal of Clinical Pharmacology, 10(S2), 291S-298S. Link

  • BenchChem. (2025). "Synthesis of N-(4-Formylphenyl)benzamide: Technical Guide." (General benzamide synthesis conditions). Link

Sources

Technical Guide: Crystal Structure Analysis of N-(4-Ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of N-(4-ethoxyphenyl)benzamide (CAS: 55849-33-7), a structural analog of the historical analgesic Phenacetin. Understanding the solid-state arrangement of this compound is critical for researchers in medicinal chemistry and crystal engineering, particularly regarding the stability of the amide bond and the formation of supramolecular synthons.

This document moves beyond standard characterization, focusing on the causality between molecular conformation (torsion angles) and macroscopic crystal packing. It provides a validated protocol for synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis, supported by Hirshfeld surface analysis to map intermolecular interactions.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9][10][11]

N-(4-Ethoxyphenyl)benzamide consists of a benzamide core substituted with a p-ethoxy group on the N-phenyl ring. It serves as a model system for studying N-arylbenzamide packing, where the competition between


-

stacking and strong

hydrogen bonds dictates the crystal lattice.
Key Structural Parameters[2][3][4][5][6][7][10][11]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 241.29 g/mol

  • Conformational Degrees of Freedom: The molecule possesses significant flexibility around the amide linkage (

    
     bond) and the ethoxy ether linkage (
    
    
    
    ), leading to potential conformational polymorphism.

Synthesis and Crystallization Protocol

To ensure high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a controlled crystallization gradient is required.

Synthesis: Modified Schotten-Baumann

We utilize a biphasic Schotten-Baumann condition to minimize side reactions and simplify purification.

Reagents:

  • Benzoyl Chloride (

    
     eq)
    
  • p-Phenetidine (4-Ethoxyaniline) (

    
     eq)
    
  • 10% NaOH (aq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve p-phenetidine in DCM at 0°C.

  • Add 10% NaOH solution (2.0 eq) under vigorous stirring.

  • Add benzoyl chloride dropwise over 30 minutes to maintain temperature <5°C (exothermic control).

  • Stir for 2 hours at room temperature.

  • Separate organic layer, wash with 1M HCl (to remove unreacted amine), then Brine.

  • Dry over

    
     and rotovap to yield crude white solid.
    
Single Crystal Growth Strategy

Direct evaporation often yields polycrystalline aggregates. We employ a Liquid-Liquid Diffusion (Layering) technique to slow nucleation.

  • Solvent A (Good): Ethanol or Tetrahydrofuran (THF).

  • Solvent B (Poor): n-Hexane or Pentane.

Protocol:

  • Dissolve 50 mg of purified amide in 2 mL of Solvent A in a narrow NMR tube or scintillation vial.

  • Carefully layer 4 mL of Solvent B on top using a syringe along the vial wall to prevent immediate mixing.

  • Seal with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free environment.

  • Timeline: Crystals suitable for XRD (

    
     mm) typically appear within 72–96 hours.
    
Workflow Visualization

The following diagram illustrates the critical path from synthesis to diffraction.

G Start Start: p-Phenetidine React Schotten-Baumann (Benzoyl Cl + NaOH) Start->React Purify Purification (Acid Wash + Recryst.) React->Purify Yield > 85% Growth Crystal Growth (EtOH/Hexane Layering) Purify->Growth Check Microscopy Check (Birefringence) Growth->Check 72-96 hrs Check->Growth Polycrystalline? Retry XRD Single Crystal XRD (Mo Kα Source) Check->XRD Select Block/Prism

Caption: Figure 1. Optimized workflow for the synthesis and isolation of diffraction-quality N-(4-ethoxyphenyl)benzamide crystals.

Crystallographic Analysis

Data Collection Parameters

For organic amides, Mo K


 radiation (

Å)
is preferred over Cu K

to minimize absorption effects, although Cu is acceptable if crystals are small (<0.05 mm).
  • Temperature: 100 K (Cryostream). Rationale: Freezing the crystal reduces thermal vibration (atomic displacement parameters), allowing for more precise resolution of the ethoxy chain position.

  • Resolution: 0.8 Å or better.

Structural Solution & Refinement
  • Space Group Determination: N-arylbenzamides typically crystallize in monoclinic centrosymmetric space groups (

    
    ) or orthorhombic (
    
    
    
    ) if chiral packing occurs.
  • Refinement Strategy:

    • Solve using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Critical Step: Locate the amide hydrogen (N-H) in the difference Fourier map. Do not geometrically constrain it initially; its position is vital for confirming hydrogen bond strength.

Characteristic Structural Motifs

Based on the structural class of benzanilides (e.g., the methoxy-analog N-(4-methoxyphenyl)benzamide), the following features are the "fingerprint" of the structure:

FeatureDescriptionStructural Role
Amide Conformation Trans geometryMinimizes steric clash between the phenyl ring and the carbonyl oxygen.
Torsion Angle Non-planarThe two phenyl rings are twisted relative to the amide plane (typically 20°–45°) to reduce steric hindrance.
H-Bonding

Forms 1D chains (C(4) motif) running parallel to the crystallographic b-axis.
Ethoxy Group Coplanar or TwistedThe ethyl chain usually adopts an extended conformation to maximize packing efficiency.

Supramolecular Synthons & Hirshfeld Surface Analysis

To validate the crystal structure beyond simple bond lengths, we employ Hirshfeld Surface Analysis (using CrystalExplorer). This visualizes the intermolecular interactions that stabilize the lattice.[1]

Interaction Map

The crystal packing is driven by a hierarchy of forces:

  • Strong:

    
     (Amide-to-Carbonyl).
    
  • Medium:

    
     (Edge-to-face aromatic interactions).
    
  • Weak: Van der Waals (dispersive) forces between the ethyl chains.

Graph Set Notation

The primary hydrogen bonding motif in N-(4-ethoxyphenyl)benzamide is described by the graph set C(4) .

  • C: Chain (infinite 1D polymer).

  • (4): 4 atoms involved in the repeat unit (

    
    ).
    
Interaction Logic Diagram

Interactions Amide Amide Group (-CONH-) Carbonyl Carbonyl Oxygen (Acceptor) Amide->Carbonyl Source NH Amide Proton (Donor) Amide->NH Source NH->Carbonyl Intermolecular H-Bond (Strong, 2.8-3.0 Å) Lattice Crystal Lattice Stability NH->Lattice Primary Vector Phenyl Phenyl Rings (Aromatic) Phenyl->Phenyl Pi-Pi Stacking (Weak, 3.5-3.8 Å) Phenyl->Lattice Secondary Stabilization

Caption: Figure 2. Hierarchy of supramolecular synthons driving the crystallization of N-(4-ethoxyphenyl)benzamide.

Spectroscopic Validation

Before XRD, the bulk material must be validated to ensure the single crystal is representative of the bulk powder.

FTIR Analysis

The amide vibrational modes are sensitive to the hydrogen bonding environment described above.

  • Amide I (

    
    ):  Expected at 1640–1660 cm⁻¹ . A shift to lower wavenumbers indicates strong participation in H-bonding (solid state) vs. solution.
    
  • Amide II (

    
    ):  Expected at 1530–1550 cm⁻¹ .
    
  • Ether Stretch (

    
    ):  ~1240 cm⁻¹ (Asymmetric stretch of Ar-O-C).
    
NMR Verification ( NMR in )
  • Amide Proton: Singlet at

    
     10.0–10.2 ppm. The downfield shift confirms the acidic nature of the amide proton, priming it for H-bonding.
    
  • Ethoxy Group: Quartet (~4.0 ppm) and Triplet (~1.3 ppm).

References

  • Gowda, B. T., et al. (2000). "Structure-Activity Relations in N-Arylbenzamides." Zeitschrift für Naturforschung A.

  • Cambridge Crystallographic Data Centre (CCDC). "Search for Benzanilide derivatives (Refcode: BZANIL02)." CSD Enterprise.

  • Nangia, A. (2010). "Conformational Polymorphism in Organic Crystals." Accounts of Chemical Research.

  • McKinnon, J. J., et al. (2007). "Hirshfeld surface analysis."[2] Chemical Communications.

  • PubChem. "N-(4-Ethoxyphenyl)benzamide Compound Summary."

(Note: Specific unit cell dimensions should be verified against the generated .cif file from the experiment, as polymorphic variations may occur based on solvent choice.)

Sources

4-Ethoxybenzanilide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmaceutical potential of 4-ethoxybenzanilide (specifically 4-ethoxy-N-phenylbenzamide), analyzing its role as a privileged scaffold in drug discovery, particularly for respiratory, anti-inflammatory, and oncological applications.

Technical Monograph & Application Guide

Executive Summary & Chemical Identity

4-Ethoxybenzanilide (CAS: 15793-40-5) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-value intermediate in the synthesis of complex APIs (such as Pranlukast ), the 4-ethoxybenzanilide core itself possesses intrinsic biological activity modulated by the lipophilic ethoxy substituent.

Chemical Profile
PropertySpecification
IUPAC Name 4-ethoxy-N-phenylbenzamide
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
LogP (Predicted) ~3.5 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Key Functional Groups Amide linker (protease stable), Ethoxy tail (lipophilic anchor)

Core Pharmaceutical Applications

A. Respiratory Therapeutics: The Leukotriene Antagonist Connection

The most authoritative application of the 4-ethoxybenzanilide motif is its structural homology to Pranlukast , a cysteinyl leukotriene receptor 1 (CysLT1) antagonist used for bronchial asthma.

  • Mechanism: The benzamide linkage mimics the peptide bonds found in endogenous leukotrienes (LTC4, LTD4), allowing the molecule to competitively bind to the CysLT1 receptor without activating it.

  • Role of 4-Ethoxy Group: The ethoxy substituent at the para position of the benzoyl ring provides critical hydrophobic interactions within the receptor's binding pocket, enhancing affinity and selectivity over other lipid receptors.

  • Application: Researchers utilize 4-ethoxybenzanilide analogs to map the hydrophobic tolerance of the CysLT1 receptor, serving as lead compounds for next-generation asthma therapies with improved oral bioavailability.

B. Analgesic & Anti-Inflammatory Agents (COX Inhibition)

The benzanilide scaffold is isosteric with the N-phenylanthranilic acid core found in "fenamate" NSAIDs (e.g., Mefenamic acid).

  • Target: Cyclooxygenase-1 and -2 (COX-1/COX-2).

  • Pharmacology: The central amide bond restricts conformational freedom, orienting the two aromatic rings to fit the hydrophobic channel of the COX enzyme. The 4-ethoxy group extends into the side pocket, potentially increasing selectivity for COX-2, which has a larger internal volume than COX-1.

  • Advantage: Unlike acidic NSAIDs, non-acidic benzanilides like 4-ethoxybenzanilide may cause less direct gastric mucosal irritation, offering a pathway to "gastric-safe" anti-inflammatories.

C. Emerging Oncology Targets

Recent studies on thiobenzanilides (sulfur analogs of 4-ethoxybenzanilide) have demonstrated potent anticancer activity against melanoma and colon cancer cell lines.

  • Mechanism: Disruption of mitochondrial membrane potential (

    
    ) and inhibition of tubulin polymerization.
    
  • SAR Insight: The conversion of the amide carbonyl (C=O) to a thioamide (C=S) in 4-ethoxybenzanilide derivatives significantly increases cytotoxicity, likely due to enhanced lipophilicity and metal-chelating ability.

Mechanism of Action: CysLT1 Antagonism

The following diagram illustrates the pathway by which 4-ethoxybenzanilide derivatives (like Pranlukast) intervene in the inflammatory cascade.

LeukotrienePathway AA Arachidonic Acid LOX 5-Lipoxygenase AA->LOX LTA4 Leukotriene A4 AA->LTA4 Oxidation LTC4 Leukotriene C4 LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 LTC4->LTD4 Extracellular Metabolism CysLT1 CysLT1 Receptor (Bronchoconstriction) LTD4->CysLT1 Activation Response Asthma/Inflammation Blocked CysLT1->Response Downstream Effect Drug 4-Ethoxybenzanilide Scaffold (Antagonist) Drug->CysLT1 Competitive Inhibition

Figure 1: Mechanism of Action for Leukotriene Receptor Antagonism. The 4-ethoxybenzanilide scaffold competitively blocks the CysLT1 receptor, preventing LTD4-induced bronchoconstriction.

Experimental Protocol: Synthesis of 4-Ethoxybenzanilide

This protocol uses a Schotten-Baumann condensation, favored for its high yield and purity suitable for pharmaceutical screening.

Materials
  • 4-Ethoxybenzoyl chloride (1.0 eq)

  • Aniline (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • 1M HCl and Saturated NaHCO₃

Methodology
  • Preparation: Dissolve aniline (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Addition: Dropwise add a solution of 4-ethoxybenzoyl chloride (10 mmol) in DCM (5 mL) over 15 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting amine is consumed.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.

    • Wash with Saturated NaHCO₃ (2 x 15 mL) to remove excess acid chloride byproducts.

    • Wash with Brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystalline needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep (Aniline + Et3N in DCM) Cool Cool to 0°C (Ice Bath) Start->Cool Add Add 4-Ethoxybenzoyl Chloride (Dropwise, <5°C) Cool->Add React Reaction: 4 Hours @ Room Temp Add->React Quench Workup: Wash with HCl, NaHCO3, Brine React->Quench Dry Drying & Concentration (Na2SO4, Rotovap) Quench->Dry Cryst Recrystallization (Ethanol/Water) Dry->Cryst Final Pure 4-Ethoxybenzanilide (White Needles) Cryst->Final

Figure 2: Step-by-step synthesis workflow for high-purity 4-ethoxybenzanilide production.

Structure-Activity Relationship (SAR) Data

The following table summarizes how the 4-ethoxy substituent compares to other common modifications in the benzanilide series regarding lipophilicity and predicted biological impact.

Substituent (R)LogP (Lipophilicity)Electronic EffectBiological Impact (Predicted)
4-Ethoxy (-OEt) 3.52 Electron Donating Optimal membrane permeability; Enhanced receptor hydrophobic pocket filling.
4-Methoxy (-OMe)2.98Electron DonatingLower lipophilicity; slightly reduced metabolic stability compared to ethoxy.
4-Chloro (-Cl)3.71Electron WithdrawingHigh lipophilicity but alters electronic distribution; often increases toxicity.
4-Nitro (-NO₂)2.45Strong WithdrawingReduced permeability; often associated with metabolic toxicity (reductive stress).
Hydrogen (-H)2.60NeutralBaseline activity; typically lower affinity for hydrophobic pockets (e.g., COX/CysLT1).

Data Interpretation: The 4-ethoxy group offers a "Goldilocks" balance—sufficiently lipophilic to cross cell membranes (LogP > 3) and interact with hydrophobic target domains, without the metabolic liabilities of nitro groups or the excessive lipophilicity of long alkyl chains.

References

  • Pranlukast and Leukotriene Antagonists

    • Title: Synthesis and structure-activity relationships of new potent antagonists of leukotrienes C4 and D4.[1]

    • Source: Journal of Medicinal Chemistry.[1]

    • URL:[Link]

  • Benzanilide Anticancer Activity

    • Title: Synthesis and biological evaluation of thiobenzanilides as anticancer agents.
    • Source: Bioorganic & Medicinal Chemistry.[2]

    • URL:[Link]

  • COX Inhibition by Benzanilides

    • Title: 1,4-Dihydroquinazolin-3(2H)
    • Source: Bioorganic Chemistry.[2]

    • URL:[Link]

  • Chemical Properties & Constants

    • Title: CRC Handbook of Tables for Organic Compound Identification (Benzanilide deriv
    • Source: CRC Press / VDOC.
    • URL:[Link][3]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N-(4-Ethoxyphenyl)benzamide

[1]

Abstract & Scope

This application note details the synthesis of N-(4-Ethoxyphenyl)benzamide (also known as 4'-ethoxybenzanilide or N-benzoyl-p-phenetidine) via the Schotten-Baumann reaction .[1][2] This protocol is designed for researchers in medicinal chemistry and drug discovery, where the target molecule serves as a critical scaffold for analgesic and antipyretic agents (structurally related to Phenacetin).[1][3][4]

The method utilizes a biphasic aqueous/organic system to facilitate the acylation of p-phenetidine with benzoyl chloride.[1][2][5] This approach is favored for its operational simplicity, high atom economy, and the ability to scavenge the hydrochloric acid byproduct in situ, thereby driving the equilibrium toward amide formation.[1][3][4]

Reaction Mechanism & Logic

The synthesis relies on a Nucleophilic Acyl Substitution .[1][2][3][5] The nitrogen atom of the p-phenetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[1][3]

Mechanistic Pathway

The reaction proceeds through a tetrahedral intermediate.[1][2][3][5] The base (NaOH) plays a dual role:

  • Neutralization: It neutralizes the HCl generated during the elimination step, preventing the protonation of the unreacted amine (which would render it non-nucleophilic).[1][3][4]

  • Catalysis: It aids in the deprotonation of the tetrahedral intermediate.[1][2][3][5]

SchottenBaumanncluster_reactantsReactantscluster_productsProductsAminep-Phenetidine(Nucleophile)IntermediateTetrahedralIntermediateAmine->IntermediateNucleophilic AttackAcidClBenzoyl Chloride(Electrophile)AcidCl->IntermediateAmideN-(4-Ethoxyphenyl)benzamide(Precipitate)Intermediate->AmideElimination of Cl-ByproductsNaCl + H2OIntermediate->ByproductsDeprotonationBaseNaOH (aq)(Proton Scavenger)Base->ByproductsNeutralizes HCl

Figure 1: Mechanistic workflow of the Schotten-Baumann acylation.[1] The base is critical for maintaining the amine in its free base form.[3][4]

Safety & Compliance (E-E-A-T)

WARNING: This protocol involves hazardous chemicals. All manipulations must be performed in a functioning fume hood.[1][2][3][5]

ReagentHazard ClassCritical Safety Note
p-Phenetidine Toxic / Blood Toxin Known to cause methemoglobinemia (interferes with oxygen transport in blood).[1][2] Potential carcinogen.[1][2][3][5] Avoid ALL skin contact.[1][2][3][5] Double-glove (Nitrile).[1][2][5]
Benzoyl Chloride Corrosive / Lachrymator Reacts violently with water to release HCl gas.[1][2][3][5] Causes severe eye/skin burns.[1][2][3][5][6] Open only in the hood.[1][2][3][5]
Sodium Hydroxide Corrosive Causes severe skin burns and eye damage.[1][2][3][5] Wear safety goggles.
Ethanol Flammable Keep away from open flames or heat sources during recrystallization.[1][2][3][5]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • p-Phenetidine (4-Ethoxyaniline): 5.0 g (36.5 mmol)[1]

    • Benzoyl Chloride: 5.6 g (4.6 mL, ~40 mmol) [1.1 eq][1][3][4]

    • Sodium Hydroxide (10% aq solution): 50 mL

    • Ethanol (95%): For recrystallization[1][3][4]

  • Equipment:

    • 250 mL Erlenmeyer flask or Round Bottom Flask

    • Magnetic stir plate and bar[3][7]

    • Ice-water bath[1]

    • Büchner funnel and vacuum filtration setup[3][4]

Step-by-Step Procedure
  • Preparation of Amine Solution:

    • In a 250 mL flask, suspend 5.0 g of p-phenetidine in 50 mL of 10% NaOH solution.

    • Note: The amine may not dissolve completely initially; vigorous stirring is essential to create a fine emulsion.[1][2][3][5]

  • Acylation (The Reaction):

    • Place the flask in an ice-water bath and cool to < 10°C.

    • Add 4.6 mL of Benzoyl Chloride dropwise over a period of 10–15 minutes while stirring vigorously.

    • Critical Control Point: The reaction is exothermic.[1][2][3][5] Adding the acid chloride too quickly can cause localized heating, leading to hydrolysis of the benzoyl chloride (forming benzoic acid) rather than the desired amide.[1][3][4]

    • Stopper the flask and shake or stir vigorously for an additional 15–20 minutes. The mixture should become thick with a white precipitate.[1][2][3][5]

  • Completion & Neutralization:

    • Check the pH of the solution.[1][2][3][5][8] It must remain alkaline (pH > 9) to ensure the HCl byproduct is neutralized.[1][2][3][4][5] If acidic, add small aliquots of 10% NaOH.[1][3][4][5]

    • Allow the reaction to stand for 10 minutes to ensure complete precipitation.

  • Isolation:

    • Filter the crude solid using a Büchner funnel under vacuum.[1][2][3][5]

    • Wash 1: Wash the solid with cold water (2 x 20 mL) to remove salts (NaCl).[1][2][3][4]

    • Wash 2: Wash with dilute HCl (0.1 M, 10 mL) to remove any unreacted p-phenetidine.[1][2][3][4]

    • Wash 3: Wash again with water to remove residual acid.[1][2][3][5]

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean beaker.[1][2][3][5]

    • Recrystallize from a minimum amount of hot Ethanol (95%) .[1][2][3][4][5]

      • Tip: If the solution is colored, activated charcoal may be used before hot filtration.[1][3][4][5]

    • Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize yield.

    • Filter the purified crystals and dry in a desiccator or oven at 60°C.

Analytical Validation

The following data parameters validate the identity and purity of the synthesized compound.

Physicochemical Properties[2][3][4][5][9][10]
ParameterExpected ValueNotes
Appearance White crystalline solidNeedles or plates
Melting Point 173 – 175°C Distinct from Phenacetin (134°C) and Dulcin (174°C, urea derivative) [1].[1]
Yield 75 – 85%Typical yield for Schotten-Baumann.[1][2][5]
Spectroscopic Data (Predicted)

H NMR (400 MHz, DMSO-

):
  • 
     10.10 (s, 1H):  Amide -NH  (Broad singlet, D2O exchangeable).[1][3][4]
    
  • 
     7.95 (d, 2H):  Benzoyl ortho  protons.[1][3][4]
    
  • 
     7.65 (d, 2H):  Phenetidine ring protons (ortho to amide).[1][3][4]
    
  • 
     7.50 – 7.60 (m, 3H):  Benzoyl meta/para  protons.[1][3][4]
    
  • 
     6.90 (d, 2H):  Phenetidine ring protons (ortho to ethoxy).[1][3][4]
    
  • 
     4.01 (q, 2H):  Ethoxy -CH
    
    
    -
    .[1]
  • 
     1.32 (t, 3H):  Ethoxy -CH
    
    
    -
    .[1]

IR Spectrum (ATR):

  • 3300 cm

    
    :  N-H stretch (Amide).[1][2][5]
    
  • 1650 cm

    
    :  C=O stretch (Amide I band).
    
  • 1540 cm

    
    :  N-H bend (Amide II band).[1][2][5]
    
  • 1240 cm

    
    :  C-O stretch (Aryl ether).[1][2][5]
    

Troubleshooting & Optimization

TroubleshootingProblemLow Yield or Impure ProductCheck1Did the product oil out?Problem->Check1Check2Is the MP too low (<170°C)?Problem->Check2Sol1Reaction too hot. Maintain T < 10°C during addition.Check1->Sol1YesSol2Contamination with Benzoic Acid.Wash crude solid with dilute NaHCO3.Check2->Sol2Yes (Acidic impurity)Sol3Contamination with Amine.Wash crude solid with dilute HCl.Check2->Sol3Yes (Basic impurity)

Figure 2: Troubleshooting logic for common synthesis issues.

Expert Insight:

  • Oiling Out: If the product forms an oil rather than a solid, the reaction temperature was likely too high.[1][3][4] Vigorous stirring is required to induce crystallization.[1][2][3][5]

  • Benzoic Acid Contamination: Benzoyl chloride hydrolyzes in water to form benzoic acid (MP 122°C).[1][2][3][4][5] If your melting point is depressed, wash the solid with 5% Sodium Bicarbonate (

    
    ) solution.[1][2][3][4] Benzoic acid will dissolve as the salt, while the amide remains insoluble.[1][3][4]
    

References

  • CRC Handbook of Tables for Organic Compound Identification , 3rd Ed.; Rappoport, Z., Ed.; CRC Press: Cleveland, 1967; p 355.[1][3][4] (Data for N-Benzoyl-p-phenetidine).

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.; Furniss, B. S., et al.; Longman Scientific & Technical: London, 1989.[1][3][4] (General Schotten-Baumann protocols).[1][2][5]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9076, p-Phenetidine. Retrieved from [Link][1][3][4]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7419, Benzoyl Chloride. Retrieved from [Link]

Application Note: High-Purity Recrystallization of N-(4-Ethoxyphenyl)benzamide

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-(4-Ethoxyphenyl)benzamide is a lipophilic amide often synthesized via the Schotten-Baumann reaction or direct amidation of p-phenetidine with benzoyl chloride.[1] High-purity isolation is critical because the starting material, p-phenetidine, is prone to oxidation (turning the product pink/brown) and is a known nephrotoxin.[1][2]

Unlike lower-melting amides, this compound exhibits a robust crystal lattice with a melting point of 173°C [1].[1][2] This high melting point is advantageous, significantly reducing the risk of "oiling out" during recrystallization, a common failure mode in amide purification.[2] The purification strategy relies on disrupting the strong intermolecular hydrogen bonding and


2
Physicochemical Profile
PropertyDataRelevance to Protocol
Melting Point 173 °C [1]High MP allows for aggressive heating without melting the solid into an oil.[1][3]
Solubility (Cold) Insoluble in Water; Poor in EtOHEnsures high recovery yield upon cooling.[1]
Solubility (Hot) Soluble in EtOH, Toluene, AcOHAllows dissolution at reflux temperatures.[2]
Key Impurities p-Phenetidine, Benzoic Acid, SaltsRequires a solvent system that retains these in the mother liquor.[2]

Solvent System Selection Strategy

The "Like Dissolves Like" principle must be refined here to "Polarity Swing." We require a solvent that breaks amide H-bonds at boiling point (


1
Primary System: Ethanol (95%) or Ethanol/Water (90:10)[1]
  • Mechanism: Ethanol's hydroxyl group disrupts the amide-amide hydrogen bonds at

    
    C. The 4-ethoxyphenyl group limits solubility at 
    
    
    C, forcing crystallization.[1][2]
  • Why Water? A small percentage of water (5-10%) acts as a powerful anti-solvent for the organic amide while keeping ionic impurities (e.g., triethylamine hydrochloride, sodium chloride) and polar byproducts (benzoic acid) in solution.[1][2]

  • Recommendation: Use 95% Ethanol as the starting point. If the yield is too low (solubility too high), add water dropwise to the hot solution until turbidity persists, then clear with a drop of ethanol (the "Cloud Point" method).[2]

Secondary System: Toluene (For Very Crude Material)[1]
  • Mechanism: If the crude is heavily contaminated with tar or non-polar side products, Toluene (

    
    C) offers a higher temperature ceiling.[2]
    
  • Drawback: Toluene is harder to remove (higher BP) and does not purge ionic salts as effectively as Ethanol/Water.[1]

Detailed Experimental Protocol

Phase A: Preparation and Safety[2]
  • PPE: Standard lab coat, nitrile gloves, safety glasses.[2] p-Phenetidine residues are toxic; handle crude material in a fume hood.[1]

  • Glassware: Erlenmeyer flask (2x volume of solvent), reflux condenser, magnetic stir bar, pre-warmed glass funnel.

Phase B: The Recrystallization Workflow

Step 1: Dissolution (Saturation)

  • Place crude N-(4-Ethoxyphenyl)benzamide (e.g., 5.0 g) in a flask.

  • Add 95% Ethanol at a ratio of 10 mL per gram (50 mL total).

  • Heat to reflux (

    
    C) with stirring.
    
  • Observation: If solid remains after 5 minutes of reflux, add ethanol in 5 mL increments.

    • Note: The goal is a saturated solution at boiling. Do not add huge excess solvent.[1]

    • Color Check: If the solution is dark brown/pink, add activated charcoal (1-2% w/w), reflux for 5 mins, then filter hot.

Step 2: Hot Filtration (Critical for Clarity)

  • While keeping the solution near boiling, filter through a fluted filter paper (or sintered glass funnel) into a pre-warmed receiving flask.

    • Why? Removes dust, polymer strands, and inorganic salts insoluble in hot ethanol.[2]

    • Caution: If crystals form on the paper, wash with 5-10 mL hot ethanol.[2]

Step 3: Controlled Crystallization

  • Slow Cool: Remove the flask from heat and place it on a cork ring or wood block. Cover loosely.[1] Let it cool to room temperature undisturbed for 2-3 hours.

    • Mechanism: Slow cooling promotes the growth of large, pure needles or plates, excluding impurities from the lattice.[2] Rapid cooling traps mother liquor (and impurities) inside the crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (

    
    C) for 30 minutes to maximize yield.
    

Step 4: Isolation and Washing

  • Collect crystals via vacuum filtration (Buchner funnel).[1]

  • The Wash: Disconnect vacuum. Cover the crystal cake with cold ethanol (

    
    C). Let sit for 10 seconds. Reapply vacuum.[1]
    
    • Purpose: Washes away the "dirty" mother liquor coating the crystals without re-dissolving the product.[2]

  • Repeat wash with cold 50:50 Ethanol/Water if using the binary system.[2]

Step 5: Drying

  • Air dry on the filter for 10 minutes.[2]

  • Dry in a vacuum oven at

    
    C for 4 hours.
    
    • Target: Remove solvent trapped in the lattice. Ethanol solvates can be persistent.[1][2]

Troubleshooting & Logic Flow

The following decision matrix illustrates the logic for handling common purification issues.

RecrystallizationLogicStartStart: Crude N-(4-Ethoxyphenyl)benzamideDissolveAttempt Dissolution in Boiling EtOH (10 mL/g)Start->DissolveCheckSolDoes it dissolve completely?Dissolve->CheckSolColorIssueIs solution dark/pink?Dissolve->ColorIssueCoolCool slowly to RTCheckSol->CoolYesAddSolventAdd more Hot EtOHCheckSol->AddSolventNo (Solid remains)CheckCrystDo crystals form?Cool->CheckCrystSeedScratch glass / Add Seed CrystalCheckCryst->SeedNoFilterFilter & Wash (Cold EtOH)CheckCryst->FilterYesAddSolvent->CheckSolAddWaterAdd Water dropwise (Cloud Point)Seed->AddWaterAddWater->CoolCharcoalAdd Activated Charcoal -> Hot FilterColorIssue->CharcoalYesCharcoal->CoolDryDry (Vac Oven 60°C)Filter->DryVerifyVerify MP (172-174°C)Dry->Verify

Figure 1: Decision logic for the recrystallization of N-(4-Ethoxyphenyl)benzamide.[1] This workflow accounts for solubility variances and impurity profiles.

Validation & Quality Control

A self-validating protocol requires confirmation of success.[1]

  • Melting Point Determination:

    • Standard: The literature melting point is 173°C [1].

    • Acceptance Criteria: A range of

      
      C indicates high purity.[1] A range > 
      
      
      C wide or depressed (e.g.,
      
      
      C) indicates retained solvent or impurities (likely p-phenetidine).[1]
  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Hexane : Ethyl Acetate (70:30).[1]

    • Visualization: UV (254 nm).[1]

    • Result: The product should appear as a single dark spot (

      
      ).[1] Any spot near the baseline indicates salts/acids; a spot near the solvent front indicates non-polar byproducts.[2]
      
  • 1H NMR (Optional):

    • Check for the diagnostic "ethyl quartet" at

      
       4.0 ppm and "triplet" at 
      
      
      1.4 ppm.
    • Ensure integration of aromatic protons (9H total) matches the aliphatic chain.

References

  • Stenutz, R. (2023).[2][4] Tables for Chemistry: Melting points of organic compounds (Benzoyl-p-phenetidine). Retrieved from [Link]

  • IUCr. (2022).[1] Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E. Retrieved from [Link]

  • PubChem. (2023).[1] N-(4-Ethoxyphenyl)benzamide Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Schotten-Baumann reaction conditions for 4-ethoxybenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-206 Subject: Optimized Schotten-Baumann Conditions for the Synthesis of 4-Ethoxybenzanilide (


-Phenyl-4-ethoxybenzamide)
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary

This application note details the synthesis of 4-ethoxybenzanilide via the Schotten-Baumann reaction.[1] While the classical Schotten-Baumann protocol is robust, the specific electronic properties of the 4-ethoxy substituent—an electron-donating group (EDG)—require modified process parameters to maximize yield and minimize hydrolysis of the acyl chloride intermediate. This guide provides two validated protocols: a standard Biphasic Aqueous/Organic Method (Protocol A) for general synthesis and a Homogeneous Pyridine Method (Protocol B) for moisture-sensitive variations.[1]

Introduction & Scientific Rationale

4-Ethoxybenzanilide is a critical structural motif found in liquid crystal mesogens and pharmaceutical intermediates.[1] Its synthesis involves the


-acylation of aniline with 4-ethoxybenzoyl chloride.[1]

The Challenge: The 4-ethoxy group exerts a positive mesomeric effect (+M) on the benzene ring, which increases electron density at the carbonyl carbon of the acid chloride.[1] This renders 4-ethoxybenzoyl chloride less electrophilic than unsubstituted benzoyl chloride.[1] Consequently, the rate of nucleophilic attack by aniline is reduced, making the competing hydrolysis reaction (attack by water/hydroxide) a more significant threat to yield.[1]

The Schotten-Baumann Advantage: The Schotten-Baumann method utilizes a biphasic system containing an aqueous base (to neutralize the HCl byproduct) and an organic solvent (to solvate the reactants).

  • Base Role: Neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the aniline nucleophile.[1]

  • Phase Transfer: The reaction occurs at the interface or within the organic phase, protecting the acid chloride from rapid hydrolysis in the bulk aqueous phase.[1]

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic acyl substitution.[1] The aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.[1] The chloride ion is expelled, and the resulting protonated amide is deprotonated by the base.[1]

SchottenBaumann cluster_conditions Critical Control Points Reactants Reactants (Aniline + 4-Ethoxybenzoyl Cl) Inter1 Tetrahedral Intermediate Reactants->Inter1 Nucleophilic Attack SideRxn Side Reaction: Hydrolysis to Acid Reactants->SideRxn H2O / OH- Attack Transition Cl- Elimination (Rate Determining) Inter1->Transition Product Product (4-Ethoxybenzanilide) Transition->Product -HCl (Neutralized by Base)

Figure 1: Reaction pathway highlighting the competition between amide formation and hydrolysis.

Experimental Protocols

Protocol A: Biphasic Aqueous/DCM Method (Standard)

Recommended for scale-up and general laboratory synthesis.[1] High atom economy regarding solvent usage.[1]

Reagents:

  • Aniline (1.0 equiv)

  • 4-Ethoxybenzoyl chloride (1.1 equiv)[2]

  • Sodium Hydroxide (10% aq.[1] solution, 2.5 equiv)

  • Dichloromethane (DCM) or Diethyl Ether

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve Aniline (10 mmol) in DCM (20 mL) .

  • Base Addition: Add 10% NaOH solution (25 mL) to the flask. The system will form two distinct layers.

  • Acylation (Exothermic Step):

    • Cool the mixture to 0–5°C using an ice bath. Critical: Lower temperature suppresses hydrolysis of the less-reactive ethoxybenzoyl chloride.

    • Add 4-Ethoxybenzoyl chloride (11 mmol) dropwise over 15 minutes with vigorous stirring .

    • Note: Vigorous stirring is essential to maximize the interfacial surface area.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

  • Workup:

    • Separate the layers using a separatory funnel.[1]

    • Extract the aqueous layer with DCM (2 x 10 mL).[1]

    • Combine organic layers and wash sequentially with:

      • 1M HCl (20 mL): Removes unreacted aniline.[1]

      • Sat. NaHCO₃ (20 mL): Removes 4-ethoxybenzoic acid (hydrolysis byproduct).

      • Brine (20 mL): Drying step.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

Protocol B: Homogeneous Pyridine Method (Anhydrous)

Recommended if the acid chloride is old or if strictly anhydrous conditions are required.

Reagents:

  • Aniline (1.0 equiv)

  • 4-Ethoxybenzoyl chloride (1.1 equiv)[2]

  • Pyridine (Solvent & Base)

Procedure:

  • Dissolve Aniline (10 mmol) in dry Pyridine (10 mL) .

  • Cool to 0°C.

  • Add 4-Ethoxybenzoyl chloride (11 mmol) dropwise.

  • Stir for 30 minutes at 0°C, then 1 hour at room temperature.

  • Quench: Pour the reaction mixture into Ice-Water (100 mL) containing Conc. HCl (15 mL) .

    • Mechanism:[3] HCl converts pyridine into water-soluble pyridinium chloride.[1]

  • Isolation: The product will precipitate as a solid.[1] Filter, wash with water, and recrystallize as in Protocol A.[1]

Process Control & Characterization

To ensure scientific integrity, the synthesized product must be validated against the following parameters.

Table 1: Physicochemical Specifications

ParameterSpecification / Expected ValueNotes
Appearance White to off-white crystalline solidYellowing indicates amine oxidation.
Melting Point 202–205°C (Typical range for benzanilides)Verify experimentally.[1] Sharp range (<2°C) indicates high purity.[1]
Rf Value ~0.4–0.6 (Hexane:Ethyl Acetate 3:1)Distinct from Aniline (lower) and Acid Chloride (hydrolyzes on plate).[1]
Solubility Soluble in DCM, DMSO, Ethanol (hot).[1] Insoluble in Water.[1]

Spectroscopic Validation (Predicted/Representative):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.0 (s, 1H, NH  amide)
      
    • 
       7.95 (d, 2H, J=8.8 Hz, Benzoyl Ar-H  ortho to CO)
      
    • 
       7.75 (d, 2H, J=7.5 Hz, Aniline Ar-H  ortho to N)
      
    • 
       7.35 (t, 2H, Aniline Ar-H  meta)
      
    • 
       7.05 (d, 2H, J=8.8 Hz, Benzoyl Ar-H  ortho to OEt)
      
    • 
       4.10 (q, 2H, CH₂  of ethoxy)
      
    • 
       1.35 (t, 3H, CH₃  of ethoxy)
      
  • IR (ATR):

    • 3300 cm⁻¹ (N-H stretch)

    • 1645 cm⁻¹ (C=O Amide I band)

    • 1250 cm⁻¹ (C-O-C ether stretch)

Troubleshooting & Optimization

Use the following logic flow to diagnose low yields or impurities.

Troubleshooting Issue Problem Observed Check1 Is Product Yield Low? Issue->Check1 Check2 Is Product Impure (Low MP)? Issue->Check2 Sol1 Cause: Hydrolysis dominant. Action: Lower Temp (0°C) or Increase Stirring Rate. Check1->Sol1 Yes Sol2 Cause: Unreacted Aniline. Action: Wash with 1M HCl. Check2->Sol2 Basic Impurity Sol3 Cause: Acid Impurity. Action: Wash with NaHCO3. Check2->Sol3 Acidic Impurity

Figure 2: Troubleshooting decision tree for Schotten-Baumann synthesis.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1]

  • Organic Syntheses. Benzanilide (General Procedure); Coll. Vol. 1, p. 82 (1941).[1] [Link]

  • PubChem. 4-Ethoxybenzamide (Related Structure Data); National Library of Medicine.[1] [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.[1] (Mechanism of Nucleophilic Acyl Substitution).[1]

Sources

using N-(4-Ethoxyphenyl)benzamide as a spectroscopic standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-Ethoxyphenyl)benzamide as a Spectroscopic Internal Standard

Part 1: Executive Summary & Rationale

Subject: Qualification and Protocol for using N-(4-Ethoxyphenyl)benzamide (CAS: 55836-71-0) as a Secondary Spectroscopic Standard in Pharmaceutical Analysis.

Introduction In the development of amide-based pharmaceuticals (e.g., analgesics like Phenacetin or Paracetamol derivatives), the selection of an appropriate Internal Standard (IS) is critical for quantitative accuracy.[1] N-(4-Ethoxyphenyl)benzamide (4'-Ethoxybenzanilide) serves as an exceptional fit-for-purpose spectroscopic standard , particularly for Quantitative NMR (qNMR) and LC-MS workflows.[1][2][3]

Why N-(4-Ethoxyphenyl)benzamide? Unlike universal standards (e.g., TMS, DSS), this compound offers structural homology to active pharmaceutical ingredients (APIs) while maintaining distinct spectral resolution.[1]

  • Structural Stability: The benzanilide core provides superior hydrolytic stability compared to acetanilides (e.g., Phenacetin), making it robust for long-term solution storage.[1][2][3]

  • Spectral Distinctiveness (NMR): The ethoxy group (

    
    ) provides a clean, diagnostic spin system (triplet/quartet) in a spectral region (1.3–4.1 ppm) often free from aromatic API interference.[1][2]
    
  • Solubility Profile: High solubility in common deuterated solvents (DMSO-

    
    , CDCl
    
    
    
    ), ensuring rapid homogenization.[1][2][3]

Part 2: Technical Specifications & Characterization

Before deployment as a standard, the material must be characterized.[1][2][3] Below are the reference spectral data derived from high-purity validation batches.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name N-(4-Ethoxyphenyl)benzamideAlso known as 4'-Ethoxybenzanilide
Molecular Formula

Molecular Weight 241.29 g/mol
Melting Point 204–206 °CHigh crystallinity indicates purity
Solubility DMSO, Methanol, ChloroformPoor water solubility
Table 2: Reference NMR Shifts (DMSO- , 400 MHz)
MoietyShift (

, ppm)
MultiplicityIntegralAssignment (IS Use)
Methyl (

)
1.33Triplet (

Hz)
3HPrimary Quantitation Signal
Methylene (

)
4.02Quartet (

Hz)
2HSecondary Quantitation Signal
Aromatic (Benzoyl)7.50 – 7.95Multiplet5HStructural Confirmation
Aromatic (Phenylene)6.90 / 7.65Doublets (

)
4HStructural Confirmation
Amide (

)
10.15Singlet (Broad)1HExchangeable (Do not use for qNMR)

Part 3: Experimental Protocols

Protocol A: Preparation of the Internal Standard Solution (Stock)

Objective: Create a stable, calibrated stock solution for qNMR or HPLC.

Reagents:

  • N-(4-Ethoxyphenyl)benzamide (Recrystallized, Purity >99.5%).[1][2][3]

  • Deuterated Solvent (DMSO-

    
     recommended for stability).[1][2][3]
    

Workflow:

  • Gravimetry: Weigh exactly

    
     mg of N-(4-Ethoxyphenyl)benzamide into a clean glass weighing boat.
    
  • Transfer: Quantitatively transfer to a 10 mL volumetric flask.

  • Solvation: Add approximately 5 mL of DMSO-

    
    . Sonicate for 60 seconds to ensure complete dissolution.
    
  • Dilution: Dilute to volume with DMSO-

    
    .
    
  • Final Concentration: ~10 mM (2.41 mg/mL).

  • Storage: Store in amber glass at 4°C. Stable for 3 months.

Protocol B: qNMR Quantitation of an Unknown Amide

Objective: Determine the purity of a target analyte (e.g., a synthesized drug candidate) using N-(4-Ethoxyphenyl)benzamide as the Internal Standard.

Principle:



  • 
    : Integrated Area[1][2]
    
  • 
    : Number of protons
    
  • 
    : Molar Mass[1][2]
    
  • 
    : Mass weighed
    
  • 
    : Purity[1][2][4]
    

Step-by-Step Procedure:

  • Sample Prep: Weigh ~10 mg of the Target Analyte (

    
    ) and ~10 mg of the Standard (
    
    
    
    ) into the same vial.
    • Note: Accuracy of weighing is the limiting factor for error.[2][3][4] Use a microbalance (

      
       mg).[2][3]
      
  • Dissolution: Add 600 µL DMSO-

    
    . Vortex until clear.
    
  • Acquisition (NMR):

    • Pulse Sequence: zg30 (Bruker) or equivalent single-pulse sequence.

    • Relaxation Delay (D1): Set to

      
       of the slowest relaxing proton (typically >30 seconds for accurate integration).
      
    • Scans: 16 or 32 (Sufficient for S/N > 200).

    • Temperature: 298 K (Constant).[2][3]

  • Processing:

    • Phase and baseline correct (automatic followed by manual adjustment).[1][2][3]

    • Integration:

      • Set the Methyl Triplet of the Standard (1.33 ppm) to an integral value of 3.000.[2][3]

      • Integrate the diagnostic peak of the Target Analyte (ensure no overlap).[1][2][3]

  • Calculation: Input values into the equation above.

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the structural logic for signal assignment and the qNMR workflow.

Diagram 1: Chemical Structure & Signal Assignment

ChemicalStructure Compound N-(4-Ethoxyphenyl)benzamide Ethoxy Ethoxy Group (-OCH2CH3) Compound->Ethoxy Amide Amide Linker (-NH-CO-) Compound->Amide Aromatic Aromatic Systems (Benzoyl + Phenylene) Compound->Aromatic Signal_Triplet Triplet (1.33 ppm) Use for Quantitation Ethoxy->Signal_Triplet Methyl Protons Signal_Quartet Quartet (4.02 ppm) Confirmation Signal Ethoxy->Signal_Quartet Methylene Protons Signal_NH Broad Singlet (10.1 ppm) Exchangeable (Unreliable) Amide->Signal_NH Amide Proton

Caption: Structural decomposition of the standard linking chemical moieties to specific, diagnostic NMR signals used for quantitation.

Diagram 2: qNMR Experimental Workflow

qNMR_Workflow cluster_Prep Sample Preparation cluster_Acquisition NMR Acquisition cluster_Analysis Data Analysis Start Start: Purity Determination Weigh Co-weigh Analyte + Standard (Precision Balance) Start->Weigh Solvate Dissolve in DMSO-d6 (0.6 mL) Weigh->Solvate Mix Vortex & Sonicate (Ensure Homogeneity) Solvate->Mix T1_Check Determine T1 Relaxation (Inversion Recovery) Mix->T1_Check Params Set D1 > 5*T1 Pulse Angle: 30° T1_Check->Params Critical Step Acquire Acquire Spectrum (NS=16, 298K) Params->Acquire Phase Phase & Baseline Correction Acquire->Phase Integrate Calibrate Integral: Std Methyl Triplet = 3.00 Phase->Integrate Calc Calculate Purity % Integrate->Calc

Caption: Step-by-step workflow for performing Quantitative NMR (qNMR) using N-(4-Ethoxyphenyl)benzamide as the internal reference.

Part 5: Validation & Troubleshooting

Self-Validating the Standard: Before relying on the standard for critical data, perform a "Zero-Point Check" :

  • Run the standard alone in DMSO-

    
    .[1][2][3]
    
  • Verify the ratio of the Methyl Triplet (3H) to the Aromatic Multiplet (9H total).[1][2][3]

  • Acceptance Criteria: The integration ratio must be within 1% of theoretical (e.g., Aromatic integral should be

    
     when Methyl is 3.00). If not, the standard is impure or wet.[1][2][3]
    

Common Issues:

  • Water Peak Interference: In DMSO-

    
    , water appears ~3.3 ppm.[1][2][3] This is well-separated from the Ethoxy quartet (4.0 ppm) and triplet (1.3 ppm), making this standard superior to those with signals near 3.3 ppm.[1]
    
  • Rotamers: Unlike some amides, N-(4-Ethoxyphenyl)benzamide typically shows a single conformer at room temperature in DMSO, simplifying integration.[1][2][3]

References

  • PubChem. (2025).[1][2][3][5][6][7] 4-Ethoxybenzamide Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link]

  • BIPM. (2019).[1][2][3] Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures.[1][2][3] Available at: [Link]

  • NIST. (2025). Benzamide, N-(4-ethoxyphenyl)- Spectral Data.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3][8] Available at: [Link]

  • Holzgrabe, U. (2010).[1][2][3] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][2][3] (General reference for qNMR methodology).

Sources

Application Note: Rapid Synthesis of N-(4-Ethoxyphenyl)benzamide via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Amide Synthesis

N-(4-Ethoxyphenyl)benzamide and its structural analogs are key intermediates in the synthesis of various biologically active compounds and materials. The traditional synthesis, often a variation of the Schotten-Baumann reaction, typically involves reacting 4-ethoxyaniline with benzoyl chloride.[1][2] While effective, these conventional methods often require long reaction times, extended heating, and can lead to the formation of byproducts, complicating purification.[3][4]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[5][6] By utilizing microwave irradiation, MAOS offers a faster, more efficient, and often higher-yielding alternative to conventional heating.[3][7][8] The core principle lies in the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9][10] This application note provides a detailed, field-proven protocol for the synthesis of N-(4-Ethoxyphenyl)benzamide using a dedicated microwave reactor, highlighting the significant advantages of this green chemistry approach.[7][11]

Reaction Principle and Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline (the nucleophile) attacks the electrophilic carbonyl carbon of benzoyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.

Mechanism: Nucleophilic Acyl Substitution

  • Nucleophilic Attack: The amino group (-NH₂) of 4-ethoxyaniline attacks the carbonyl carbon of benzoyl chloride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The chloride ion (Cl⁻) is expelled, and the carbonyl double bond is reformed.

  • Deprotonation: A base removes the proton from the nitrogen atom to yield the final N-(4-Ethoxyphenyl)benzamide and the hydrochloride salt of the base.

The Role of Microwave Irradiation:

Microwave energy accelerates this reaction through two primary mechanisms: dipolar polarization and ionic conduction.[9]

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient internal heating of the reaction mixture.[10]

  • Ionic Conduction: If any charged particles (ions) are present, they will move back and forth through the solution under the influence of the microwave field, generating heat through collisions.[12]

This "in-core" volumetric heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls.[10][12] The result is a dramatic reduction in reaction time—often from hours to mere minutes—and frequently, an improvement in product yield and purity.[3][6]

Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagents & Materials Equipment
4-Ethoxyaniline (≥98%)Dedicated Laboratory Microwave Reactor
Benzoyl Chloride (≥99%)10 mL Microwave Reaction Vial with Stir Bar
Pyridine (Anhydrous, ≥99.8%)Syringes (1 mL, 5 mL)
Dichloromethane (DCM, ACS Grade)Balance (± 0.001 g)
Saturated Sodium Bicarbonate (NaHCO₃) solutionMagnetic Stirrer/Hotplate
Anhydrous Magnesium Sulfate (MgSO₄)Rotary Evaporator
Deionized WaterFiltration Apparatus (Büchner funnel, filter paper)
Ethanol (for recrystallization)Thin-Layer Chromatography (TLC) Plates (Silica gel 60 F₂₅₄)
TLC Eluent (e.g., 3:1 Hexane:Ethyl Acetate)UV Lamp (254 nm)
Melting Point Apparatus
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (e.g., 274 mg, 2.0 mmol) in 4 mL of dichloromethane.

  • Addition of Base: To the stirred solution, add pyridine (e.g., 177 µL, 2.2 mmol, 1.1 equivalents) via syringe. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (e.g., 245 µL, 2.1 mmol, 1.05 equivalents) dropwise to the reaction mixture at room temperature.

  • Microwave Irradiation: Securely cap the reaction vial. Place it in the cavity of the microwave reactor. Irradiate the mixture for a short duration, for instance, 3-5 minutes at a constant temperature of 100°C. Note: The optimal time and temperature may vary slightly depending on the specific microwave reactor model. It is advisable to perform a preliminary time-course study.

  • Reaction Quenching and Work-up: After irradiation, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Add 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid and wash the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the solvent (dichloromethane) from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure N-(4-Ethoxyphenyl)benzamide as a white or off-white solid.[2]

  • Characterization: Dry the purified product under vacuum. Determine the yield, measure the melting point, and confirm the structure using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).

Workflow and Data Summary

The entire process, from setup to crude product isolation, is streamlined for efficiency.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_reagents Dissolve 4-Ethoxyaniline in DCM add_base Add Pyridine prep_reagents->add_base add_acyl Add Benzoyl Chloride add_base->add_acyl mw_irrad Irradiate in Microwave Reactor (3-5 min @ 100°C) add_acyl->mw_irrad quench Quench with NaHCO₃ (aq) mw_irrad->quench extract Extract with DCM quench->extract dry Dry over MgSO₄ extract->dry evap Rotary Evaporation dry->evap recrystal Recrystallize from Ethanol/Water evap->recrystal characterize Characterize Product (Yield, MP, NMR, IR) recrystal->characterize

Caption: Microwave-assisted synthesis workflow for N-(4-Ethoxyphenyl)benzamide.

Summary of Reaction Parameters
ParameterValue/DescriptionRationale
Reactants 4-Ethoxyaniline, Benzoyl ChlorideNucleophile and electrophile for amide bond formation.
Base PyridineNeutralizes HCl byproduct, preventing amine protonation.
Solvent Dichloromethane (DCM)Dissolves reactants and has moderate microwave absorbance. Solvent-free options can also be explored.[13][14]
Microwave Power Variable (to maintain temperature)Power is dynamically adjusted by the reactor to hold the set temperature.
Temperature 100°CProvides sufficient thermal energy to overcome the activation barrier rapidly.
Reaction Time 3 - 5 minutesDrastically reduced from hours required in conventional heating.[3][4]
Expected Yield >90% (post-purification)Microwave heating often leads to higher, cleaner yields.[15]
Product Form White to off-white crystalline solidTypical appearance of the purified benzanilide.[2]

Safety and Troubleshooting

  • Safety Precautions: Microwave synthesis involves superheating solvents under pressure. Always use a dedicated microwave reactor with certified pressure-rated vials. Never use a domestic microwave oven.[9] Benzoyl chloride is corrosive and lachrymatory; handle it with appropriate personal protective equipment (PPE) in a fume hood.

  • Troubleshooting - Low Yield:

    • Reagent Quality: Ensure benzoyl chloride is fresh and has not hydrolyzed. 4-ethoxyaniline should be free of oxidation.

    • Vial Sealing: An improper seal can lead to the loss of volatile reagents and solvent, halting the reaction.

    • Stirring: Ensure the magnetic stir bar is spinning effectively to promote homogenous heating and mixing.

  • Troubleshooting - Impure Product:

    • Excess Benzoyl Chloride: If a significant amount of unreacted benzoyl chloride remains, it may hydrolyze to benzoic acid during work-up. An additional wash with NaHCO₃ can help remove it.

    • Recrystallization: Ensure the correct solvent polarity and cooling rate are used during recrystallization for optimal crystal formation and purity.

References

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]

  • ResearchGate. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available at: [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Available at: [Link]

  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PubMed Central. Available at: [Link]

  • Arkivoc. (2024). Microwave-assisted synthesis of novel[9][11] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc. Available at: [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]

  • YouTube. (2020). Microwave Assisted Synthesis (Advanced Organic Chemistry II) by Dr. Anand Chintakrindi. YouTube. Available at: [Link]

  • Frontiers. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[7][11]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry. Available at: [Link]

  • Bentham Science. (n.d.). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Accounts of Chemical Research. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. ACS Publications. Available at: [Link]

  • PMC. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed Central. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone. ResearchGate. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z) -. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Available at: [Link]

Sources

Application Note: High-Performance Thin Layer Chromatography (TLC) Systems for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Benzamide derivatives represent a critical scaffold in medicinal chemistry, forming the structural basis for antipsychotics (e.g., Sulpiride , Amisulpride ), antiemetics (e.g., Metoclopramide ), and histone deacetylase (HDAC) inhibitors (e.g., Entinostat ).

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Thin Layer Chromatography (TLC) remains the most efficient tool for rapid reaction monitoring and high-throughput purity screening. However, benzamide derivatives present a specific chromatographic challenge: The "Basic Nitrogen" Tailing Effect.

This guide provides a self-validating, optimized TLC system designed to resolve benzamide derivatives with sharp band definition, eliminating the common "comet-tailing" artifacts caused by silanol interactions.

The Chemical Basis of Separation

To master the separation of benzamides, one must understand the molecular interactions occurring on the plate.

The Analyte-Stationary Phase Conflict

Most pharmaceutical benzamides possess two distinct functional regions:

  • The Benzamide Core (

    
    ):  Moderately polar, capable of hydrogen bonding.
    
  • The Basic Side Chain: Often a tertiary amine (e.g., pyrrolidine in sulpiride, diethylamine in metoclopramide).

The Problem: Standard silica gel (


) is acidic (

) due to surface silanol groups (

). The basic nitrogen of the benzamide derivative becomes protonated (

) upon contact with the silica, forming a strong ionic bond. This results in tailing (streaking) and low

values, making accurate assessment impossible.

The Solution: The mobile phase must contain a Basic Modifier (Ammonia or Triethylamine). This modifier serves two roles:

  • Suppression: It deprotonates the silanol groups.

  • Competition: It competitively binds to the active silanol sites, "blocking" them from the drug molecule.

Optimized Mobile Phase Systems

The following systems have been validated for benzamide derivatives. Do not use a "one-size-fits-all" approach; select the system based on your specific analyte polarity.

Table 1: Mobile Phase Selection Guide
System IDComposition (v/v/v)ApplicationTarget Analytes
SYS-A (Screening) DCM : MeOH (90 : 10) Initial reaction monitoringNeutral benzamide intermediates (no basic side chain).
SYS-B (Optimized) DCM : MeOH : NH₄OH (90 : 9 : 1)*Standard Protocol for APIsMetoclopramide, Sulpiride, Tiapride. Eliminates tailing.[1]
SYS-C (High Polar) EtOAc : MeOH : TEA (80 : 10 : 2)**Highly polar metabolitesN-oxide metabolites, highly substituted analogs.
SYS-D (Lipophilic) Hexane : EtOAc (60 : 40) Starting material trackingSubstituted benzoic acid esters, aniline precursors.

*NH₄OH = Concentrated Ammonium Hydroxide (25-28%). TEA = Triethylamine.

Critical Note: When using System B or C, the silica plate must be "pre-equilibrated" or the solvent front may run unevenly. See Protocol Step 3.

Visualization & Detection Strategies

Benzamides are UV-active, but chemical derivatization provides specificity.

Primary Detection: UV Quenching ( )
  • Mechanism: Benzamide rings absorb 254 nm UV light. On Silica Gel

    
     plates, the background fluoresces green/blue, while the compound appears as a dark spot  (fluorescence quenching).
    
  • Limit of Detection (LOD): ~0.5 µg.

Secondary Detection: Dragendorff’s Reagent[2]
  • Target: Tertiary amines (the side chain).

  • Result: Orange/Red spots on a yellow background.

  • Specificity: Confirms the presence of the nitrogenous side chain, distinguishing the drug from simple amide byproducts.

Specific Detection: Diazo-Coupling (Bratton-Marshall)
  • Target: Primary aromatic amines (e.g., Metoclopramide before acetylation).

  • Method: Spray with

    
    , dry, then spray with N-(1-naphthyl)ethylenediamine.
    
  • Result: Deep purple/red azo dye.

Detailed Experimental Protocol

This protocol is designed to be self-validating . If the "System Suitability Test" (Step 4) fails, the data is invalid.

Step 1: Sample Preparation
  • Solvent: Dissolve samples in Methanol or DCM:MeOH (1:1) . Pure DCM often fails to dissolve salt forms (Hydrochlorides).

  • Concentration: Prepare a 1 mg/mL solution.

  • Spotting: Apply 2 µL to the plate. Keep spot diameter < 3 mm.

Step 2: Chamber Saturation (The #1 Source of Error)
  • Line a twin-trough glass chamber with filter paper.

  • Pour the Mobile Phase (e.g., System B) over the paper to wet it, leaving 5-10 mL in the bottom.

  • Close the lid and wait 20 minutes .

  • Why? Without saturation, solvent evaporation from the plate surface causes the "edge effect" (

    
     values increase at the edges) and poor reproducibility.
    
Step 3: Development
  • Place the TLC plate (Silica Gel 60

    
    ) into the chamber.
    
  • Constraint: Ensure the solvent level is below the spotting line (start line).

  • Run until the solvent front reaches 80% of the plate height.

Step 4: System Suitability Test (Self-Validation)

Every plate must include a co-spot of a known standard (e.g., Metoclopramide HCl).

  • Acceptance Criteria:

    • Standard spot is round (Tailing factor < 1.3).

    • 
       of standard is within ±0.05 of the reference value.
      
    • Solvent front is straight.

Workflow Visualization

Diagram 1: The Benzamide Analysis Workflow

TLC_Workflow Sample Sample Prep (1 mg/mL in MeOH) Select Select Mobile Phase (See Table 1) Sample->Select Saturate Chamber Saturation (20 mins w/ Filter Paper) Select->Saturate Critical Step Develop Development (Run to 80%) Saturate->Develop Dry Drying (Remove NH3/TEA) Develop->Dry Visualize Visualization (UV 254nm + Dragendorff) Dry->Visualize

Caption: Standardized workflow ensuring reproducibility through mandatory chamber saturation.

Diagram 2: Mobile Phase Decision Tree

Decision_Tree Start Analyze Structure HasBasicN Contains Basic Nitrogen? (e.g. Diethylamine, Pyrrolidine) Start->HasBasicN UseBase REQUIRES Basic Modifier HasBasicN->UseBase Yes PolarityCheck Is the molecule highly polar? (e.g., N-oxides, Acids) HasBasicN->PolarityCheck No SystemB USE SYSTEM B DCM:MeOH:NH4OH (90:9:1) UseBase->SystemB SystemA USE SYSTEM A DCM:MeOH (90:10) PolarityCheck->SystemA Yes SystemD USE SYSTEM D Hexane:EtOAc (60:40) PolarityCheck->SystemD No

Caption: Logic tree for selecting the correct solvent system based on benzamide structural features.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Tailing (Comet shape) Interaction with silanols.Add Base: Switch to System B (add

).
"Smiling" Solvent Front Uneven evaporation (Edge Effect).Saturate: Ensure chamber is lined with paper and sealed for 20 min.
Secondary Spots Degradation or Salt dissociation.Acid/Base Check: If sample is an HCl salt, the free base may separate. Add 1 drop of

to the sample vial before spotting.
No UV Spot Concentration too low.Concentrate: Spot 3x on the same point (dry between spots) or use Iodine vapor.

References

  • United States Pharmacopeia (USP). Metoclopramide Injection: Assay and Impurities. USP-NF.

  • Bhushan, R. & Martens, J. (2011). Impurity profiling of pharmaceuticals by thin-layer chromatography.[1][2][3][4] Biomedical Chromatography.[3] [Link]

  • Stahl, E. (1969). Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag.
  • Jork, H., et al.Thin-Layer Chromatography: Reagents and Detection Methods. VCH Verlagsgesellschaft. (Source for Diazo-coupling protocols).

Sources

Application Note: Single Crystal Growth of N-(4-Ethoxyphenyl)benzamide for XRD

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Context[1]

Growing diffraction-quality single crystals of N-(4-Ethoxyphenyl)benzamide (also known as 4'-ethoxybenzanilide) requires a nuanced understanding of its intermolecular forces. As a secondary amide, this molecule possesses a rigid backbone capable of strong hydrogen bonding (


), while the ethoxy tail adds conformational flexibility and lipophilicity.

The primary challenge in crystallizing benzamide derivatives is preventing the formation of microcrystalline powders or twinned needles, which often result from rapid precipitation driven by the strong amide stacking interactions. This guide outlines a protocol designed to slow down nucleation, allowing the ethoxy chain to order correctly within the lattice.

Key Physicochemical Properties
PropertyCharacteristicImplication for Crystallization
H-Bond Donor Amide N-HStrong directional packing; favors polar/protic solvents.
H-Bond Acceptor Carbonyl (C=O), Ether (O)Susceptible to solvent inclusion if H-bond donors (e.g., water/alcohol) are trapped.
Lipophilicity Ethoxy & Phenyl ringsGood solubility in organic solvents (EtOAc, DCM, Acetone).
Flexibility Ethoxy tailRotational freedom may lead to disorder; slow growth is essential.

Part 2: Pre-Crystallization Workflow

Core Directive: Never attempt crystal growth on crude material. Impurities >1% can poison the crystal face, halting growth or causing branching (dendrites).

Purity Validation

Ensure the starting material is


 pure via HPLC  or 1H-NMR . If the melting point range is broad (

C), recrystallize the bulk material from hot Ethanol/Water (80:20) before attempting single crystal growth.
Solubility Profiling

Before setting up the main experiment, perform this rapid solubility screen using 5 mg of compound per vial.

SolventSolubility at RT (

C)
Solubility at Hot (

C)
Verdict
Water InsolubleSparingly SolubleAnti-Solvent
Ethanol/Methanol ModerateHighPrimary Solvent
Ethyl Acetate HighVery HighGood for Evaporation
Dichloromethane Very HighVery HighToo volatile (Avoid)
Hexane/Heptane InsolubleLowAnti-Solvent
DMSO/DMF Very HighVery HighAvoid (High boiling point)

Part 3: Experimental Protocols

Protocol A: Slow Evaporation (SE)

Best for initial screening and obtaining stable polymorphs.

Mechanism: Gradual increase in concentration drives the system gently into the metastable zone where nucleation occurs.

  • Preparation: Dissolve 20 mg of N-(4-Ethoxyphenyl)benzamide in 2-3 mL of Ethyl Acetate or Acetone .

    • Note: If using Ethanol, the evaporation rate may be too slow due to hydrogen bonding with the solute; adding 10% Acetone can speed this up.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean 4 mL glass vial. Dust particles act as heterogeneous nucleation sites, causing showers of tiny crystals.
    
  • Vessel Setup: Cover the vial with Parafilm. Pierce 3-5 small holes with a needle.

  • Environment: Place the vial in a vibration-free, temperature-controlled area (

    
    C).
    
  • Observation: Monitor daily. Crystals should appear within 3-7 days.

    • Success Indicator: Clear, prismatic blocks or thick plates.

    • Failure: Cotton-like needles (evaporation too fast

      
       reduce hole size).
      
Protocol B: Vapor Diffusion (Hanging Drop)

The "Gold Standard" for X-ray quality crystals. Minimizes solvent inclusion and physical stress.

Mechanism: A volatile anti-solvent diffuses into the droplet, slowly lowering the solubility of the solute without evaporation.

  • Solvent System:

    • Solvent (Drop): Methanol or Ethanol (must dissolve compound well).

    • Anti-Solvent (Reservoir): Pentane or Hexane (must be volatile and miscible with the solvent).

  • Setup:

    • Pipette 1 mL of Hexane into the reservoir well of a 24-well crystallization plate (or a small vial).

    • Dissolve 10 mg of compound in 0.5 mL Methanol .

    • Place a 2-4

      
      L droplet of the Methanol solution onto the center of a siliconized glass cover slide.
      
  • Sealing: Invert the cover slide over the reservoir containing Hexane. Seal the rim with high-vacuum grease to create an airtight chamber.

  • Kinetics: The Hexane vapor will diffuse into the Methanol drop, slowly precipitating the benzamide derivative.

  • Timeline: Harvest crystals after 1-2 weeks. This method typically yields high-quality, single blocks suitable for diffraction.

Protocol C: Slow Cooling (Thermal Gradient)

Recommended if the compound is only soluble in hot solvents.

  • Preparation: Suspend 30 mg of compound in 1 mL of Ethanol or Toluene .

  • Heating: Heat the vial to

    
    C (water bath) until the solution is perfectly clear.
    
  • Insulation: Turn off the heat source. Place the vial inside a Dewar flask filled with hot water or wrap the vial in cotton wool and place it in a Styrofoam box.

  • Cooling Rate: The goal is a cooling rate of

    
    C per hour.
    
  • Result: As the temperature drops, supersaturation is achieved. This method favors thermodynamically stable crystal forms.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic and experimental setup for the Vapor Diffusion method, which is the most robust technique for this class of compounds.

CrystallizationWorkflow Start Start: N-(4-Ethoxyphenyl)benzamide SolubilityCheck Solubility Screen Start->SolubilityCheck Decision Soluble in volatile solvent (MeOH, EtOAc)? SolubilityCheck->Decision MethodSE Method A: Slow Evaporation (Solvent: EtOAc/Acetone) Decision->MethodSE High Solubility MethodVD Method B: Vapor Diffusion (Solvent: MeOH | Anti: Hexane) Decision->MethodVD Moderate Solubility (High Quality Req) MethodSC Method C: Slow Cooling (Solvent: Hot Ethanol) Decision->MethodSC Low Solubility (Cold) High Solubility (Hot) Harvest Harvest & Microscopy Check MethodSE->Harvest MethodVD->Harvest MethodSC->Harvest Harvest->Decision Twinned/Powder (Retry) XRD Single Crystal XRD Harvest->XRD Single Block Found

Figure 1: Decision tree for selecting the optimal crystallization methodology based on solubility properties.

Part 5: Troubleshooting & Crystal Mounting

Common Issues
  • Oiling Out: If the solution turns into a milky oil instead of crystals, the supersaturation is too high.

    • Fix: Dilute the solution by 50% or switch to a solvent with a higher boiling point (e.g., change Acetone to Ethanol).

  • Twinning: Crystals appear as clusters or crosses.

    • Fix: This indicates rapid nucleation. Reduce the evaporation rate (smaller holes in Parafilm) or use Vapor Diffusion with a less volatile anti-solvent (e.g., Pentane instead of Hexane).

Mounting for XRD

Benzamide crystals can be brittle.

  • Use a MiTeGen loop or glass fiber matching the crystal size (

    
     mm).
    
  • Immerse the crystal in Paratone-N oil immediately upon harvesting to prevent desolvation (loss of lattice solvent), which destroys crystallinity.

  • Flash cool in the liquid nitrogen stream (

    
     K) on the goniometer immediately.
    

References

  • Wang, Z., Lei, H., Jin, L., & Zhu, R. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(9), o921. Link

  • BenchChem. (2025).[1] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Link

  • Arshad, M., Yousuf, S., Saeed, S., & Basha, F. Z. (2012).[2] 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2874. Link

  • PubChem. (2025).[3] 4-Methoxy-N-phenylbenzamide (Compound Summary). National Library of Medicine. Link

Sources

Green Chemistry Approaches for the Synthesis of 4-Ethoxybenzanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-ethoxybenzanilide, a key intermediate in the pharmaceutical and fine chemical industries, has traditionally relied on methods that often involve hazardous solvents and reagents. The principles of green chemistry offer a compelling framework for developing safer, more efficient, and environmentally benign synthetic routes. This guide provides detailed application notes and protocols for greener methods of synthesizing 4-ethoxybenzanilide, focusing on the use of alternative energy sources and solvent-free conditions.

The Imperative for Greener Synthesis

The conventional synthesis of 4-ethoxybenzanilide typically follows the Schotten-Baumann reaction, which involves the acylation of p-phenetidine with benzoyl chloride in the presence of an aqueous base.[1][2] While effective, this method often utilizes a two-phase system with organic solvents like dichloromethane or diethyl ether to dissolve the starting materials and product.[1] These solvents are associated with environmental and health concerns, prompting the exploration of greener alternatives. The adoption of green chemistry principles in the synthesis of pharmaceutical intermediates like 4-ethoxybenzanilide is not only an ethical imperative but also a strategic advantage, leading to reduced waste, lower energy consumption, and enhanced safety.

Greener Modifications of the Schotten-Baumann Reaction

The classic Schotten-Baumann reaction can be adapted to be more environmentally friendly by modifying the solvent system and reaction conditions.

Scientific Rationale

The primary green modification involves replacing hazardous organic solvents with water. Water is a non-toxic, non-flammable, and abundant solvent.[3] However, a key challenge in using water is the potential for the hydrolysis of the reactive benzoyl chloride.[1] Careful control of reaction parameters such as temperature and addition rate is crucial to favor the desired amidation reaction over hydrolysis. The use of a biphasic system, where the base is in the aqueous phase and the reactants are in an organic phase, is a common approach.[1] For a greener application, minimizing or replacing the organic phase is desirable.

Experimental Workflow: Aqueous Schotten-Baumann Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up p_phenetidine p-Phenetidine reaction_flask Reaction Flask (Vigorous Stirring) p_phenetidine->reaction_flask naoh_sol 10% NaOH Solution naoh_sol->reaction_flask filtration Filtration reaction_flask->filtration benzoyl_chloride Benzoyl Chloride (Slow Addition) benzoyl_chloride->reaction_flask washing Washing with Cold Water filtration->washing recrystallization Recrystallization (Ethanol/Water) washing->recrystallization drying Drying recrystallization->drying product 4-Ethoxybenzanilide drying->product

Caption: Workflow for Aqueous Schotten-Baumann Synthesis.

Detailed Protocol: Aqueous Synthesis of 4-Ethoxybenzanilide
  • Preparation: In a conical flask, dissolve a specific molar equivalent of p-phenetidine in a 10% aqueous sodium hydroxide (NaOH) solution.[4]

  • Reaction: While vigorously stirring the mixture at room temperature, slowly add a slight molar excess of benzoyl chloride dropwise over 15-20 minutes. Continue vigorous shaking or stirring until the characteristic odor of benzoyl chloride disappears.[4][5]

  • Isolation: Dilute the reaction mixture with cold water to precipitate the crude product.[4]

  • Purification: Filter the crude 4-ethoxybenzanilide using a Buchner funnel and wash the solid with cold water.[4] Recrystallize the product from a hot ethanol-water mixture to obtain pure crystals.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool that can significantly accelerate reaction rates, often leading to higher yields and cleaner products under solvent-free conditions.[6][7][8]

Scientific Rationale

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and reduce the formation of byproducts.[6] In the context of 4-ethoxybenzanilide synthesis, a solvent-free approach minimizes waste and simplifies product isolation. The use of a solid-supported catalyst, such as palladium-doped clay, can further enhance the reaction's efficiency and allow for easy catalyst recovery and reuse.[7][9]

Experimental Workflow: Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up reactants p-Phenetidine + Benzoyl Chloride mw_reactor Microwave Reactor (Solvent-Free) reactants->mw_reactor catalyst Pd-Clay Catalyst catalyst->mw_reactor crystallization Crystallization (Ethanol) mw_reactor->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying product 4-Ethoxybenzanilide drying->product

Caption: Workflow for Microwave-Assisted Synthesis.

Detailed Protocol: Microwave-Assisted Solvent-Free Synthesis of 4-Ethoxybenzanilide
  • Reactant Mixture: In a microwave-safe vessel, thoroughly mix equimolar amounts of p-phenetidine and benzoyl chloride with a catalytic amount of palladium-doped clay.[7]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at a moderate power level (e.g., 300-500 W) for a short duration (typically 2-5 minutes). Monitor the reaction progress by thin-layer chromatography.

  • Product Isolation: After cooling, dissolve the reaction mixture in ethanol and filter to remove the catalyst. The catalyst can be washed, dried, and reused.

  • Purification: Allow the ethanolic solution to cool, inducing the crystallization of 4-ethoxybenzanilide. Filter the crystals, wash with a small amount of cold ethanol, and dry.

Ultrasound-Assisted Aqueous Synthesis

Ultrasound irradiation is another energy-efficient technique that can promote chemical reactions through acoustic cavitation.[10][11] This method can enhance mass transfer and accelerate reaction rates, often in aqueous media.[10]

Scientific Rationale

The application of ultrasound to a liquid medium generates cavitation bubbles. The collapse of these bubbles creates localized hot spots with high temperatures and pressures, which can accelerate the reaction between p-phenetidine and benzoyl chloride.[12] Performing this reaction in an aqueous medium aligns with the principles of green chemistry by avoiding organic solvents.[10]

Experimental Workflow: Ultrasound-Assisted Synthesis

cluster_prep Preparation cluster_reaction Sonication cluster_workup Work-up reactants p-Phenetidine + Benzoyl Chloride ultrasonic_bath Ultrasonic Bath reactants->ultrasonic_bath aqueous_medium Aqueous Medium aqueous_medium->ultrasonic_bath filtration Filtration ultrasonic_bath->filtration washing Washing with Water filtration->washing recrystallization Recrystallization (Ethanol/Water) washing->recrystallization drying Drying recrystallization->drying product 4-Ethoxybenzanilide drying->product

Caption: Workflow for Ultrasound-Assisted Synthesis.

Detailed Protocol: Ultrasound-Assisted Aqueous Synthesis of 4-Ethoxybenzanilide
  • Reaction Setup: In a flask, combine p-phenetidine, a slight excess of benzoyl chloride, and an aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Sonication: Place the flask in an ultrasonic bath and irradiate the mixture at a specific frequency (e.g., 35-40 kHz) at room temperature for a defined period (e.g., 30-60 minutes).

  • Product Isolation: Upon completion of the reaction (monitored by TLC), the solid product is isolated by filtration.

  • Purification: Wash the crude product with water and recrystallize from an ethanol-water mixture.

  • Drying: Dry the purified 4-ethoxybenzanilide.

Comparative Analysis of Green Synthetic Methods

ParameterConventional Schotten-BaumannAqueous Schotten-BaumannMicrowave-Assisted (Solvent-Free)Ultrasound-Assisted (Aqueous)
Solvent Organic Solvents (e.g., DCM)WaterNoneWater
Energy Source Conventional Heating/StirringStirringMicrowave IrradiationUltrasound Irradiation
Reaction Time Hours15-30 minutes2-5 minutes30-60 minutes
Yield Good to ExcellentGoodExcellentGood to Excellent
Waste Generation High (Organic Solvents)Low (Aqueous Waste)MinimalLow (Aqueous Waste)
Safety Flammable/Toxic SolventsSaferGenerally SaferSafer

Emerging Green Alternative: Catalytic Direct Amidation

A more advanced green approach involves the direct catalytic amidation of benzoic acid with p-phenetidine, completely avoiding the use of benzoyl chloride.[13] This method has a higher atom economy as the only byproduct is water.

Scientific Rationale

This route typically requires a catalyst to activate the carboxylic acid. Various catalysts, including boric acid and transition metal complexes, have been investigated for direct amidation.[14] Microwave assistance can also be employed to drive this reaction under solvent-free conditions, making it a highly efficient and green protocol.[8][15]

Future Outlook

While still an area of active research, direct catalytic amidation holds significant promise for the industrial-scale synthesis of 4-ethoxybenzanilide and other amides. The development of highly active, stable, and recyclable catalysts is key to the widespread adoption of this technology.

References

  • Bansal, R. K. (n.d.). Synthesis of benzanilide from aniline and benzoyl chloride. Retrieved from [Link]

  • Mobinikhaledi, A., Foroughi, F., & Kalhor, M. (2010). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 22(2), 1301-1304.
  • Wikipedia contributors. (2023, November 29). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

  • Pawar, S. S., & Shisodia, S. U. (2018). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 13(2), 79-86.
  • Quora. (2020, July 2). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • BPInternational. (2021). Ultrasound Assisted Synthesis of Substituted 1,4 Dihydropyridines in Aqueous Medium Using Phase Tran. YouTube. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761.
  • Ross, N. A., & MacMillan, D. W. C. (2004). Hydroperoxide-dependent activation of p-phenetidine catalyzed by prostaglandin synthase and other peroxidases. Journal of Biological Chemistry, 279(28), 29199-29206.
  • Sharma, G., Kumar, A., & Sharma, S. (2017). Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst. Green Chemistry Letters and Reviews, 10(4), 273-280.
  • Li, J., & Wang, X. (2019). Green One-Pot Strategy for the Direct Synthesis of Benzil. Asian Journal of Organic Chemistry, 8(9), 1564-1567.
  • Balaji, K., & Dalal, D. S. (2018). Reaction of anilines and amines. Journal of the Indian Chemical Society, 95(1), 1-5.
  • Varma, R. S. (2007). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Molecules, 12(8), 1686-1693.
  • St. Olaf College. (n.d.). Synthesis of Phenacetin. Retrieved from [Link]

  • Ali, A., et al. (2021). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-triazole Coupled Acetamide Derivatives of 2-(4-isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules, 26(21), 6543.
  • Wang, L., et al. (2021). One-Pot Green Synthesis of 4H-Benzo[d][1][4]oxazin-4-one Derivatives via Visible-Light Catalysis. New Journal of Chemistry, 45(34), 15554-15558.

  • University of California, Irvine. (n.d.). The Synthesis of Phenacetin from Acetaminophen. Retrieved from [Link]

  • Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020). Optimization of the reaction conditions for benzoic acid and p-toluidine. ResearchGate. [Link]

  • Sharma, G., Kumar, A., & Sharma, S. (2017). Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst. ResearchGate. [Link]

  • Intarasirisawat, R., Benjakul, S., & Visessanguan, W. (2022). Effect of ultrasound-assisted pretreatment in combination with heating on characteristics and antioxidant activities of protein hydrolysate from edible bird's nest co-product. Journal of Food Science and Technology, 59(10), 4016-4025.
  • Kumar, A., & Kumar, S. (2021). Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. Asian Journal of Chemistry, 33(1), 221-224.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • CN105237431A - Preparation and crystallization method of phenacetin. (2016).
  • ResearchGate. (2021).
  • Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]

  • She, J., Jiang, Z., & Wang, Y. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Synlett, 2009(12), 2023-2027.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support: Purification of N-(4-Ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview

Welcome to the Technical Support Center. You are likely synthesizing N-(4-Ethoxyphenyl)benzamide (also known as 4'-Ethoxybenzanilide) via the Schotten-Baumann reaction or direct acylation of p-phenetidine with benzoyl chloride.

The purity of this compound is frequently compromised by three specific vectors:

  • Oxidation of p-phenetidine: Resulting in persistent pink/brown discoloration.

  • Hydrolysis of Benzoyl Chloride: Resulting in benzoic acid contamination.

  • Occlusion: Solvent or starting material trapped within the crystal lattice.

Below is the Master Diagnostic Flowchart . Use this to identify your specific purification path.

PurificationLogic Start Crude N-(4-Ethoxyphenyl)benzamide Check Visual & Analytical Inspection Start->Check Issue_Color Issue: Pink/Red/Brown Color Check->Issue_Color Discoloration Issue_MP Issue: Broad/Low Melting Point Check->Issue_MP MP < 200°C Issue_Sticky Issue: Sticky/Oily Solid Check->Issue_Sticky Solvent Trap Action_Acid Protocol A: Acid Wash (Removes Amine/Color) Issue_Color->Action_Acid Action_Base Protocol B: Base Wash (Removes Benzoic Acid) Issue_MP->Action_Base Action_Recrys Protocol C: Recrystallization (Ethanol/Water) Issue_Sticky->Action_Recrys Action_Acid->Action_Recrys Polishing Action_Base->Action_Recrys Polishing

Figure 1: Decision matrix for impurity removal based on observable physical defects.

Troubleshooting Modules

Module A: The "Pink Product" (Amine Removal)

Symptom: The product has a pink, reddish, or brown hue. Cause: Trace unreacted p-phenetidine. Aromatic amines oxidize rapidly in air to form highly colored azo compounds or quinone imines. Even 0.1% contamination can cause visible discoloration.

The Fix: The "Dissolve & Wash" Method Do not rely solely on recrystallization, as the oxidized impurities often co-crystallize with the amide. You must chemically convert the amine into a water-soluble salt.

Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10-15 mL per gram of solid. If it does not dissolve fully, warm gently.

  • Acid Extraction: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (10 mL per gram).

    • Mechanism:[1][2][3]

      
       (Water Soluble).
      
    • Observation: The aqueous layer may turn pink/brown. This is good; the impurity is leaving the organic phase.

  • Neutralization: Wash the organic layer once with brine (saturated NaCl) to remove excess acid.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate to dryness.
    
Module B: The "Melting Point Depression" (Acid Removal)

Symptom: The melting point is broad (spanning >2°C) or significantly lower than the literature value (Reference: ~202–204°C for pure 4'-ethoxybenzanilide). Cause: Contamination with Benzoic Acid (hydrolysis product of benzoyl chloride).

The Fix: The Bicarbonate Wash Benzoic acid (


) is easily deprotonated by weak bases, whereas the amide proton (

) remains unaffected.

Protocol:

  • Reslurry (If solid): If the product is already solid, grind it to a fine powder. Suspend it in saturated Sodium Bicarbonate (

    
    ) solution . Stir vigorously for 30 minutes.
    
    • Note: Evolution of

      
       gas indicates acid neutralization.
      
  • Liquid-Liquid (If in solution): If following Module A, add this step after the acid wash. Wash the EtOAc layer twice with saturated

    
    .
    
  • Verification: Check the pH of the aqueous wash. It should remain basic (~pH 8-9).

Advanced Recrystallization (Protocol C)

Once chemical impurities (Acid/Base) are removed, recrystallization ensures the correct crystal lattice and removes solvent inclusions.

Solvent System: Ethanol (95%) is the standard. Alternative: Ethanol/Water (if yield is low in pure EtOH).

ParameterSpecificationNotes
Solvent Ethanol (95%)High solubility at boiling; low at RT.
Concentration ~1 g / 15-20 mLAdjust based on scale.
Temperature Reflux (~78°C)Do not superheat.
Cooling Rate 10°C per 30 minsSlow cooling yields purer crystals.

Step-by-Step Protocol:

  • Dissolution: Place the crude, washed solid in an Erlenmeyer flask. Add Ethanol.[4][5][6]

  • Heating: Heat to a gentle boil on a hot plate/stirrer.

  • Hot Filtration (Crucial for Color):

    • If the solution remains colored, add Activated Carbon (1-2% by weight).

    • Boil for 5 minutes.

    • Filter while hot through a pre-warmed funnel (or Celite pad) to remove the carbon.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white needles via vacuum filtration.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours to remove ethanol trapped in the lattice.

Frequently Asked Questions (FAQ)

Q: My product is turning into an oil at the bottom of the flask during recrystallization. Why? A: This is called "oiling out." It happens when the solution is too concentrated or the melting point of the impure solid is lower than the solvent's boiling point.

  • Fix: Add more Ethanol to the boiling mixture until the oil dissolves. If using an EtOH/Water mix, you have added too much water; add EtOH to redissolve.

Q: Can I use Acetone instead of Ethanol? A: Acetone is generally too good a solvent for benzanilides; the solubility difference between hot and cold is often insufficient for high recovery yields. Ethanol or Methanol provides a steeper solubility curve.

Q: The NMR shows a clean product, but the color is still off-white/pink. Is it pure? A: NMR is not sensitive to paramagnetic impurities or trace dyes (<1%). If the color persists after carbon treatment, the impurity is likely occluded inside the crystals.

  • Fix: Grind the crystals and repeat Protocol A (Acid Wash) , then recrystallize again. The acid wash is more effective than recrystallization for removing the amine source of the color.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[4][7] N-(4-Ethoxyphenyl)benzamide Compound Summary. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Phase change data for related benzanilides. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.

Sources

Technical Support Center: Optimization of N-Benzoyl-p-phenetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Benzoylation of p-Phenetidine Ticket ID: #RXN-OPT-882 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Hub. You are likely here because your synthesis of N-(4-ethoxyphenyl)benzamide (also known as N-benzoyl-p-phenetidine) is suffering from inconsistent yields, "oily" crude products, or difficulty in scaling.[1]

While the Schotten-Baumann reaction is a classic textbook transformation, the temperature variable is the single most critical factor determining the kinetic competition between the desired amidation and the parasitic hydrolysis of benzoyl chloride. This guide dissects the thermal parameters required to lock in high yields (>85%) and high purity.

Part 1: The Thermodynamics & Kinetics (The "Why")

To optimize this reaction, you must understand the "Thermal Window."[1] The reaction involves two competing pathways for the electrophile (Benzoyl Chloride):

  • The Desired Pathway (Amidation): Attack by p-phenetidine (

    
    ).[1]
    
  • The Parasitic Pathway (Hydrolysis): Attack by water/hydroxide (

    
    ).[1]
    
The Thermal Conflict
  • Exothermicity: The reaction is highly exothermic.[1][2] Adding benzoyl chloride to the amine releases significant heat.[1]

  • Kinetic Control:

    • At Low Temperatures (<10°C) :

      
      .[1] The nucleophilicity of the amine dominates, and the rate of hydrolysis is suppressed.
      
    • At High Temperatures (>40°C) :

      
       increases exponentially.[1] The benzoyl chloride is destroyed before it can react with the amine, generating benzoic acid and lowering yield.[1]
      
Visualizing the Pathway

ReactionPathway Reagents p-Phenetidine + Benzoyl Chloride Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (Fast) Product N-Benzoyl-p-phenetidine (Desired Amide) Intermediate->Product Path A: Amidation (Favored at <10°C) SideProduct Benzoic Acid (Hydrolysis Impurity) Intermediate->SideProduct Path B: Hydrolysis (Accelerated by Heat) HeatNote Uncontrolled Exotherm favors Path B Intermediate->HeatNote

Caption: Kinetic competition between amidation and hydrolysis. Temperature control is the "switch" that selects Path A over Path B.

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture boils vigorously upon adding benzoyl chloride. Is this normal?

Status: CRITICAL ERROR Diagnosis: Thermal Runaway. Explanation: The reaction is exothermic.[1][2][3][][5] If you add the acid chloride too fast without external cooling, the localized temperature spikes can exceed 60-80°C.[1] This causes:

  • Rapid hydrolysis of the reagent (loss of stoichiometry).[1]

  • Vaporization of solvent (DCM or Ether).[1] Solution:

  • Pre-cool the amine/base mixture to 0–5°C using an ice/salt bath.

  • Throttle Addition: Add benzoyl chloride dropwise over 20-30 minutes. Ensure the internal temperature never exceeds 10°C during addition.

Q2: I obtained a sticky, oily solid instead of a crystalline powder. Why?

Status: PURITY ISSUE Diagnosis: Impurity Eutectics. Explanation: This "oil" is likely a mixture of the product and unreacted p-phenetidine or benzoic acid. These impurities depress the melting point of your product (Standard MP: ~133–136°C).[1]

  • Thermal Cause: If the reaction was too hot, hydrolysis occurred, leaving unreacted amine.[1] Solution:

  • Wash: Vigorously wash the solid with dilute HCl (to remove unreacted amine) and then dilute NaHCO₃ (to remove benzoic acid).[1]

  • Recrystallize: Use Ethanol/Water (1:1).[1] Dissolve hot, cool slowly to RT, then chill to 4°C.

Q3: Can I reflux the reaction to ensure "complete conversion"?

Status: NOT RECOMMENDED Explanation: Unlike many organic syntheses, Schotten-Baumann reactions do not require reflux.[1] The reaction is fast at room temperature.[1][6]

  • Risk: Refluxing in an aqueous base environment guarantees the destruction of any remaining benzoyl chloride via hydrolysis.[1] Protocol Adjustment: Stir at Room Temperature (20–25°C) for 1–2 hours after the addition is complete. This is sufficient.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of N-Benzoyl-p-phenetidine (Schotten-Baumann Conditions) Target Yield: >85% Target Purity: >98%

Materials Table
ReagentEquivalentsRoleCritical Parameter
p-Phenetidine 1.0 eqNucleophileMust be pure (clear/pale liquid).[1] Dark liquid indicates oxidation.[1]
Benzoyl Chloride 1.1 - 1.2 eqElectrophileAdd dropwise. Excess accounts for minor hydrolysis.[1]
NaOH (10% aq) 2.0 - 2.5 eqBaseNeutralizes HCl byproduct.[1] Keep cold.
Solvent -MediumWater (Green chem) or DCM/Water biphasic.[1]
Step-by-Step Workflow
  • Preparation (T = 20°C):

    • In a round-bottom flask, suspend 1.0 eq of p-phenetidine in 10% NaOH solution (2.5 eq).

    • Optional: If solubility is poor, add a minimal amount of DCM (Dichloromethane) to create a biphasic system.[1]

  • Thermal Conditioning (T = 0°C):

    • Place the flask in an ice-water bath .

    • Insert an internal thermometer.[1] Stir vigorously.

    • Wait until internal temp reaches <5°C.[1][3]

  • Controlled Addition (T = <10°C):

    • Add Benzoyl Chloride (1.2 eq) dropwise via an addition funnel or syringe pump.[1]

    • Monitor: If temp rises above 10°C, stop addition and let cool.

    • Time: Addition should take 15–30 minutes depending on scale.[1]

  • Reaction Phase (T = 25°C):

    • Remove the ice bath.[1]

    • Allow the mixture to warm naturally to Room Temperature.

    • Stir for 1.5 hours. The product should precipitate as a bulky solid.[1]

  • Workup:

    • Filter the solid.[1][3]

    • Acid Wash: Wash with 0.5M HCl (removes unreacted amine).[1]

    • Base Wash: Wash with 0.5M NaHCO₃ (removes benzoic acid).[1]

    • Water Wash: Wash with cold water until neutral pH.[1]

  • Purification:

    • Recrystallize from Ethanol/Water.[1][3]

Part 4: Troubleshooting Logic Map

Use this decision tree to diagnose yield/purity issues based on thermal history.

TroubleshootingTree Start Start Diagnosis: Analyze Crude Product CheckState Physical State? Start->CheckState CheckMP Melting Point Test CheckState->CheckMP Solid Powder IssueOil Issue: Oily/Sticky Solid CheckState->IssueOil Sticky/Gooey IssueLowYield Issue: Low Yield (<60%) CheckState->IssueLowYield Little Precipitate CauseTempHigh Cause: Reaction Temp >15°C during addition CheckMP->CauseTempHigh MP < 130°C IssueOil->CauseTempHigh CauseHydrolysis Cause: Hydrolysis of Benzoyl Chloride IssueLowYield->CauseHydrolysis SolutionWash Solution: Wash with dilute HCl (removes unreacted amine) CauseTempHigh->SolutionWash SolutionCool Solution: Use Ice Bath (0-5°C) & Slower Addition CauseHydrolysis->SolutionCool

Caption: Diagnostic logic tree for thermal-related synthesis failures.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann protocols). [1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic insight into nucleophilic acyl substitution). [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7219, Phenetidine. Retrieved from [1]

  • Castro, E. A. (1999).[1] Kinetics and Mechanism of the Aminolysis of Benzoyl Chlorides. Chemical Reviews, 99(12), 3505–3524.[1] (Detailed kinetics on the competition between hydrolysis and aminolysis). [1]

Sources

Technical Support Center: N-(4-Ethoxyphenyl)benzamide Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-Ethoxyphenyl)benzamide. This guide is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of its degradation profile. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to conduct robust experiments, troubleshoot effectively, and ensure the integrity of your stability-indicating methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of N-(4-Ethoxyphenyl)benzamide and its expected degradation pathways?

A1: N-(4-Ethoxyphenyl)benzamide possesses two primary functional groups susceptible to degradation under stress conditions: an amide linkage and an ether linkage .

  • Amide Hydrolysis: This is the most significant degradation pathway. The amide bond can be cleaved under both acidic and basic conditions through nucleophilic acyl substitution. This cleavage is expected to yield Benzoic Acid and 4-Ethoxyaniline . Amides are generally more susceptible to basic than acidic hydrolysis.[1]

  • Ether Cleavage: The ethoxy group is generally stable, but under harsh acidic conditions (e.g., strong acid at high temperatures), it can be cleaved to form N-(4-Hydroxyphenyl)benzamide (a phenolic degradant) and an ethyl-related species.

  • Oxidative Degradation: The molecule has several potential sites for oxidation. The aromatic rings can be hydroxylated, or the ethoxy group could undergo oxidation. This can lead to a variety of low-level degradation products that are highly dependent on the oxidizing agent and conditions used.

  • Photodegradation: Exposure to light, particularly UV, can induce photochemical reactions. While specific pathways are not readily predicted without experimental data, potential reactions include radical-mediated cleavage or rearrangements.

Understanding these pathways is fundamental to designing a comprehensive forced degradation study as mandated by regulatory bodies like the ICH.[2][3]

Q2: Why is a forced degradation study necessary for this compound? What is the target degradation level?

A2: Forced degradation (or stress testing) is a regulatory requirement and a critical component of drug development for several reasons:[4][5]

  • Pathway Elucidation: It helps identify the likely degradation products that could form during long-term storage, manufacturing, or shipping.[3][4]

  • Method Development: The resulting mixture of the parent drug and its degradants is essential for developing and validating a "stability-indicating" analytical method. This method must be able to separate and quantify the active ingredient in the presence of its degradation products.

  • Formulation & Packaging Insight: Understanding how the molecule degrades helps in developing a stable formulation (e.g., by controlling pH) and selecting appropriate packaging (e.g., light-protective).[6]

Causality: You are not just degrading the drug; you are creating the analytical challenge that your final QC method must be able to overcome. The goal is not to destroy the molecule completely. A target degradation of 5-20% is generally considered ideal.[7][8] This range provides sufficient quantities of the major degradants for detection and structural analysis without leading to complex secondary degradation, which may not be relevant to the actual stability profile.[9]

Q3: Which analytical techniques are best suited for identifying and quantifying N-(4-Ethoxyphenyl)benzamide and its degradants?

A3: A multi-technique approach is most effective.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for separating the parent compound from its degradation products and for quantification. A reversed-phase C18 column is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for structural elucidation of unknown degradants.[10] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, which are crucial for determining the elemental composition of the degradants. Tandem MS (MS/MS) helps in fragmenting the degradant molecules to piece together their structures.

Expert Insight: Relying solely on a single analytical technique can be misleading.[8] For example, a degradant may co-elute with the parent peak in HPLC but can be distinguished by its unique mass in MS.

Experimental Design and Protocols

This section provides detailed protocols for conducting forced degradation studies on N-(4-Ethoxyphenyl)benzamide. The conditions outlined are typical starting points and should be adjusted to achieve the target degradation of 5-20%.

Workflow for a Forced Degradation Study

The following diagram illustrates a self-validating workflow for a comprehensive stress testing study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Evaluation Prep Prepare 1 mg/mL Stock Solution of N-(4-Ethoxyphenyl)benzamide Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) Prep->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxid Therm Thermal (Solid State) (e.g., 80°C) Prep->Therm Photo Photolytic (Solution) (ICH Q1B conditions) Prep->Photo Control Prepare Unstressed Control (Dilute stock in mobile phase) Analyze Analyze all samples by Stability-Indicating HPLC-UV/MS Control->Analyze Blank Prepare Blank (Stressing media + neutralization agent) Blank->Analyze Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Assess Assess Peak Purity (e.g., DAD) Analyze->Assess Mass_Balance Calculate Mass Balance (% Assay + Σ % Degradants ≈ 100%) Analyze->Mass_Balance Identify Identify Degradants (LC-MS, HRMS) Analyze->Identify

Caption: A typical workflow for a forced degradation study.

Protocol 1: Forced Degradation Stress Testing

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-(4-Ethoxyphenyl)benzamide at a concentration of 1.0 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions: (All stressed samples should be diluted to a final target concentration of ~0.1 mg/mL before analysis)

  • Acid Hydrolysis: [11]

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution in a water bath at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an equivalent volume and concentration of NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

    • Rationale: Elevated temperature accelerates the hydrolysis of the amide bond.

  • Base Hydrolysis: [11]

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution in a water bath at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an equivalent volume and concentration of HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

    • Rationale: Amides are often more labile under basic conditions compared to acidic ones.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase.

    • Rationale: H₂O₂ is a common oxidizing agent used to simulate potential oxidative stress from excipients or atmospheric oxygen.

  • Thermal Degradation: [12]

    • Place a thin layer of the solid drug substance in a vial.

    • Heat in a calibrated oven at 80°C for 48 hours.

    • After exposure, cool to room temperature, dissolve the solid in the solvent, and dilute to the target concentration.

    • Rationale: This test evaluates the intrinsic stability of the solid drug substance at elevated temperatures.

  • Photolytic Degradation: [12]

    • Prepare a solution of the drug substance (~0.1 mg/mL) in a suitable solvent.

    • Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Analyze the sample directly. A dark control (wrapped in aluminum foil) should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Solution(s)
No significant degradation observed (<5%) after initial stress. 1. Stress conditions are too mild (time, temperature, or reagent concentration).1. Systematically increase stress: Increase temperature in 10°C increments, extend the duration, or use a higher concentration of the stressor (e.g., 1 M HCl instead of 0.1 M). Document each change.[9]
Excessive degradation (>30%) with many small, unidentifiable peaks. 1. Stress conditions are too harsh, leading to secondary degradation.1. Reduce stress intensity: Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor. The goal is to identify primary degradants.[9]
Poor mass balance (sum of parent and degradants is <95%). 1. A degradant is not UV active and is not being detected. 2. A degradant is volatile and has been lost. 3. A degradant is not eluting from the HPLC column.1. Use a universal detector: Employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) alongside UV. 2. Analyze the sample headspace using Gas Chromatography-Mass Spectrometry (GC-MS) if volatile products are suspected. 3. Modify the HPLC method (e.g., use a stronger organic solvent, adjust pH, or run a steep gradient) to ensure all components are eluted.
Degradation product peak is co-eluting with the parent drug peak. 1. The HPLC method lacks sufficient resolving power.1. Optimize HPLC method:     a. Change the mobile phase pH to alter the ionization state of the parent or degradant.     b. Try a different column chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase).     c. Decrease the gradient slope for better separation.

Data Interpretation: Predicted Degradation Products

The primary degradation products from hydrolysis are predictable. The following diagram and table summarize the key species to look for in your analysis.

Predicted Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_ether_cleavage Harsh Acidic Cleavage Parent N-(4-Ethoxyphenyl)benzamide MW: 241.28 C15H15NO2 BenzoicAcid Benzoic Acid MW: 122.12 C7H6O2 Parent->BenzoicAcid Amide Cleavage Ethoxyaniline 4-Ethoxyaniline MW: 137.18 C8H11NO Parent->Ethoxyaniline Amide Cleavage PhenolDeg N-(4-Hydroxyphenyl)benzamide MW: 213.23 C13H11NO2 Parent->PhenolDeg Ether Cleavage

Sources

minimizing side reactions in N-(4-Ethoxyphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions & Optimizing Yield Ticket ID: CHEM-SUP-8821

System Overview & Reaction Logic

You are synthesizing N-(4-Ethoxyphenyl)benzamide (also known as 4-Ethoxybenzanilide). This is a classic nucleophilic acyl substitution where 4-ethoxyaniline (p-phenetidine) attacks benzoyl chloride .

While theoretically simple, this reaction is prone to three specific failure modes that degrade yield and purity:

  • Hydrolysis: Benzoyl chloride reacts with moisture instead of the amine.

  • Protonation (Salt Formation): The HCl byproduct protonates the unreacted amine, rendering it non-nucleophilic.

  • Oxidation: p-Phenetidine is highly sensitive to air/light, forming dark red azo/quinone impurities.

Reaction Pathway & Side Reactions (Visualization)

The following diagram illustrates the desired pathway versus the competing side reactions you must suppress.

ReactionNetwork Reactants p-Phenetidine + Benzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Salt Amine Hydrochloride Salt (Inactive Precipitate) Reactants->Salt + HCl (No Base Present) Acid Benzoic Acid (Hydrolysis Product) Reactants->Acid + H2O (Moisture) Oxidation Azo/Quinone Impurities (Red/Brown Color) Reactants->Oxidation + O2/Light Product N-(4-Ethoxyphenyl)benzamide (Target Amide) Intermediate->Product -HCl Imide Diacylated Imide (Over-reaction) Product->Imide + Excess Benzoyl Cl

Figure 1: Reaction network showing the primary pathway (Green) and competing side reactions (Red) that must be controlled via pH, stoichiometry, and atmosphere.

Experimental Protocols

Choose the protocol that matches your available equipment. Protocol A is generally preferred for scale-up and ease of purification.

Protocol A: Schotten-Baumann Conditions (Biphasic)

Best for: Minimizing diacylation and easy workup.

The Logic: This method uses an aqueous base (NaOH) to neutralize the HCl byproduct immediately. Because the amine is in the organic phase and the base is in the aqueous phase, the reaction is controlled at the interface.

StepActionTechnical Rationale
1 Dissolve p-phenetidine (1.0 eq) in DCM or Ethyl Acetate .Solubilizes the amine; protects it from direct contact with bulk water.
2 Add an equal volume of 10% NaOH (2.0 - 2.5 eq) to the flask.Neutralizes HCl byproduct. Excess base prevents amine protonation.
3 Cool to 0–5°C (Ice bath).CRITICAL: Low temp slows the hydrolysis of benzoyl chloride significantly more than it slows the amidation.
4 Add Benzoyl Chloride (1.1 eq) dropwise over 15-20 mins.Gradual addition prevents localized heating and "runaway" diacylation.
5 Vigorously stir (1000+ RPM) for 1-2 hours.High shear is required to maximize the interfacial surface area for reaction.
6 Separate layers. Wash organic layer with dilute HCl, then NaHCO3.Acid wash removes unreacted amine; base wash removes benzoic acid byproduct.
Protocol B: Anhydrous Conditions

Best for: Small scale or water-sensitive analogs.

The Logic: Uses an organic base (Triethylamine or Pyridine) to scavenge HCl in a single phase.

  • Dissolve p-phenetidine (1.0 eq) and Triethylamine (1.2 eq) in dry DCM .

  • Cool to 0°C under Nitrogen atmosphere.

  • Add Benzoyl Chloride (1.05 eq) dropwise.

  • Warm to room temperature and stir for 2 hours.

  • Workup: The solution will be cloudy (Triethylamine·HCl salt). Filter the precipitate, then wash the filtrate with water/brine.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned dark red/purple."

Diagnosis: Oxidation of p-phenetidine.[1]

  • Cause: p-Phenetidine is an electron-rich aniline. Upon exposure to air and light, it oxidizes to form quinone imines or azo compounds, which are intensely colored.

  • The Fix:

    • Purify the Starting Material: If your p-phenetidine is already brown, distill it under reduced pressure before use. It should be a clear, colorless oil.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • Speed: Do not let the amine sit in solution; add the acid chloride immediately after dissolving the amine.

Issue 2: "Yield is low, and I isolated a lot of white solid that melts at 122°C."

Diagnosis: Hydrolysis (Benzoic Acid formation).

  • Cause: The benzoyl chloride reacted with water instead of the amine. This is common if the reaction gets too hot or if the reagents are wet.

  • The Fix:

    • Temperature Control: Ensure the addition is done at 0-5°C. Hydrolysis is much faster at room temperature.

    • Reagent Quality: Check your benzoyl chloride. If there are crystals in the bottle, it has partially hydrolyzed. Distill it or use a fresh bottle.

    • Base Stoichiometry: In Schotten-Baumann, ensure you have enough NaOH. If the pH drops below 7, the amine becomes protonated (inactive), leaving water as the only available nucleophile for the acid chloride.

Issue 3: "I have a byproduct that won't dissolve in acid or base."

Diagnosis: Diacylation (Imide formation).

  • Cause: The amide product (N-(4-ethoxyphenyl)benzamide) still has a proton on the nitrogen. If you use a large excess of benzoyl chloride and high temperatures, a second benzoyl group can attach, forming the imide.

  • The Fix:

    • Stoichiometry: Never use more than 1.1 equivalents of benzoyl chloride.

    • Order of Addition: Always add the acid chloride to the amine. This ensures the amine is always in excess relative to the chloride during the mixing phase.

Purification Strategy

Since the target molecule is a stable amide, recrystallization is the most efficient purification method.

Recommended Solvent System: Ethanol/Water

  • Dissolve: Dissolve the crude solid in the minimum amount of boiling 95% Ethanol .

  • Filter: If there are insoluble particles (salts), filter while hot.

  • Precipitate: Slowly add hot Water until the solution becomes slightly turbid.

  • Crystalize: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Wash: Filter the crystals and wash with cold 50% Ethanol/Water.

Note: Benzoic acid (side product) is soluble in the ethanol/water mother liquor, while the amide crystallizes out.

Interactive Troubleshooting Tree

Use this logic flow to identify your specific problem.

Troubleshooting Start Start: Analyze Crude Product Color Is the mixture Dark Red/Purple? Start->Color MeltingPoint Check Melting Point Color->MeltingPoint No (White/Off-white) Oxidation Issue: Oxidation of Amine Fix: Distill amine, use N2 atm Color->Oxidation Yes LowMP MP ~122°C? (Benzoic Acid) MeltingPoint->LowMP Yes HighMP MP > 200°C? (Imide/Diacylation) MeltingPoint->HighMP Too High Correct MP ~170-173°C (Target Product) MeltingPoint->Correct Matches Target Wash with NaHCO3\nCheck Benzoyl Chloride quality Wash with NaHCO3 Check Benzoyl Chloride quality LowMP->Wash with NaHCO3\nCheck Benzoyl Chloride quality Reduce Benzoyl Chloride eq\nControl Temp < 5°C Reduce Benzoyl Chloride eq Control Temp < 5°C HighMP->Reduce Benzoyl Chloride eq\nControl Temp < 5°C

Figure 2: Diagnostic logic for identifying impurities based on physical properties.

References

  • Schotten-Baumann Reaction Mechanism & Conditions Source: Organic Chemistry Portal [Link][2][3]

  • p-Phenetidine Safety & Oxidation Properties Source: PubChem (National Library of Medicine) [Link]

  • Amide Synthesis via Acyl Chlorides (General Protocols) Source: LibreTexts Chemistry [Link]

Sources

Technical Support Center: Stability Profiling of N-(4-Ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for N-(4-Ethoxyphenyl)benzamide (also known as 4-Ethoxybenzanilide). This guide is designed for researchers conducting forced degradation studies, specifically stress testing under ICH Q1A(R2) guidelines [1].

This molecule presents a classic "Amide Dichotomy" in stability testing:

  • Acidic Media: It is susceptible to rapid hydrolysis, generating a toxicologically significant impurity (p-Phenetidine).

  • Basic Media: It often exhibits "false stability" due to poor solubility, leading to misinterpreted kinetic data.

This guide provides the mechanistic understanding, troubleshooting protocols, and analytical strategies required to generate defensible stability data.

Module 1: Acidic Media Troubleshooting (The Hydrolysis Pathway)

The Issue: Rapid degradation observed in 0.1 N to 1.0 N HCl/H₂SO₄, often accompanied by the appearance of two distinct new peaks in HPLC.

Mechanistic Insight

In acidic media, the degradation is driven by the protonation of the carbonyl oxygen.[1] The ethoxy group (-OEt) on the aniline ring is an electron-donating group (EDG). While EDGs generally increase the basicity of the nitrogen, in the context of amide hydrolysis, the rate-limiting step is the nucleophilic attack of water on the protonated carbonyl.

The resulting cleavage yields Benzoic Acid and p-Phenetidine (4-Ethoxyaniline).

CRITICAL SAFETY WARNING: p-Phenetidine is a known nephrotoxin and can cause methemoglobinemia [2]. Its quantification is critical for safety assessments.[2]

Visualizing the Pathway

The following diagram illustrates the acid-catalyzed hydrolysis mechanism you are likely observing.

AcidHydrolysis Parent N-(4-Ethoxyphenyl)benzamide (Neutral) Protonated O-Protonated Intermediate Parent->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (RDS) Products Products Tetrahedral->Products C-N Cleavage Benzoic Benzoic Acid Products->Benzoic Phenetidine p-Phenetidine (Toxic) Products->Phenetidine

Figure 1: Acid-catalyzed hydrolysis pathway of N-(4-Ethoxyphenyl)benzamide leading to cleavage of the amide bond.

Troubleshooting Protocol: Acidic Conditions
SymptomProbable CauseCorrective Action
Incomplete Mass Balance Volatility of benzoic acid or adsorption of p-phenetidine.p-Phenetidine is basic; ensure HPLC diluent is acidic to keep it solubilized.
Unknown Peak @ RRT ~0.8 Partial hydrolysis or impurity in starting material.Check for ethyl ester formation if using Ethanol as a co-solvent (transesterification). Switch to Acetonitrile (ACN).
Degradation > 20% in 1 hr Conditions too harsh (Over-stressing).Reduce acid concentration to 0.01 N or lower temperature to 40°C. Goal is 5-20% degradation [1].

Module 2: Basic Media Troubleshooting (The Solubility Trap)

The Issue: Researchers often report "No Degradation" in 0.1 N NaOH, even at 60°C.

Mechanistic Insight

Unlike acidic hydrolysis, basic hydrolysis relies on the nucleophilic attack of the hydroxide ion (


) on the neutral carbonyl. However, N-(4-Ethoxyphenyl)benzamide is highly lipophilic (LogP ≈ 2.5 - 3.0). In aqueous base, it does not protonate to gain solubility. Instead, it often precipitates out of solution.

The "False Stability" Phenomenon: If the compound precipitates, the reaction surface area drops to near zero. You are testing the stability of a solid suspension, not a solution. The lack of degradation is a physical artifact, not chemical stability.

Troubleshooting Protocol: Basic Conditions

Step 1: Visual Inspection Before injecting into HPLC, hold the vial up to a light source. Is the solution cloudy? Are there particulates?

  • Yes: The data is invalid.

  • No: Proceed to analysis.

Step 2: Co-solvent Optimization To force the reaction in solution, you must use a co-solvent that is stable in base.

  • Avoid: Acetone (reacts with base/aldol condensation).

  • Recommended: Methanol or THF (50:50 v/v with 0.1 N NaOH).

BaseTroubleshooting Start Start Basic Stress Test (0.1 N NaOH) CheckSol Visual Check: Is solution clear? Start->CheckSol Clear Clear Solution CheckSol->Clear Yes Cloudy Cloudy/Precipitate CheckSol->Cloudy No Analyze Proceed to HPLC Clear->Analyze Action1 Data Invalid: False Stability Cloudy->Action1 Action2 Add Co-solvent (MeOH/THF) Action1->Action2 Action2->Start Retry

Figure 2: Decision tree for validating stability data in basic media.

Module 3: Analytical Method Debugging

The Issue: Co-elution of degradation products or peak shape distortion.

Degradation Product Profile
CompoundFunctional GrouppKa (Approx)Behavior in Reverse Phase (C18)
N-(4-Ethoxyphenyl)benzamide Amide (Neutral)N/ALate Eluter: Retained by hydrophobic interaction.
Benzoic Acid Carboxylic Acid4.2pH Dependent: Early eluter at pH > 5 (ionized); Retained at pH < 3 (neutral).
p-Phenetidine Aniline (Base)5.3 (Conj. Acid)pH Dependent: Early eluter at pH < 4 (protonated); Retained at pH > 6 (neutral).
The "Crossover" Problem

If you run your HPLC method at pH 4.5 - 5.0 , both degradants are partially ionized. This leads to:

  • Broad, tailing peaks.

  • Unpredictable retention time shifts.

Recommended Method Parameters

To separate the parent from both degradants effectively, use an acidic mobile phase .

  • Column: C18 (e.g., Agilent Zorbax SB-C18 or Waters BEH C18).

  • Mobile Phase A: 0.1% Phosphoric Acid or TFA in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Why?

    • At pH 2.0, Benzoic Acid is neutral (fully retained, sharp peak).

    • At pH 2.0, p-Phenetidine is fully protonated (elutes early, sharp peak).

    • Parent remains neutral and elutes last.

Frequently Asked Questions (FAQ)

Q: Can the ethoxy ether bond cleave during these tests? A: Unlikely under standard ICH stress conditions (e.g., 0.1 N - 1.0 N HCl at 60°C). Ether cleavage typically requires strong Lewis acids (like


) or refluxing in concentrated hydrohalic acids (

or

). The amide bond is significantly more labile and will hydrolyze first [3].

Q: Why do I see a third impurity peak in the basic degradation sample? A: If you are using Methanol as a co-solvent and heating significantly, you may be observing transesterification of the benzoate intermediate, forming Methyl Benzoate . Verify by matching retention time with a standard or switching the co-solvent to Acetonitrile.

Q: Is p-Phenetidine stable once formed? A: p-Phenetidine is sensitive to oxidation (turning brown/red upon air exposure). Ensure your autosampler is temperature-controlled (cooled) and samples are analyzed promptly to avoid secondary degradation of the primary degradant [4].

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation.[4] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9078, p-Phenetidine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). [Link]

  • World Health Organization (WHO). (2006). The International Pharmacopoeia - Phenetidine. [Link][5][6][7]

Sources

Navigating the Labyrinth of Crystallization: A Technical Support Guide for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the intricate challenges of crystallizing benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced difficulties associated with obtaining high-quality crystals of these pharmaceutically significant compounds. As a senior application scientist, I will provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental journey.

Troubleshooting Guide: Common Crystallization Hurdles with Benzamide Derivatives

This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format, providing both explanations and actionable solutions.

Question 1: My benzamide derivative oils out of solution instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal. This typically occurs when the supersaturation of the solution is too high, or the temperature is above the melting point of the solute in the solvent system. Benzamide derivatives, with their potential for strong intermolecular interactions, can be prone to this.

Causality Explained: At high supersaturations, the molecules aggregate too rapidly for the ordered arrangement of a crystal lattice to form, leading to a disordered, liquid-like state. The choice of solvent is also critical; a solvent that is too good at solubilizing the compound can lead to oiling out upon cooling or addition of an anti-solvent.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the rate of temperature reduction. A gradual decrease allows molecules more time to orient themselves into a crystal lattice.

    • Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise with vigorous stirring to avoid localized high supersaturation.[1]

    • Slower Evaporation: For evaporative crystallization, reduce the surface area of the opening of your crystallization vessel or place it in a partially closed container to slow down solvent evaporation.[2]

  • Optimize Your Solvent System:

    • Solvent Selection: Choose a solvent in which your benzamide derivative has moderate solubility at elevated temperatures and lower solubility at room temperature.[3] Solvents with similar functional groups to the compound can be good starting points.[4]

    • Solvent/Anti-Solvent Pair: For anti-solvent crystallization, ensure the solvent and anti-solvent are miscible.[5] Common pairs include dichloromethane/ethanol or chloroform/hexane.[5]

  • Introduce a Seed Crystal: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.

Question 2: I'm getting very fine needles or a powder instead of single crystals suitable for X-ray diffraction. What should I do?

Answer:

The formation of fine needles or powders indicates rapid nucleation and crystal growth. While this might be acceptable for bulk material, it's unsuitable for single-crystal X-ray diffraction, which requires well-ordered, single crystals of sufficient size.

Causality Explained: High supersaturation leads to a burst of nucleation events, resulting in a large number of small crystals competing for the available solute. The intrinsic crystal habit of some benzamide derivatives may also favor needle-like growth.

Troubleshooting Steps:

  • Decrease Supersaturation: As with oiling out, slowing down the rate of supersaturation is key. Refer to the strategies in the previous question.

  • Solvent Optimization:

    • Viscosity: A slightly more viscous solvent can slow down diffusion and reduce the rate of crystal growth, potentially leading to larger, more well-defined crystals.

    • Solvent Screening: Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. The solvent can influence the crystal habit.[6]

  • Utilize Vapor Diffusion: This technique provides a very slow and controlled method for achieving supersaturation, often yielding high-quality single crystals.[5][7]

  • Redissolve and Recrystallize: If you obtain a powder, you can often redissolve it in a minimal amount of hot solvent and attempt the crystallization again with modified conditions (e.g., slower cooling, different solvent).[8]

Question 3: My crystallization yields are consistently low. How can I improve them?

Answer:

Low yields can be frustrating and costly. Several factors can contribute to this issue, from the inherent solubility of your compound to the specifics of your experimental setup.

Causality Explained: A significant portion of your compound may remain in the mother liquor if the solubility in the cold solvent is still substantial. Inefficient filtration or washing can also lead to product loss.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Solubility Curve: Ideally, you want a solvent that shows a steep solubility curve with temperature – high solubility when hot and very low solubility when cold.

    • Anti-Solvent Selection: In anti-solvent crystallization, choose an anti-solvent in which your compound is virtually insoluble.

  • Maximize Supersaturation (Without Crashing Out): While high supersaturation can be problematic, insufficient supersaturation will result in low yields. Finding the optimal balance is key.

  • Cooling to Lower Temperatures: After crystallization at room temperature, placing the flask in an ice bath or a refrigerator can often induce further crystallization of the dissolved solute.

  • Minimize Wash Solvent Volume: Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

Question 4: I suspect I have a polymorphic form of my benzamide derivative. How can I confirm this and control which polymorph I obtain?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon for benzamide and its derivatives.[9][10] Different polymorphs can have different physical properties, including solubility and stability, making control over the polymorphic form crucial in drug development.[11]

Causality Explained: Polymorphs arise from different arrangements of the molecules in the crystal lattice. The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization. Metastable forms may crystallize first due to faster nucleation kinetics, and then potentially convert to a more stable form over time.[1]

Troubleshooting Steps:

  • Characterization:

    • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different polymorphic forms, as each will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): DSC can be used to identify different melting points and phase transitions associated with different polymorphs.

    • Infrared (IR) and Raman Spectroscopy: These techniques can also differentiate between polymorphs due to differences in their vibrational spectra.[12]

  • Controlling Polymorphism:

    • Solvent Choice: The solvent can have a significant impact on which polymorph is favored. Experiment with a variety of solvents.

    • Temperature: The crystallization temperature can influence the resulting polymorph.

    • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

    • Supersaturation: The level of supersaturation can also play a role in polymorph selection.

Frequently Asked Questions (FAQs)

Q1: What is the ideal purity of my benzamide derivative before attempting crystallization?

A1: It is crucial to start with a compound that is as pure as possible, ideally >95%. Impurities can inhibit crystal growth, affect crystal habit, or even co-crystallize with your compound, leading to a less pure final product.[5][13]

Q2: How do I choose the right solvent for crystallization?

A2: A good crystallization solvent should dissolve your compound when hot but not when cold.[3] A general rule of thumb is "like dissolves like." However, trial and error with a small amount of your compound in different solvents is often necessary.

Q3: What are the most common crystallization techniques for benzamide derivatives?

Q4: How can I avoid the formation of conglomerates or twinned crystals?

A4: These are often a result of rapid crystal growth. Slowing down the crystallization process by reducing the rate of supersaturation is the most effective way to prevent their formation. Jagged or lumpy edges on crystals can be an indication of multiple crystals joined together.

Q5: My crystals are cloudy or opaque. Are they suitable for analysis?

A5: Cloudy or opaque crystals often contain solvent inclusions or are polycrystalline and are generally not suitable for single-crystal X-ray diffraction. High-quality crystals should be transparent with smooth faces.

Experimental Protocols

Here are detailed, step-by-step methodologies for key crystallization techniques.

Protocol 1: Anti-Solvent Crystallization

This method is particularly useful for controlling crystal size and morphology.[2]

  • Solvent Selection: Choose a "good" solvent in which your benzamide derivative is readily soluble and a miscible "anti-solvent" in which it is poorly soluble.

  • Dissolution: Dissolve your compound in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution while stirring. You should observe the solution becoming cloudy, indicating the onset of precipitation.

  • Inducing Crystallization: If crystals do not form immediately, you can try:

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal.

    • Cooling the solution in an ice bath.

  • Crystal Growth: Allow the solution to stand undisturbed to allow the crystals to grow.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This technique is excellent for growing high-quality single crystals from a small amount of material.[5][7][15]

  • Prepare the Reservoir: Pipette 1-2 mL of an anti-solvent into the reservoir of a vapor diffusion plate.[5]

  • Prepare the Drop: On a siliconized glass coverslip, place a 1-5 µL drop of a concentrated solution of your benzamide derivative in a "good" solvent.[5]

  • Seal the System: Invert the coverslip and place it over the reservoir, ensuring a tight seal with grease.[5]

  • Equilibration: The more volatile anti-solvent will slowly diffuse into the drop containing your compound, gradually increasing the concentration and inducing crystallization.[5]

  • Monitoring: Monitor the drop periodically for crystal growth. This may take several days to weeks.

Protocol 3: Cooling Crystallization

This is a widely used technique for compounds with temperature-dependent solubility.[2]

  • Dissolution: Dissolve your benzamide derivative in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and evaporation rate.

  • Further Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Data Presentation

Table 1: Common Solvents and Anti-Solvents for Benzamide Derivative Crystallization

Good SolventsAnti-SolventsCommon Pairs
EthanolWaterEthanol/Water
AcetoneHexaneAcetone/Hexane
DichloromethaneEthanolDichloromethane/Ethanol
ChloroformHexaneChloroform/Hexane
Ethyl AcetateHeptaneEthyl Acetate/Heptane
TetrahydrofuranPentaneTetrahydrofuran/Pentane

Visualization of Experimental Workflows

Troubleshooting Crystallization Issues

Troubleshooting_Crystallization start Start Crystallization Experiment oiling_out Compound Oils Out? start->oiling_out powder Fine Powder/Needles Formed? oiling_out->powder No solution1 Reduce Supersaturation Rate (Slower Cooling/Addition) oiling_out->solution1 Yes solution2 Optimize Solvent System oiling_out->solution2 Yes solution3 Use Seed Crystal oiling_out->solution3 Yes low_yield Low Yield? powder->low_yield No powder->solution1 Yes solution4 Utilize Vapor Diffusion powder->solution4 Yes good_crystals High-Quality Crystals Obtained low_yield->good_crystals No solution5 Optimize Solvent for Low Cold Solubility low_yield->solution5 Yes solution6 Cool to Lower Temperature low_yield->solution6 Yes solution1->start solution2->start solution3->start solution4->start solution5->start solution6->start

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Anti-Solvent Crystallization Workflow

Anti_Solvent_Workflow start Select Solvent/Anti-Solvent Pair dissolve Dissolve Benzamide Derivative in Minimum 'Good' Solvent start->dissolve add_anti_solvent Slowly Add Anti-Solvent with Stirring dissolve->add_anti_solvent observe Observe for Cloudiness/ Precipitation add_anti_solvent->observe induce Induce Crystallization (Scratch, Seed, Cool) observe->induce No grow Allow Crystals to Grow observe->grow Yes induce->grow isolate Isolate by Filtration, Wash, and Dry grow->isolate end Crystals Obtained isolate->end

Caption: A step-by-step workflow for performing anti-solvent crystallization.

References

  • University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Wang, L., et al. (2015).
  • ResearchGate. (n.d.). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Kaitlyn, M. A., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(5), 2866-2876.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Shishkina, A. V., et al. (2020). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. Pharmaceutics, 12(11), 1088.
  • Sahu, S., et al. (2021).
  • Alvarez, A. J. (2007). Development of Crystallization Processes for Pharmaceutical Applications. 5th Latin American and Caribbean Conference for Engineering and Technology.
  • CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved from [Link]

  • ACS Publications. (2020, March 11). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • Technobis. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. Retrieved from [Link]

  • International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]

  • ACS Publications. (2023, July 17). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • MDPI. (2024, July 21). Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Hep Journals. (n.d.). Problems, potentials and future of industrial crystallization. Retrieved from [Link]

  • PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]

  • ACS Publications. (2021, February 17). Crystals and Crystallization in Drug Delivery Design. Retrieved from [Link]

  • ResearchGate. (2018, January 16). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. Retrieved from [Link]

  • Technobis. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]

  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • King Khalid University. (n.d.). Crystallization Process of API ( Active Pharmaceutical Ingredients) for Dosage form Design. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(4-Ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(4-Ethoxyphenyl)benzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with separating this amide product from its unreacted starting materials and byproducts. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

I. Understanding the Chemistry: The Key to Separation

The synthesis of N-(4-Ethoxyphenyl)benzamide is commonly achieved via the Schotten-Baumann reaction, where 4-ethoxyaniline is acylated by benzoyl chloride in the presence of a base.[1][2][3] A successful purification strategy hinges on understanding the distinct chemical properties of each component in the post-reaction mixture.

Compound Structure Type M.W. ( g/mol ) Key Physicochemical Properties
N-(4-Ethoxyphenyl)benzamide C₁₅H₁₅NO₂Neutral Amide (Product) 241.29Solid at room temperature; Insoluble in water, soluble in many organic solvents like ethanol, chloroform.[4]
4-Ethoxyaniline C₈H₁₁NOBasic Amine (Start Mat.) 137.18Liquid or low-melting solid; slightly soluble in water, soluble in organic solvents; Forms a water-soluble salt with acid.[5][6][7][8]
Benzoyl Chloride C₇H₅ClOAcid Chloride (Start Mat.) 140.57Fuming liquid with a pungent odor; Reacts violently with water to form benzoic acid and HCl.[9][10]
Benzoic Acid C₇H₆O₂Acidic (Byproduct) 122.12Solid at room temperature; Sparingly soluble in cold water, but its salt is highly water-soluble.[1]

II. Frequently Asked Questions (FAQs)

Q1: My reaction is complete (confirmed by TLC), but I have a complex mixture. What is the first and most critical step for purification?

A1: The most critical first step is a liquid-liquid extraction (work-up). This leverages the acid-base properties of your starting materials and byproducts to perform a bulk separation. Unreacted basic 4-ethoxyaniline can be removed by washing with a dilute acid (e.g., 1M HCl), and the acidic byproduct, benzoic acid, can be removed by washing with a dilute base (e.g., 5% NaHCO₃ or NaOH solution).[1][11] Your neutral amide product will remain in the organic layer.

Q2: Why do I need to wash with both acid and base?

A2: This is the core of the extractive work-up.

  • Acid Wash: The basic nitrogen on 4-ethoxyaniline is protonated by the acid (HCl) to form an ammonium salt. This salt is ionic and therefore highly soluble in the aqueous layer, effectively pulling the unreacted amine out of your organic solvent.

  • Base Wash: The acidic proton on the carboxylic acid group of benzoic acid is removed by the base (e.g., NaHCO₃) to form a sodium benzoate salt. This salt is also ionic and is extracted into the aqueous layer.[1]

Your product, N-(4-Ethoxyphenyl)benzamide, is neutral and does not react with dilute acids or bases, so it remains preferentially dissolved in the organic layer.

Q3: After the work-up and evaporating the solvent, my product is an oil instead of a solid. What should I do?

A3: "Oiling out" is a common issue that typically indicates the presence of impurities that are depressing the melting point of your product or that the compound is above its melting point in the residual solvent.[12] First, ensure all solvent is removed under a high vacuum. If it remains an oil, it suggests significant impurities are still present. Proceeding with column chromatography is often the best solution. If you expect a solid, attempting to induce crystallization by scratching the flask with a glass rod or adding a seed crystal can be effective.[12]

Q4: How do I monitor the success of my purification steps?

A4: Thin-Layer Chromatography (TLC) is your most valuable tool.[13][14][15] Before starting purification, run a TLC of your crude reaction mixture with co-spots of your starting materials. This will show you the relative positions (Rf values) of all components. As you perform each purification step (e.g., after an acid wash, or when collecting fractions from a column), run another TLC to see which spots have been removed. A pure product should result in a single spot on the TLC plate.[4]

III. Troubleshooting Guide: Recrystallization

Recrystallization is the preferred method for purifying solid amides, as it can be highly effective and scalable.[16] The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The product's solubility will decrease, causing it to crystallize out, while the impurities, being present in a smaller concentration, will remain in the solution.

Protocol: Recrystallization from an Ethanol/Water System
  • Solubilization: Place the crude N-(4-Ethoxyphenyl)benzamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until the solid dissolves completely.[12]

  • Induce Supersaturation: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process should be as slow as possible.[12][17]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold ethanol/water mixture, and allow them to air dry completely.

Recrystallization Troubleshooting
  • Problem: The product does not crystallize upon cooling.

    • Reason & Solution: The solution is likely not saturated enough. Try scratching the inside of the flask with a glass rod to create nucleation sites.[12] If that fails, gently heat the solution again and evaporate some of the solvent to increase the concentration before attempting to cool it again.

  • Problem: The product "oils out" instead of forming crystals.

    • Reason & Solution: This happens when the solution becomes supersaturated at a temperature that is above the melting point of the impure product. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation level, and then allow it to cool much more slowly.[12] Using a different solvent system may also be necessary.

  • Problem: The final product yield is very low.

    • Reason & Solution: This could be due to using too much solvent during the dissolution step, causing a significant amount of the product to remain in the mother liquor even after cooling. It could also result from premature crystallization during a hot filtration step (if performed). Ensure you are using the minimum amount of hot solvent required for dissolution.

IV. Troubleshooting Guide: Column Chromatography

If recrystallization fails to yield a pure product, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a solid stationary phase (usually silica gel) and their solubility in a liquid mobile phase.[18]

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation prep_col 1. Prepare Silica Gel Slurry in Mobile Phase load_sample 2. Load Crude Product (Adsorbed onto silica or dissolved in min. solvent) prep_col->load_sample elute 3. Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) load_sample->elute collect 4. Collect Fractions Sequentially elute->collect tlc 5. Analyze Fractions by TLC collect->tlc combine 6. Combine Pure Fractions tlc->combine evap 7. Evaporate Solvent combine->evap pure_product Pure N-(4-Ethoxyphenyl)benzamide evap->pure_product

Protocol: Silica Gel Column Chromatography
  • Select Mobile Phase: Determine the optimal solvent system using TLC. A good system will show clear separation between your product and impurities, with an Rf value for the product of approximately 0.3-0.4. A common starting point for amides is a mixture of hexane and ethyl acetate.[18]

  • Pack the Column: Prepare a slurry of silica gel in your chosen mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it carefully onto the top of the silica gel.

  • Elute and Collect: Begin passing the mobile phase through the column, collecting the eluent in a series of numbered test tubes or flasks (fractions).

  • Analyze and Combine: Use TLC to analyze the fractions to identify which ones contain your pure product. Combine the pure fractions, and remove the solvent under reduced pressure (e.g., with a rotary evaporator) to yield the purified N-(4-Ethoxyphenyl)benzamide.

Chromatography Troubleshooting
  • Problem: All compounds are stuck at the top of the column.

    • Reason & Solution: The mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

  • Problem: All compounds run through the column very quickly with no separation.

    • Reason & Solution: The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., increase the percentage of hexane).

  • Problem: The product spot on the TLC is "streaking" or "tailing".

    • Reason & Solution: This can happen with amines on acidic silica gel.[19] Although your product is an amide, residual starting amine can cause this. Adding a very small amount of a base like triethylamine (~0.5-1%) to your mobile phase can neutralize the acidic sites on the silica and lead to much sharper bands and better separation.[19]

V. Visualizing the Logic of Extraction

The success of the initial work-up is fundamental. The following diagram illustrates the chemical logic behind the separation.

G start Crude Reaction Mixture in Organic Solvent (e.g., DCM or EtOAc)|{N-(4-Ethoxyphenyl)benzamide (Neutral) 4-Ethoxyaniline (Basic) Benzoic Acid (Acidic) } wash1 Wash with 1M HCl (aq) start->wash1 org_layer1 Organic Layer|{N-(4-Ethoxyphenyl)benzamide (Neutral) Benzoic Acid (Acidic) } wash1->org_layer1 Organic Phase aq_layer1 Aqueous Layer|{4-Ethoxyanilinium Chloride (Salt) } wash1->aq_layer1 Aqueous Phase (Discard) wash2 Wash with 5% NaHCO3 (aq) org_layer2 Organic Layer|{N-(4-Ethoxyphenyl)benzamide (Neutral) } wash2->org_layer2 Organic Phase aq_layer2 Aqueous Layer|{Sodium Benzoate (Salt) } wash2->aq_layer2 Aqueous Phase (Discard) org_layer1->wash2 final_product Product for Further Purification org_layer2->final_product

By methodically applying these principles and techniques, you can confidently address the challenges of separating N-(4-Ethoxyphenyl)benzamide, leading to a product of high purity suitable for your downstream applications.

References

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Benzanilide. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Ethoxyaniline. Retrieved from [Link]

  • YouTube. (2021). Synthesis of Benzanilide. Retrieved from [Link]

  • Google Patents. (n.d.). DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones.
  • National Center for Biotechnology Information. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from [Link]

  • International Union of Crystallography. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Slideshare. (n.d.). Benzanilide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxyaniline. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). Green and Selective Synthesis ofN-Substituted Amides using Water Soluble Porphyrazinato Copper(II) Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN111548263A - Process method for preparing o-ethoxy benzoyl chloride.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • Organic Syntheses. (n.d.). Benzanilide. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenetidine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride (CAS 98-88-4). Retrieved from [Link]

  • YouTube. (2021). Benzanilide : Schotten Baumann Benzoylation. Retrieved from [Link]

  • Reddit. (2016). Column Chromatography: Amides. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from [Link]

  • PubMed. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyl-oxyphen-yl)benzimidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of N-Benzhydrylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • ResearchGate. (2021). How to get consistently large crystals during recrystallization?. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • BYJU'S. (n.d.). Structure of Benzoyl Chloride. Retrieved from [Link]

  • Chemtrade Asia. (2025). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide, N-(4-methoxyphenyl)-4-ethyl-. PubChem Compound Database. Retrieved from [Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Characterization of N-(4-Ethoxyphenyl)benzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of N-(4-Ethoxyphenyl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-Ethoxyphenyl)benzamide (CAS: 5466-88-6) serves as a critical structural motif in medicinal chemistry, often functioning as a lipophilic scaffold in histone deacetylase (HDAC) inhibitors and sodium channel blockers. In synthetic workflows, it represents the amide coupling product of benzoyl chloride and 4-ethoxyaniline.

This guide provides a definitive 1H NMR structural analysis, distinguishing this compound from its metabolic precursors and structural analogs. Unlike standard spectral databases, this document focuses on the causality of chemical shifts , offering a self-validating protocol for confirming amide bond formation and purity.

Structural Context & Chemical Logic

To interpret the spectrum accurately, one must deconstruct the molecule into three magnetically distinct environments. The "Chemical Logic" below dictates the expected splitting patterns and shift values.

  • The Amide Linker (-CONH-): The electrochemical heart of the molecule. The nitrogen lone pair delocalizes into the carbonyl, creating a partial double bond character. This anisotropy significantly deshields the N-H proton.

  • The Electron-Rich Ring (Phenetidine moiety): The ethoxy group is an electron-donating group (EDG) by resonance, shielding the ortho-protons (upfield). The amide nitrogen, while withdrawing relative to the alkyl chain, is less donating than the free amine precursor.

  • The Electron-Poor Ring (Benzoyl moiety): The carbonyl group acts as an electron-withdrawing group (EWG), deshielding the ortho-protons of the benzoyl ring significantly (downfield).

Experimental Protocol: Synthesis & Sample Preparation

Standardization of the analytical workflow is critical for reproducibility.

A. Synthesis (The "Standard" Route)
  • Reagents: 4-Ethoxyaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) at 0°C.

  • Key Observation: The reaction is exothermic. Immediate precipitation of triethylamine hydrochloride confirms HCl scavenging.

B. NMR Sample Preparation (The "Gold Standard")

While CDCl₃ is common, DMSO-d₆ is the required solvent for authoritative characterization of this amide.

  • Why DMSO-d₆? In CDCl₃, amide protons often undergo rapid exchange or hydrogen bonding with the solvent/impurities, leading to broad, unquantifiable humps. DMSO-d₆ acts as a hydrogen bond acceptor, "locking" the N-H proton into a sharp, distinct singlet ~10.0 ppm, allowing for precise integration.

Protocol:

  • Isolate solid N-(4-Ethoxyphenyl)benzamide via recrystallization (EtOH/Water).

  • Dry under high vacuum (remove water/EtOH signals).

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ (99.9% D).

  • Acquire spectrum at 298 K (min. 16 scans).[1]

Spectral Analysis & Assignments

Solvent: DMSO-d₆ | Frequency: 400 MHz[2]

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic (Causality)
10.15 Singlet (s)1H-NH- (Amide)Highly deshielded by carbonyl anisotropy and H-bonding to DMSO.
7.95 Doublet (d, J=7.5 Hz)2HBenzoyl Ortho Deshielded by the adjacent carbonyl (EWG).
7.68 Doublet (d, J=9.0 Hz)2HPhenylene Ortho to N Deshielded relative to free amine due to N-acylation. Part of AA'XX' system.[3]
7.50 – 7.60 Multiplet (m)3HBenzoyl Meta/Para Aromatic protons further from the EWG cone.
6.92 Doublet (d, J=9.0 Hz)2HPhenylene Ortho to O Shielded by the electron-donating Ethoxy group (Resonance effect).
4.01 Quartet (q, J=7.0 Hz)2H-OCH₂- Deshielded by oxygen electronegativity.
1.33 Triplet (t, J=7.0 Hz)3H-CH₃ Terminal methyl group; standard alkyl shift.
Comparative Analysis: Validating the Spectrum

This section compares the product against its precursor and a common analog to assist in troubleshooting and structural verification.

Comparison 1: Reaction Monitoring (Product vs. Precursor)

Scenario: Did the reaction go to completion?

FeaturePrecursor: 4-EthoxyanilineProduct: N-(4-Ethoxyphenyl)benzamideDiagnostic Value
NH Signal Broad singlet ~4.5–5.0 ppm (2H)Sharp singlet ~10.15 ppm (1H)Primary Indicator. Disappearance of broad NH₂ and appearance of downfield NH confirms acylation.
Ortho-N Protons Upfield (~6.5 ppm)Downfield (~7.68 ppm)Secondary Indicator. The conversion of NH₂ to NH-CO removes electron density from the ring, shifting these protons downfield by >1.0 ppm.
Benzoyl Region AbsentPresent (7.5–8.0 ppm)Confirms incorporation of the benzoyl group.
Comparison 2: Structural Analog (Ethoxy vs. Methoxy)

Scenario: Distinguishing N-(4-Ethoxyphenyl)benzamide from N-(4-Methoxyphenyl)benzamide.

FeatureN-(4-Methoxy phenyl)benzamideN-(4-Ethoxy phenyl)benzamideDiagnostic Value
Alkyl Region Singlet (~3.7 ppm, 3H)Quartet (~4.0 ppm) + Triplet (~1.3 ppm)Definitive. The presence of splitting (q/t system) confirms the ethyl chain over the methyl group.
Aromatic Region IdenticalIdenticalAromatic region is unreliable for distinguishing these two analogs.
Visualization of Workflows & Logic
Figure 1: Synthesis & Characterization Workflow

A self-validating pathway for generating high-quality NMR data.

G Start Start: 4-Ethoxyaniline React Reaction: + Benzoyl Chloride (DCM, Et3N, 0°C) Start->React Acylation Workup Workup: Acid/Base Wash Recrystallize (EtOH) React->Workup Purification Prep NMR Prep: Dissolve in DMSO-d6 Workup->Prep Isolation Analyze Analysis: Check NH (10.1 ppm) Check Ethyl (q/t) Prep->Analyze Characterization Analyze->Workup If NH2 visible (Incomplete)

Caption: Step-by-step workflow from precursor to validated spectral analysis. Note the feedback loop for incomplete reactions.

Figure 2: Structural Logic & Splitting Tree

Visualizing the connectivity and magnetic coupling responsible for the observed spectrum.

Struct Mol N-(4-Ethoxyphenyl)benzamide Amide Amide Region (10.15 ppm) Mol->Amide Aromatic Aromatic Region (6.9 - 8.0 ppm) Mol->Aromatic Aliphatic Aliphatic Region (1.3 - 4.0 ppm) Mol->Aliphatic Benzoyl Benzoyl Ring (Deshielded by C=O) Aromatic->Benzoyl Phenylene Phenylene Ring (AA'XX' System) Aromatic->Phenylene Methylene OCH2 (4.0 ppm) Quartet (n=3 neighbors) Aliphatic->Methylene Methyl CH3 (1.3 ppm) Triplet (n=2 neighbors) Aliphatic->Methyl Methylene->Methyl Coupled (J=7Hz)

Caption: Hierarchical breakdown of the molecule's magnetic environments and coupling relationships.

References
  • Chemical Shift Data & Solvent Effects

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • Amide Proton Characterization

    • Abraham, R. J., & Mobli, M. (2014). "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry.

  • Synthesis Protocols (Benzoylation)
  • Spectral Database Verification

    • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (Search No. 6214 for 4'-Ethoxybenzanilide).

Sources

Structural Elucidation Guide: Mass Spectrometry Fragmentation of 4-Ethoxybenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of 4-ethoxybenzanilide , a structural motif common in liquid crystals, analgesics, and local anesthetics. Unlike rigid templates, this analysis focuses on the mechanistic causality of fragmentation—specifically the competition between amide bond cleavage and ether side-chain elimination.

For drug development professionals, understanding this pattern is critical for metabolite prediction (O-dealkylation mimics) and impurity profiling (distinguishing ethoxy from methoxy or propoxy analogs).

Chemical Identity & Structural Context[1][2][3][4][5]

PropertyDetail
Compound Name 4-Ethoxybenzanilide
IUPAC Name N-(4-ethoxyphenyl)benzamide
Molecular Formula

Monoisotopic Mass 241.1103 Da
Precursor Ion

m/z 242.1181
Core Structure Benzoyl group connected to a para-ethoxyaniline via an amide linker.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes a self-validating internal standard approach . This method confirms that observed fragmentation is due to the analyte and not source-induced artifacts.

Instrumentation & Conditions
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Analyzer: Q-TOF or Triple Quadrupole (for precise collision energy control).

  • Collision Gas: Nitrogen or Argon.

Step-by-Step Workflow
  • Preparation: Dissolve 4-ethoxybenzanilide in 50:50 Methanol:Water (0.1% Formic Acid) to a concentration of 1 µM.

  • System Check (Validation Step):

    • Inject a "System Suitability Standard" (e.g., Reserpine or Caffeine) to verify mass accuracy (<5 ppm) and collision cell performance.

    • Why? If the standard's fragmentation ratio deviates >10% from library values, the collision energy (CE) is uncalibrated.

  • Direct Infusion/Injection: Introduce sample at 5-10 µL/min.

  • Energy Ramping: Acquire MS/MS spectra at three distinct Collision Energies (CE):

    • Low (10-15 eV): Preserves the molecular ion; highlights labile losses.

    • Medium (25-35 eV): Optimizes structural backbone cleavage.

    • High (>50 eV): Generates "fingerprint" low-mass aromatic ions.

Fragmentation Analysis: Pathways & Mechanisms[6]

The fragmentation of 4-ethoxybenzanilide is governed by two competing pathways: Charge-Remote Rearrangement (Ether loss) and Charge-Site Initiated Cleavage (Amide hydrolysis).

Pathway A: The Diagnostic Neutral Loss (Ethoxy Specific)

Unlike methoxy-analogs, the ethoxy group allows for a specific four-membered transition state rearrangement , leading to the neutral loss of ethylene (


, 28 Da) .
  • Mechanism: The ether oxygen acts as a hydrogen acceptor from the

    
    -carbon of the ethyl chain.
    
  • Result: Transition from 4-ethoxybenzanilide (

    
     242) 
    
    
    
    4-hydroxybenzanilide radical cation equivalent (
    
    
    214).
  • Significance: This is the primary differentiator from 4-methoxybenzanilide (which loses a methyl radical, 15 Da).

Pathway B: Amide Bond Cleavage

The amide bond is the fragile "linker." Upon collisional activation, the bond cleaves to produce:

  • Benzoyl Cation (

    
     105):  A highly stable resonance-stabilized ion (
    
    
    
    ).
  • 4-Ethoxyaniline Cation (

    
     138):  Formed if the charge migrates to the nitrogen side (often accompanied by proton transfer).
    
Pathway C: Deep Fragmentation

At high energy, the benzoyl cation (


 105) loses carbon monoxide (CO, 28 Da) to form the Phenyl cation (

77)
, a classic aromatic indicator.

Visualization: Fragmentation Pathways[2][6][7][8]

The following diagram illustrates the mechanistic flow from the parent ion to terminal fragments.

FragmentationPathway Parent [M+H]+ Precursor m/z 242 TS_Ether 4-Membered TS (H-Transfer) Parent->TS_Ether -28 Da (Ethylene) Product_Benzoyl Benzoyl Cation [C6H5CO]+ m/z 105 Parent->Product_Benzoyl Amide Cleavage Product_Aniline 4-Ethoxyaniline Ion [C8H10NO]+ m/z 138 Parent->Product_Aniline Charge Migration Product_Phenol Product Ion A [M+H - C2H4]+ m/z 214 TS_Ether->Product_Phenol Product_Phenyl Phenyl Cation [C6H5]+ m/z 77 Product_Benzoyl->Product_Phenyl -28 Da (CO)

Figure 1: Mechanistic fragmentation tree of 4-ethoxybenzanilide. Green indicates the diagnostic ethoxy-specific loss; Red indicates the conserved benzoyl core.

Comparative Guide: 4-Ethoxybenzanilide vs. Alternatives

This section objectively compares the mass spectral "fingerprint" of the target molecule against its closest structural analogs.[1] This data is vital for distinguishing between homologous impurities.

Table 1: Comparative Fragmentation Fingerprints[6][9]
Feature4-Ethoxybenzanilide 4-Methoxybenzanilide Benzanilide (Unsubstituted)
Precursor

242 228 198
Primary Neutral Loss -28 Da (Ethylene)-15 Da (Methyl radical)*None (Stable side chain)
Resulting "Core" Ion

214 (Phenolic)

213 (Phenolic)
N/A
Amide Fragment 1

105 (Benzoyl)

105 (Benzoyl)

105 (Benzoyl)
Amide Fragment 2

138 (Ethoxyaniline)

124 (Methoxyaniline)

94 (Aniline)
Diagnostic Utility High: -28 Da loss is specific to ethoxy/propoxy ethers.Med: -15 Da is common; often requires high resolution.Low: Generic amide pattern.

*Note: Methoxy groups typically lose a methyl radical (


) in EI, but in ESI-CID, they are more resistant to neutral loss compared to the facile alkene elimination of ethoxy groups.

Analytical Workflow for Metabolite Identification

When applying this knowledge to drug development (e.g., identifying metabolites in plasma), use the following logic flow:

Workflow Sample Biological Sample (Plasma/Urine) LCMS LC-MS/MS (Data Dependent Acq) Sample->LCMS Filter Filter: Neutral Loss Scan (-28 Da) LCMS->Filter Match Match Core Fragments (m/z 105, 77) Filter->Match ID Confirmed ID: O-Ethyl Metabolite Match->ID

Figure 2: Logic gate for identifying ethoxy-benzanilide derivatives in complex matrices.

References

  • Goldsack, R. J., & Shannon, J. S. (1980). Proximity effects in the electron impact mass spectra of aurones and related compounds. (Foundational work on proximity effects in benzanilides).[1] Organic Mass Spectrometry. Link

  • Niessen, W. M. A. (2012). Fragmentation of small molecules in electrospray ionization mass spectrometry. (General reference for ether neutral losses). Wiley Online Library.
  • Kind, T., & Fiehn, O. (2010). Metabolite identification in mass spectrometry-based metabolomics. (Source for neutral loss logic). Link

  • NIST Mass Spectrometry Data Center. Benzanilide Mass Spectrum. (Reference for unsubstituted amide cleavage). Link

Sources

Comprehensive Characterization Guide: Melting Point Validation of N-(4-Ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical characterization of N-(4-Ethoxyphenyl)benzamide , focusing on the rigorous validation of its melting point against authoritative literature. This document is designed for analytical chemists and formulation scientists requiring high-integrity reference data.

Executive Summary & Technical Context

N-(4-Ethoxyphenyl)benzamide (CAS: 15437-14-6), also known as 4'-Ethoxybenzanilide or N-Benzoyl-p-phenetidine , is a structural analogue of the analgesic phenacetin and a critical intermediate in the synthesis of ethoxy-substituted diaryl amides. In drug development, it serves as a robust model compound for studying amide bond stability and crystal packing forces.

Accurate melting point (MP) determination is the primary rapid-screening metric for establishing the identity and purity of this compound. Discrepancies between synthesized batches and literature values often indicate solvation, polymorphic transitions, or the presence of unreacted precursors (e.g., benzoyl chloride or p-phenetidine).

Experimental Methodology

To ensure data reliability, the melting point must be determined using a self-validating protocol that minimizes operator bias and thermal lag.

Reagents and Apparatus
  • Analyte: N-(4-Ethoxyphenyl)benzamide (Recrystallized from Ethanol/Water, dried in vacuo at 50°C for 24h).

  • Reference Standard: Anthraquinone (MP 286°C) or Salicylic Acid (MP 158.6°C) for calibration.

  • Apparatus: Automated Digital Melting Point System (e.g., Mettler Toledo MP90 or equivalent) with video capture.

  • Alternative: Oil bath with Thiele tube (ASTM E324 standard) for manual verification.

Validated Protocol (Step-by-Step)
  • Sample Preparation: Grind the dry sample into a fine, homogeneous powder. Coarse crystals can cause irregular heat transfer.

  • Capillary Loading: Fill a standard glass capillary (1.5 mm O.D.) to a height of 2–3 mm. Compact the sample by tapping to eliminate air pockets.

  • Ramp Profile:

    • Fast Ramp: 10°C/min to 160°C.

    • Equilibration: Hold at 160°C for 60 seconds.

    • Measurement Ramp: 1.0°C/min from 160°C to 180°C.

  • Observation: Record the Onset Point (first visible liquid meniscus) and the Clear Point (complete liquefaction).

Experimental Workflow Diagram

The following diagram illustrates the logical flow for validating the melting point, including decision nodes for troubleshooting discrepancies.

MP_Validation_Workflow Start Start: Synthesized N-(4-Ethoxyphenyl)benzamide Prep Sample Prep: Dry (50°C, 24h) & Grind Start->Prep Measure Measurement: Ramp 1°C/min (160-180°C) Prep->Measure Result Record Onset & Clear Point Measure->Result Compare Compare with Literature (171 - 175°C) Result->Compare Pass PASS: Identity Confirmed Purity > 98% Compare->Pass Within ±1°C Fail FAIL: Deviant Range Compare->Fail >2°C Deviation Analyze Root Cause Analysis: 1. Check for Solvent (TGA) 2. Check Precursors (TLC/HPLC) Fail->Analyze

Figure 1: Decision logic for melting point validation of N-(4-Ethoxyphenyl)benzamide.

Data Comparison & Analysis

Primary Comparison: Experimental vs. Literature

The following table contrasts the expected high-purity experimental values against established literature citations. The consensus literature melting point for N-(4-Ethoxyphenyl)benzamide is approximately 173°C .

ParameterExperimental Target (High Purity)Literature ValueSource
Melting Point Range 172.5 – 174.0 °C 171 – 175 °C UNR Repository [1], CRC Handbook [2]
Appearance White crystalline solidWhite needles/platesPubChem [3]
Recrystallization Solvent Ethanol / Water (9:1)EthanolBeilstein [2]
Specificity Analysis: Comparison with Analogues

To avoid misidentification, it is crucial to distinguish the target compound from its precursors and structural analogues. Note the distinct melting point gap.

CompoundStructure DescriptionMelting Point (°C)Distinction
N-(4-Ethoxyphenyl)benzamide Target Analyte 173 High MP due to benzoyl rigidity
PhenacetinN-Acetyl analogue134 – 135Lower MP (Acetyl vs Benzoyl)
BenzanilideUnsubstituted amide163 – 164Lacks ethoxy group
4-Ethoxyaniline (p-Phenetidine)Precursor (Amine)2 – 4 (Liquid)Liquid at RT
Benzoic AcidPrecursor (Acid)122Distinctly lower

Discussion & Troubleshooting

Interpretation of Discrepancies
  • Depressed MP (< 170°C): A melting point significantly below 171°C typically indicates the presence of impurities such as p-phenetidine (starting material) or trapped solvent (ethanol). The "melting point depression" phenomenon follows the cryoscopic equation; even 1% impurity can drop the MP by 0.5–1.0°C.

  • Broad Range (> 2°C): A wide melting range (e.g., 168–173°C) suggests non-uniform crystallinity or a wet sample. Ensure the sample is dried to constant weight.

  • Polymorphism: While less common than in sulfonamides, benzanilides can exhibit polymorphism. If a sharp melting point is observed at a distinct but incorrect temperature (e.g., 155°C), confirm the crystal form using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

Synthesis Verification

The formation of N-(4-Ethoxyphenyl)benzamide is typically achieved by reacting p-phenetidine with benzoyl chloride. The high melting point of the product (173°C) relative to both starting materials (Liquid and ~122°C for benzoic acid byproduct) makes MP an excellent indicator of reaction completion.

References

  • Universidad Nacional de Rosario (UNR). Ficha de Datos de Seguridad: N-(4-Ethoxyphenyl)benzamide (CAS 15437-14-6). Retrieved from [Link]

  • Weast, R. C.CRC Handbook of Tables for Organic Compound Identification, 3rd Ed. CRC Press, Cleveland, 1967.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 531876 (Analogues) and CAS 15437-14-6.[Link]

UV-Vis Absorption Maxima of N-(4-Ethoxyphenyl)benzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of N-(4-Ethoxyphenyl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

N-(4-Ethoxyphenyl)benzamide (also known as 4'-Ethoxybenzanilide ) is a structural analog of the analgesic Phenacetin (N-(4-ethoxyphenyl)acetamide), distinguished by the substitution of the acetyl group with a benzoyl moiety. This modification significantly alters the compound's electronic conjugation system, resulting in a distinct bathochromic shift in its UV-Vis absorption spectrum.

This guide provides a rigorous comparison of the UV-Vis absorption maxima (


) of N-(4-Ethoxyphenyl)benzamide against its primary structural analogs: Phenacetin  and Benzanilide . Understanding these spectral differences is critical for:
  • Purity Analysis: Distinguishing the benzoylated product from acetamide impurities during synthesis.

  • Reaction Monitoring: Tracking the benzoylation of p-phenetidine.

  • Photophysical Characterization: Evaluating potential applications in liquid crystal mesogens where extended conjugation is required.

Comparative Spectral Data Analysis

The following data consolidates experimental absorption maxima in ethanol (EtOH), the standard solvent for these amides due to its polarity and transparency in the UV region (cutoff < 210 nm).

Table 1: Comparative UV-Vis Absorption Maxima ( )[1][2]
CompoundStructure Fragment

(EtOH)

(Molar Absorptivity)
Electronic Origin
Phenacetin Acetamide (-NH-CO-CH

)
250 nm ~13,500 M

cm


(Benzene + Auxochrome)
Benzanilide Benzamide (-NH-CO-Ph)263 nm ~18,000 M

cm

Extended Conjugation (Ph-CO-NH-Ph)
N-(4-Ethoxyphenyl)benzamide Benzamide + 4-Ethoxy278 nm *~22,000 M

cm

Synergistic Bathochromic Shift

*Note: Value derived from the structurally equivalent 4-Methoxybenzanilide (278 nm). The ethoxy and methoxy groups exhibit nearly identical Hammett substituent constants (


), resulting in spectral shifts within 

1-2 nm.
Mechanism of Spectral Shift
  • Phenacetin Baseline (250 nm): The acetamido group interacts with the ethoxy-substituted phenyl ring. The conjugation is limited to the single aromatic ring and the lone pair of the nitrogen.

  • Benzanilide Effect (+13 nm): Replacing the methyl group with a phenyl ring (Benzanilide) introduces a second aromatic system conjugated through the amide linkage. This lowers the energy gap between the HOMO and LUMO, causing a red shift to ~263 nm.

  • Ethoxy Auxochrome Effect (+15 nm): In N-(4-Ethoxyphenyl)benzamide, the ethoxy group at the para position acts as a strong electron-donating auxochrome. It donates electron density into the

    
    -system via resonance, further raising the HOMO energy level and causing a significant bathochromic shift to ~278 nm compared to unsubstituted Benzanilide.
    

Structural & Electronic Visualization

The following diagram illustrates the structural progression and the resulting electronic conjugation extension that drives the spectral shift.

G cluster_0 Baseline Chromophore cluster_1 Conjugation Extension cluster_2 Target Compound (Auxochrome Effect) Phenacetin Phenacetin (N-Acetyl) λmax: 250 nm Benzanilide Benzanilide (N-Benzoyl) λmax: 263 nm Phenacetin->Benzanilide + Phenyl Ring (Extended π-system) Target N-(4-Ethoxyphenyl)benzamide (N-Benzoyl + p-Ethoxy) λmax: ~278 nm Benzanilide->Target + Ethoxy Group (Strong Donor)

Figure 1: Structural evolution showing the additive effects of benzoylation and ethoxy substitution on the absorption maximum.

Experimental Protocol: Determination of

This self-validating protocol ensures accurate spectral determination, minimizing errors from solvent cutoff or concentration effects.

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Sample: N-(4-Ethoxyphenyl)benzamide (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (UV cutoff: 205 nm). Do not use Acetone or Ethyl Acetate as they absorb in the 250-280 nm range.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass/Plastic cuvettes absorb UV light <300 nm.

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh 24.1 mg of N-(4-Ethoxyphenyl)benzamide (MW: 241.29 g/mol ).

    • Dissolve in 100 mL of spectroscopic grade Ethanol in a volumetric flask.

    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Working Solution Preparation (10

    
    M): 
    
    • Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.

    • Dilute to mark with Ethanol.

    • Target Absorbance: This concentration typically yields an absorbance (A) between 0.2 and 0.8, the linear range of Beer-Lambert's Law.

  • Baseline Correction (Blanking):

    • Fill two matched quartz cuvettes with pure Ethanol.

    • Place in sample and reference holders.

    • Run "Auto Zero" / "Baseline Correction" from 200 nm to 400 nm.

  • Sample Scanning:

    • Replace the sample cuvette solvent with the Working Solution.

    • Scan from 200 nm to 400 nm at a scan speed of "Medium" or "Slow".

    • Data Check: If

      
      , dilute the sample further. If 
      
      
      
      , prepare a more concentrated working solution.
  • Peak Identification:

    • Identify the global maximum (

      
      ) in the 270–280 nm region.
      
    • Note secondary bands (often around 230 nm).

Workflow Start Start: Weigh 24.1 mg Sample Dissolve Dissolve in 100 mL EtOH (Stock: 1 mM) Start->Dissolve Dilute Dilute 1:100 with EtOH (Working: 10 µM) Dissolve->Dilute Blank Blank Spectrophotometer (Pure EtOH, 200-400 nm) Dilute->Blank Scan Scan Sample (Quartz Cuvette) Blank->Scan Check Check Absorbance (A) Scan->Check Result Record λmax (~278 nm) Check->Result 0.2 < A < 0.8 DiluteMore Dilute Sample Check->DiluteMore A > 1.0 ConcMore Concentrate Sample Check->ConcMore A < 0.1 DiluteMore->Scan ConcMore->Scan

Figure 2: Self-validating experimental workflow for UV-Vis characterization.

References

  • NIST Chemistry WebBook. Phenacetin UV-Vis Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. Benzanilide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. UV absorption spectra of 2-chloro-4-R-benzanilide. (Providing baseline data for substituted benzanilides). Available at: [Link]

  • ScienceDirect. Spectroscopic properties of 4-substituted benzanilides. (Confirming bathochromic shifts with electron-donating groups). Available at: [Link]

Sources

Technical Comparison: Phenacetin vs. N-(4-Ethoxyphenyl)benzamide in Pharmaceutical Analysis and SAR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of N-(4-Ethoxyphenyl)benzamide and Phenacetin Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Toxicologists.

Executive Summary

This guide provides a rigorous structural and functional comparison between Phenacetin (a withdrawn analgesic/antipyretic) and its benzoyl analog, N-(4-Ethoxyphenyl)benzamide (also known as


-benzoyl-p-phenetidine). While Phenacetin is historically significant in drug metabolism due to its O-deethylation to Acetaminophen (Paracetamol), the benzamide analog serves as a critical tool in Structure-Activity Relationship (SAR) studies and as a robust internal standard in chromatographic assays.

This analysis focuses on three core pillars:

  • Physicochemical Profiling: The impact of the benzoyl vs. acetyl substitution on lipophilicity and crystal lattice energy.

  • Analytical Signatures: Mass spectrometry fragmentation patterns and chromatographic retention behavior.

  • Metabolic & Toxicological Implications: How steric bulk influences CYP450 metabolism and N-hydroxylation pathways.

Part 1: Structural & Physicochemical Profiling

Molecular Architecture

Both compounds share the p-phenetidine (4-ethoxyaniline) core. The divergence lies in the acylation of the amine:

  • Phenacetin: Acetylated (

    
    ).
    
  • N-(4-Ethoxyphenyl)benzamide: Benzoylated (

    
    ).
    

This substitution introduces significant steric bulk and aromaticity, fundamentally altering the molecule's electronic landscape and solubility profile.

Structures Phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) MW: 179.22 Benzamide N-(4-Ethoxyphenyl)benzamide (N-benzoyl-p-phenetidine) MW: 241.29 Core Common Core: p-Phenetidine Core->Phenacetin + Acetyl Group (Low Steric Bulk) Core->Benzamide + Benzoyl Group (High Steric Bulk, Pi-Pi Stacking)

Figure 1: Structural divergence from the common p-phenetidine precursor.

Comparative Properties Table

The replacement of the methyl group with a phenyl ring drastically increases lipophilicity (LogP) and melting point (due to enhanced intermolecular


-

stacking).
PropertyPhenacetinN-(4-Ethoxyphenyl)benzamideImpact on Analysis
CAS Number 62-44-215437-14-6Distinct identifiers.
Formula


Mass shift of +62 Da.
Mol. Weight 179.22 g/mol 241.29 g/mol Resolvable by low-res MS.
Melting Point 134–135 °C~173 °CBenzamide is more thermally stable.
LogP (Est.) 1.58~3.20Benzamide elutes significantly later in RP-HPLC.
Solubility Soluble in EtOH, CHCl3Soluble in EtOH, low water solubilityBenzamide requires higher % organic modifier.

Part 2: Analytical Performance (Chromatography & Spectroscopy)

Mass Spectrometry (Fragmentation Logic)

The fragmentation pathways are distinct, providing a reliable method for identification.

  • Phenacetin (EI-MS):

    • Molecular Ion:

      
       179.
      
    • Base Peak:

      
       108/109 (Loss of ketene 
      
      
      
      or acetyl radical).
    • Mechanism: McLafferty rearrangement is less favored; simple amide cleavage dominates.

  • N-(4-Ethoxyphenyl)benzamide (EI-MS):

    • Molecular Ion:

      
       241.[1][2]
      
    • Base Peak:

      
       105 (Benzoyl cation, 
      
      
      
      ).
    • Diagnostic: The presence of the stable acylium ion at

      
       105 is the fingerprint of the benzamide structure, absent in phenacetin.
      
Chromatographic Separation (Internal Standard Utility)

Due to the


LogP of ~1.6, the benzamide analog is an ideal Internal Standard (IS)  for phenacetin/paracetamol assays. It mimics the core chemistry but separates cleanly on C18 columns.

Experimental Protocol: HPLC Separation

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (60:40 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • Paracetamol: ~2.5 min

    • Phenacetin: ~5.0 min

    • N-(4-Ethoxyphenyl)benzamide: ~12.0 min (Stronger hydrophobic interaction).

Part 3: Metabolic Stability & Toxicology (SAR Insights)

Metabolic Pathways

Phenacetin is rapidly metabolized by CYP1A2.[3] The benzamide analog probes the steric constraints of the CYP active site.

  • Phenacetin: Rapid O-deethylation to Acetaminophen (Analgesic) and minor N-deacetylation to p-phenetidine (Toxic).

  • Benzamide Analog: The bulky benzoyl group sterically hinders the approach of the heme iron to the ethoxy group, significantly slowing O-deethylation. Furthermore, the amide bond is more resistant to hydrolysis than the acetamide, reducing the formation of the nephrotoxic free amine (p-phenetidine).

Metabolism cluster_legend Pathway Legend Phen Phenacetin APAP Acetaminophen (Paracetamol) Phen->APAP CYP1A2 (O-deethylation) FAST Phenetidine p-Phenetidine (Nephrotoxic Precursor) Phen->Phenetidine Amidase (Hydrolysis) Benz N-(4-Ethoxyphenyl)benzamide Benz->APAP CYP1A2 (Sterically Hindered) SLOW Benz->Phenetidine Amidase (Resistant) Fast Major Pathway Slow Minor/Blocked Pathway

Figure 2: Comparative metabolic fate. The benzoyl group acts as a metabolic shield.

Toxicology Implications

Phenacetin's toxicity (methemoglobinemia and carcinogenicity) is linked to N-hydroxylation of the free amine or the amide.

  • Hypothesis: The electron-withdrawing nature and bulk of the benzoyl group reduce the lability of the amide nitrogen, potentially lowering the rate of N-hydroxylation compared to phenacetin. However, if hydrolysis occurs, the same toxic p-phenetidine is released.

Part 4: Experimental Protocols

Synthesis of N-(4-Ethoxyphenyl)benzamide

For use as an analytical standard.

Principle: Schotten-Baumann reaction (Acylation of amine in biphasic system).

Reagents:

  • p-Phenetidine (4-Ethoxyaniline)

  • Benzoyl Chloride[4]

  • 10% NaOH solution

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of p-phenetidine in 20 mL of dichloromethane (DCM).

  • Base Addition: Add 15 mL of 10% NaOH solution.

  • Acylation: Add 11 mmol of benzoyl chloride dropwise at 0°C with vigorous stirring. The reaction is exothermic.

  • Reaction: Stir at room temperature for 1 hour.

  • Workup: Separate the organic layer. Wash with 1M HCl (to remove unreacted amine) and then saturated

    
    .
    
  • Purification: Dry over

    
    , evaporate solvent. Recrystallize from Ethanol/Water.
    
  • Validation: Verify MP (~173°C) and MS (Base peak 105).

References

  • CRC Handbook of Tables for Organic Compound Identification . (1967). Melting point data for N-Benzoyl-p-phenetidine. CRC Press.[5]

  • ChemicalBook . (2024). N-(4-Ethoxyphenyl)benzamide CAS 15437-14-6 Properties and Spectra.

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for Phenacetin.

  • Akili, S., et al. (2018).[4] Synthesis of benzamide derivatives via Schotten-Baumann conditions. ResearchGate.

Sources

A Guide to the Elemental Analysis of N-(4-Ethoxyphenyl)benzamide: Theoretical Calculations, Experimental Validation, and Comparative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise characterization of novel synthesized compounds is a cornerstone of rigorous scientific inquiry. For a molecule such as N-(4-Ethoxyphenyl)benzamide, a derivative of benzamide with potential applications in medicinal chemistry, verifying its elemental composition is a critical first step in confirming its identity and purity. This guide provides an in-depth exploration of the elemental analysis of N-(4-Ethoxyphenyl)benzamide, offering a comparison with other key analytical techniques.

Theoretical Elemental Composition of N-(4-Ethoxyphenyl)benzamide

The initial step in elemental analysis is the theoretical calculation of the elemental composition based on the compound's molecular formula. The structure of N-(4-Ethoxyphenyl)benzamide consists of a benzoyl group attached to the nitrogen of a 4-ethoxyaniline moiety. This leads to the molecular formula C₁₅H₁₅NO₂.

Based on this formula, the theoretical elemental composition is calculated as follows:

  • Molecular Formula: C₁₅H₁₅NO₂

  • Molar Mass: 241.29 g/mol

The percentage composition of each element is determined by dividing the total mass of that element in the molecule by the molar mass and multiplying by 100.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.01115180.16574.66%
HydrogenH1.0081515.1206.27%
NitrogenN14.007114.0075.81%
OxygenO15.999231.99813.26%

This theoretical data serves as the benchmark against which experimental results are compared. A close correlation between the experimental and theoretical values provides strong evidence for the correct synthesis and purity of the compound.

Experimental Verification: CHN Elemental Analysis

Combustion-based elemental analysis, commonly known as CHN analysis, is a highly reliable method for determining the carbon, hydrogen, and nitrogen content of an organic compound.[1][2] The technique is destructive, involving the complete combustion of a small, precisely weighed sample.

The Causality Behind the Experimental Protocol

The entire experimental protocol is a self-validating system designed to convert the constituent elements of the sample into simple, detectable gases. The process relies on high-temperature combustion and subsequent separation and detection of the resulting gaseous products.[3][4]

Experimental Workflow

The workflow of a modern CHN elemental analyzer is a streamlined process, from sample preparation to data analysis.

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Sample Homogenized Sample Weighing Precise Weighing (1-3 mg) Sample->Weighing Encapsulation Tin Capsule Weighing->Encapsulation Autosampler Autosampler Encapsulation->Autosampler Combustion Combustion Furnace (~1000°C, O₂ Atmosphere) Autosampler->Combustion Reduction Reduction Tube (Heated Copper) Combustion->Reduction CO₂, H₂O, NOx Separation Gas Chromatography Column Reduction->Separation CO₂, H₂O, N₂ Detection Thermal Conductivity Detector (TCD) Separation->Detection Data Signal Processing & Data Analysis Detection->Data Report Elemental Composition (%C, %H, %N) Data->Report

Caption: Workflow of CHN Elemental Analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation: A homogenous sample of N-(4-Ethoxyphenyl)benzamide is dried to remove any residual solvent.[5]

  • Weighing: Approximately 1-3 mg of the dried sample is weighed accurately into a tin capsule. The precision of this step is paramount for accurate results.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (around 1000°C) with a constant flow of pure oxygen.[1] This process leads to the rapid and complete combustion of the sample, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOx).

  • Reduction and Gas Separation: The combustion products are swept by a helium carrier gas through a reduction tube containing heated copper, which converts the nitrogen oxides to dinitrogen (N₂).[3] The resulting mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography column to separate the individual gases.[4]

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector generates an electrical signal proportional to the amount of each gas, which is then used to calculate the percentage of each element in the original sample.[4]

A Comparative Perspective: Elemental Analysis vs. Other Characterization Techniques

While elemental analysis is fundamental for confirming the elemental composition, a comprehensive characterization of N-(4-Ethoxyphenyl)benzamide requires a suite of analytical techniques.[6] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information that elemental analysis cannot.[7][8]

TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis Combustion of the sample to convert elements into detectable gases.[3]Provides the percentage composition of C, H, N, and other elements.High accuracy and precision for determining elemental ratios; essential for confirming the molecular formula.Destructive to the sample; provides no information about the molecular structure or connectivity of atoms.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms.Detailed information about the molecular structure, including the connectivity of atoms and the number of different types of protons and carbons.[9]Non-destructive; provides unambiguous structural elucidation.[9]Relatively low sensitivity compared to mass spectrometry; requires a larger sample size.[8]
Mass Spectrometry (MS) Ionizes chemical species and sorts the ions based on their mass-to-charge ratio.Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.[10]High sensitivity, requiring very small amounts of sample; can provide the exact molecular formula with high-resolution MS.[8][10]Can be destructive depending on the ionization method; interpretation of fragmentation patterns can be complex.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of chemical bonds.Identifies the functional groups present in the molecule (e.g., C=O, N-H, C-O).[11]Non-destructive; provides a quick and simple method for identifying functional groups.Provides limited information about the overall molecular structure.

Conclusion

The elemental analysis of N-(4-Ethoxyphenyl)benzamide is an indispensable step in its characterization, providing a quantitative measure of its elemental composition that can be cross-validated with theoretical calculations. While this technique is highly accurate for confirming the empirical and molecular formula, it is most powerful when used in conjunction with other analytical methods. A comprehensive approach, integrating elemental analysis with NMR, mass spectrometry, and IR spectroscopy, is essential for the unambiguous confirmation of the structure and purity of newly synthesized compounds, thereby upholding the principles of scientific integrity in research and development.

References

  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide. Retrieved February 7, 2026, from [Link]

  • Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Retrieved February 7, 2026, from [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer? Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. Retrieved February 7, 2026, from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Validation of Analytical Methods. Retrieved February 7, 2026, from [Link]

  • Springer Nature. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Retrieved February 7, 2026, from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved February 7, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Retrieved February 7, 2026, from [Link]

  • LECO Corporation. (2023, July 31). What Is an Elemental Analyzer & How Does It Work? Retrieved February 7, 2026, from [Link]

  • Routledge. (n.d.). Handbook of Analytical Validation. Retrieved February 7, 2026, from [Link]

  • Eskisehir Osmangazi University. (n.d.). ORGANIC ELEMENTAL ANALYZER (CHNS/O). Retrieved February 7, 2026, from [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Bisbenzimide. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). N-ethyl-4-methoxybenzamide. Retrieved February 7, 2026, from [Link]

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Comparative Characterization Guide: Raman Spectroscopy of 4-Ethoxybenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 4-Ethoxybenzanilide (N-(4-ethoxyphenyl)benzamide) represents a critical structural motif in the development of liquid crystalline mesogens and pharmaceutical intermediates.[1] Its characterization demands a technique capable of distinguishing subtle conformational isomers and crystalline polymorphs—tasks where traditional infrared (IR) spectroscopy often lacks specificity due to broad dipole-dependent bands.[1]

This guide evaluates Raman Spectroscopy as the superior analytical tool for the skeletal and conformational analysis of 4-ethoxybenzanilide. Unlike IR, which prioritizes polar functional groups (C=O, N-H), Raman scattering effectively probes the non-polarizable carbon backbone (phenyl rings, C-C chains), providing a rigorous "fingerprint" for structural validation.[1] We compare this experimental approach against FTIR and Density Functional Theory (DFT) to provide a comprehensive roadmap for researchers.

Technical Background: The Vibrational Landscape[2]

The 4-ethoxybenzanilide molecule consists of two phenyl rings linked by an amide bridge (-CONH-), with an ethoxy ether tail (-OCH₂CH₃).[1] This structure creates three distinct vibrational zones:

  • The Rigid Core: Two aromatic rings (Raman active "breathing" modes).

  • The Linker: The amide group (Amide I, II, III modes).[2]

  • The Flexible Tail: The ethoxy chain (C-O-C and alkyl C-H stretches).

Raman spectroscopy is particularly advantageous here because the phenyl ring breathing mode (~1000 cm⁻¹) and the Amide III band (~1300 cm⁻¹) act as highly sensitive probes for the molecule's packing arrangement in the solid state, which is critical for liquid crystal applications.

Comparative Analysis: Raman vs. Alternatives

The following table objectively compares Raman spectroscopy against its primary alternatives for this specific application.

FeatureRaman Spectroscopy FTIR (Fourier Transform Infrared) DFT (Computational)
Primary Contrast Mechanism Polarizability change (Induced dipole).[1]Dipole moment change.Quantum mechanical energy minimization.[1]
Key Sensitivity Skeletal Backbone: Phenyl rings, C=C, C-C.[1]Polar Groups: C=O (Amide I), N-H, O-H.[1]Theoretical Baseline: Predicts all modes.[1]
Sample Preparation Minimal: Non-destructive, no KBr pellets required.[1] Can measure directly through glass/vials.[1]Moderate: Requires KBr pellets or ATR crystal contact (pressure may alter polymorphs).[1]None: In-silico modeling.
Amide I (~1650 cm⁻¹) Weak: Often obscured by aromatic C=C.Very Strong: The dominant diagnostic band.Accurate prediction of frequency.
Amide III (~1300 cm⁻¹) Strong: Excellent for conformational analysis.[1]Weak/Mixed: Hard to isolate.Essential for assigning coupled modes.[1]
Low Frequency (<400 cm⁻¹) Accessible: Crucial for lattice modes (polymorphs).[1]Difficult: Requires Far-IR optics.[1]Predicts lattice energies.[1]
Verdict for 4-Ethoxybenzanilide Preferred for Structural ID & Polymorph Screening. Complementary for Functional Group Verification. Required for Peak Assignment.

Experimental Protocol: Self-Validating Characterization

Objective: To obtain a high-resolution Raman spectrum of 4-ethoxybenzanilide suitable for structural confirmation and polymorph identification.

Materials & Equipment[1]
  • Sample: >10 mg 4-ethoxybenzanilide (solid powder or single crystal).

  • Instrument: Confocal Raman Microscope (e.g., Horiba LabRAM or Renishaw inVia).[1]

  • Excitation Source: 785 nm diode laser (preferred to minimize fluorescence) or 532 nm (if fluorescence is low).[1]

  • Calibration Standard: Silicon wafer (520.7 cm⁻¹ peak).[1]

Step-by-Step Workflow
  • System Calibration (The "Trust" Step):

    • Acquire a spectrum of the silicon reference.

    • Validation Criteria: The Si peak must be at 520.7 ± 0.5 cm⁻¹ with a FWHM < 3 cm⁻¹. Do not proceed if outside this range.

  • Sample Mounting:

    • Place the solid powder on a glass microscope slide.

    • Note: Do not use a cover slip if using a short working distance objective to avoid glass background.

    • Focus the laser (50x or 100x objective) on a flat crystal facet to maximize signal scattering.

  • Acquisition Parameters:

    • Laser Power: Start at 1% (<1 mW) to prevent thermal degradation. 4-ethoxybenzanilide can melt or undergo phase transition under high heat.[1]

    • Integration Time: 10 seconds x 3 accumulations (to remove cosmic rays).

    • Spectral Range: 100–3500 cm⁻¹.[1]

  • Signal Optimization:

    • Gradually increase laser power until signal-to-noise ratio (SNR) is >50:1 for the main aromatic peak (~1600 cm⁻¹).[1]

    • Check: If the baseline rises or peaks broaden, the sample is heating. Reduce power immediately.

  • Data Processing:

    • Baseline correction (polynomial fit) to remove fluorescence background.[1]

    • Cosmic ray removal.[1]

    • Normalize intensity to the Phenyl Ring Breathing mode (~1000 cm⁻¹) for comparison.

Data Interpretation: Characteristic Vibrational Assignment

The following assignments are based on the benzanilide scaffold and ethoxy-substituted aromatics. The combination of DFT calculations with experimental data is the gold standard for accurate assignment.

Frequency Region (cm⁻¹)Vibrational Mode AssignmentDiagnostic Value
3050 – 3100 C-H Stretching (Aromatic)Confirms presence of phenyl rings.[1]
2850 – 2980 C-H Stretching (Alkyl -CH₂-, -CH₃)Specific to the ethoxy tail .[1] Ratio of peaks indicates chain order.
1640 – 1660 Amide I (C=O[1] Stretch)Weak in Raman. Position shifts with H-bonding strength.[1]
1590 – 1610 C=C Stretching (Phenyl Ring 8a/8b)Strong. Major marker for aromaticity.
1240 – 1300 Amide III (C-N Stretch + N-H Bend)Critical Raman Marker. Position is highly sensitive to the dihedral angle (conformation).[1]
1230 – 1250 C-O-C Asymmetric StretchMarker for the ether linkage.
990 – 1010 Ring Breathing Mode Very Strong/Sharp. The "heartbeat" of the spectrum. Used for normalization.
100 – 200 Lattice Modes (Phonons)Polymorph Fingerprint. Unique to the specific crystal packing.

Strategic Workflow Visualization

The following diagram illustrates the integrated workflow for characterizing 4-ethoxybenzanilide, highlighting the synergy between Synthesis, Experimental Raman, and Computational Validation.

G cluster_Exp Experimental Characterization cluster_Comp Computational Validation Synthesis Synthesis of 4-Ethoxybenzanilide SamplePrep Sample Preparation (Solid State/Crystal) Synthesis->SamplePrep GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Synthesis->GeomOpt Structure Input Raman Raman Spectroscopy (785 nm Excitation) SamplePrep->Raman Primary FTIR FTIR Spectroscopy (Complementary) SamplePrep->FTIR Secondary DataRaw Raw Spectral Data Raman->DataRaw FTIR->DataRaw Analysis Comparative Analysis (Exp vs. Calc) DataRaw->Analysis FreqCalc Frequency Calculation & Scaling GeomOpt->FreqCalc FreqCalc->Analysis Assignment Final Vibrational Assignment Analysis->Assignment PolymorphID Polymorph/Conformer Identification Assignment->PolymorphID

Figure 1: Integrated characterization workflow combining experimental spectroscopy with computational theory for definitive structural assignment.[1]

Conclusion

For the characterization of 4-ethoxybenzanilide, Raman spectroscopy offers a distinct advantage over IR by providing clear access to the skeletal vibrations (phenyl ring breathing and C=C stretching) and the conformation-sensitive Amide III band. While FTIR remains useful for verifying the carbonyl moiety, Raman is the technique of choice for studying the molecular packing and polymorphism essential for liquid crystal and pharmaceutical applications.

Recommendation: Researchers should adopt a "Raman-First" protocol for solid-state analysis, supported by DFT calculations (B3LYP/6-311++G(d,p)) to resolve complex mode coupling in the fingerprint region.

References

  • Vibrational Spectroscopy of Benzanilides

    • Wojciechowski, P. M., & Michalska, D. (2007).[1] Theoretical Raman and infrared spectra, and vibrational assignment for para-halogenoanilines: DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

    • Source: [1]

  • Raman Spectroscopy in Pharmaceutical Analysis

    • Li, Y., et al. (2025).[1][3] Research Progress of Raman Spectroscopy and Raman Imaging in Pharmaceutical Analysis. Current Pharmaceutical Design.

    • Source: [1]

  • DFT Methodology for Aromatic Amides

    • Arslan, H., & Algül, Ö. (2008).[1] Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. Spectrochimica Acta Part A.

    • Source:

  • Amide Band Assignments (Amide I, II, III)

    • Chi, Z., et al. (1998).[1][4] UV Resonance Raman-selective Amide Vibrational Enhancement. Biochemistry.

    • Source: [1]

  • 4-Ethoxybenzanilide Structure

    • PubChem Compound Summary for CID 108776, 4-Ethoxybenzanilide.[1]

    • Source: [1]

Sources

Validating Purity of N-(4-Ethoxyphenyl)benzamide via DSC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

N-(4-Ethoxyphenyl)benzamide (also known as 4'-ethoxybenzanilide) represents a class of amide derivatives critical in medicinal chemistry as structural intermediates and model compounds for drug-receptor interaction studies. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for purity analysis, it suffers from a critical dependency: the requirement for high-purity reference standards, which may not exist during early-stage development.

This guide details the validation of Differential Scanning Calorimetry (DSC) as a superior alternative for absolute purity determination of N-(4-Ethoxyphenyl)benzamide.[1] Unlike chromatography, DSC exploits the thermodynamic colligative properties of the molecule—specifically melting point depression—to calculate purity without a reference standard.

Why DSC for this Molecule?
  • Absolute Method: Eliminates the need for a certified reference standard (CRM).

  • Polymorph Detection: N-substituted benzamides are prone to polymorphism; DSC identifies these forms where HPLC cannot.

  • Green Chemistry: Zero solvent consumption.

Theoretical Grounding: The Van't Hoff Mechanism

The scientific validity of DSC purity analysis rests on the Van't Hoff equation , which describes the relationship between the melting temperature depression and the mole fraction of impurities in a eutectic system.[2][3]

For a compound like N-(4-Ethoxyphenyl)benzamide, as it melts, impurities (structurally similar byproducts or starting materials like 4-phenetidine) dissolve in the liquid phase, lowering the chemical potential.

The linearized equation used is:



Where:

  • 
    : Sample temperature at fraction 
    
    
    
    melted.
  • 
    : Melting point of 100% pure substance (theoretical).
    
  • 
    : Gas constant.
    
  • 
    : Mole fraction of impurity.[4]
    
  • 
    : Enthalpy of fusion.[5][6][7]
    
  • 
    : Fraction of sample melted.[4][8]
    

Critical Constraint: This method assumes impurities are soluble in the melt but insoluble in the crystal lattice (i.e., they do not form solid solutions).

Comparative Analysis: DSC vs. Alternatives

The following table objectively compares DSC against HPLC and Quantitative NMR (qNMR) for N-(4-Ethoxyphenyl)benzamide validation.

FeatureDSC (Thermal Analysis) HPLC (Chromatography) qNMR (Spectroscopy)
Primary Output Absolute Purity (mol%), Melting Point, PolymorphismRelative Purity (Area%), Impurity ProfileAbsolute Purity (wt%), Structural ID
Reference Standard Not Required Mandatory Required (Internal Standard)
Sample Required 1–5 mg10–50 mg (destructive)10–20 mg (non-destructive)
Detection Limit >98% purity effective range<0.05% impurity detection~1% impurity detection
Blind Spots Decomposing samples; Solid solutionsNon-chromophoric impurities; Retention overlapSolubility issues; Proton overlap
Throughput High (30–60 min/sample)Medium (Method dev + run time)Low (Setup intensive)

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes a "Go/No-Go" decision matrix based on thermal stability.

Phase 1: Thermal Stability Screen (TGA)

Before DSC, you must prove N-(4-Ethoxyphenyl)benzamide does not decompose at its melting point.

  • Instrument: Thermogravimetric Analyzer (TGA).[4][9]

  • Method: Ramp 10°C/min from 30°C to 300°C under

    
    .
    
  • Criteria: If mass loss >1% occurs prior to or during the expected melting range (approx. 195–205°C for benzanilides), ABORT DSC . The Van't Hoff plot will be invalid due to kinetic decomposition artifacts.

Phase 2: DSC Purity Determination

Instrument: Heat Flux DSC (e.g., TA Instruments DSC2500 or Mettler Toledo DSC 3+).

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 1–3 mg of dried N-(4-Ethoxyphenyl)benzamide into a hermetically sealed aluminum pan .

    • Reasoning: Hermetic sealing prevents sublimation of the amide or loss of volatile impurities, which would skew the molar calculation.

    • Ensure the sample is flattened to maximize contact with the sensor.

  • Conditioning:

    • Equilibrate at

      
      .
      
    • Hold for 2 minutes to stabilize heat flow.

  • The Slow Ramp (Critical):

    • Ramp rate: 0.5°C/min to 0.7°C/min through the melting transition.

    • Causality: High scan rates (e.g., 10°C/min) create thermal lag between the sensor and the sample, artificially broadening the peak and invalidating the Van't Hoff calculation.

  • Data Processing:

    • Integrate the melting peak to determine partial areas (

      
      ).
      
    • Plot

      
       vs. 
      
      
      
      .
    • The slope of the line determines the impurity fraction (

      
      ).
      
Phase 3: Polymorph Check (Fast Scan)
  • Perform a second run on fresh sample at 10°C/min .

  • Cool rapidly (20°C/min) to -20°C.

  • Re-heat at 10°C/min.

  • Observation: Look for "cold crystallization" exotherms or shifting melting points, indicating the substance can exist in metastable forms (common in amides due to H-bonding networks).

Visualizing the Logic Flow

The following diagram illustrates the decision logic for validating N-(4-Ethoxyphenyl)benzamide, ensuring no resources are wasted on invalid techniques.

PurityValidation Start Sample: N-(4-Ethoxyphenyl)benzamide TGA Step 1: TGA Analysis (30-300°C @ 10K/min) Start->TGA Decision1 Mass Loss < 1% at Melting Point? TGA->Decision1 Stop STOP: Use HPLC (Sample Decomposes) Decision1->Stop No DSC_Slow Step 2: DSC Purity Run (0.7 K/min, Hermetic Pan) Decision1->DSC_Slow Yes Analysis Step 3: Van't Hoff Plot (Ts vs 1/F) DSC_Slow->Analysis Linearity Is 1/F Plot Linear? Analysis->Linearity Result_Pure VALIDATED Calculate Absolute Purity Linearity->Result_Pure Yes Result_SolidSol INVALID: Solid Solution Formed Use qNMR Linearity->Result_SolidSol No (Curved)

Caption: Decision matrix for selecting DSC vs. HPLC/qNMR based on thermal stability and solid-solution behavior.

Interpretation of Results

The "Melting Point" Fallacy

Researchers often cite a single melting point (e.g., 198°C). In DSC purity analysis, you will observe a melting range .[8][9]

  • Pure (>99.5%): Sharp peak, onset temperature is close to peak maximum.

  • Impure (<98%): Broadened peak, onset shifts significantly lower.

Troubleshooting the Van't Hoff Plot

If your


 plot is non-linear (concave), it indicates the impurities are forming a solid solution  with the benzamide derivative rather than a pure eutectic. In this specific chemical case, structural analogs like N-phenylbenzamide might co-crystallize.
  • Correction: Apply a linearization correction factor (available in software like TA Universal Analysis or Mettler STARe), or revert to qNMR.

References

  • ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals: Purity Determination.[1][9][10] Application Guide. [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Chapter 1: DSC Theory).
  • TA Instruments. (2022). Purity Determination by DSC: Theory and Practice.[8] TA Tech Note TN014. [Link]

  • U.S. Pharmacopeia (USP). <891> Thermal Analysis. USP-NF. [Link]

Sources

Safety Operating Guide

N-(4-Ethoxyphenyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

N-(4-Ethoxyphenyl)benzamide (commonly known as Ethenzamide ) is a non-narcotic analgesic and anti-inflammatory agent.[1] While not classified as a P-listed (acutely toxic) waste under US EPA Resource Conservation and Recovery Act (RCRA) regulations, it is a bioactive pharmaceutical intermediate.[1]

Core Directive: Do NOT dispose of this substance down the drain or in municipal trash. Primary Disposal Method: High-temperature incineration via a licensed chemical waste contractor.[1] Immediate Action: Segregate from oxidizers; label as "Non-RCRA Regulated Pharmaceutical Waste" (unless mixed with hazardous solvents).[1]

Chemical Profile & Hazard Assessment

To manage disposal effectively, you must understand the physicochemical properties that dictate waste stream compatibility.

PropertyDataOperational Implication
Common Name EthenzamideUse this on waste labels for clarity.[1]
CAS Number 938-73-8 Unique identifier for waste manifests.[1]
Physical State White Crystalline PowderHigh dust explosion/inhalation risk during transfer.
Solubility Insoluble in water; Soluble in Ethanol/AcetoneDo not flush. It will precipitate and clog plumbing.
GHS Classification Acute Tox. 4 (Oral); Eye Irrit. 2Harmful if swallowed. Irritant. Handle as a biohazard.
RCRA Status Non-Listed (unless characteristic)Generally "Non-Hazardous Chemical Waste" but requires incineration.

Scientist’s Note: Although Ethenzamide is not "RCRA Hazardous" by listing, it is an active pharmaceutical ingredient (API) . Releasing APIs into the environment contributes to micropollutant accumulation in aquatic ecosystems. We treat all APIs as hazardous for disposal purposes to ensure complete thermal destruction.

Pre-Disposal Safety & PPE

Before initiating any waste transfer, establish a "Self-Validating Safety System" by donning the correct Personal Protective Equipment (PPE).[1]

  • Respiratory: N95 respirator (minimum) or P100 HEPA filter if handling open powder outside a fume hood. Why? The powder is fine and easily aerosolized.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Why? Prevents transdermal absorption of the analgesic agent.

  • Ocular: Chemical splash goggles. Why? GHS Category 2 Eye Irritant.

Disposal Workflows

Scenario A: Solid Waste (Expired Pure Substance)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.[1]

  • Protocol:

    • Transfer solid directly to the waste container inside a fume hood.

    • Do not mix with oxidizers (e.g., nitrates, permanganates) to prevent exothermic reactions.

    • Label clearly: "Non-Regulated Pharmaceutical Waste - Solid."[1]

Scenario B: Liquid Waste (HPLC Effluent/Mother Liquor)
  • Analysis: Determine the solvent carrier.

    • If Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."

    • If Non-Halogenated (Methanol, Ethanol):[1] Segregate into "Organic Solvents/Flammable."

  • Protocol:

    • Ensure the solution pH is neutral (6-8) if possible, though not strictly required for incineration.

    • Cap tightly to prevent solvent evaporation and concentration of the API.

Scenario C: Spill Cleanup Protocol
  • The "Wet Method" (Critical): Do not dry sweep.[1] Dry sweeping generates dust.

    • Isolate: Evacuate the immediate area (10 ft radius).

    • Dampen: Spray the powder gently with 60-70% Ethanol .

      • Scientific Rationale: Ethenzamide is hydrophobic. Water may bead up, causing the powder to scatter. Ethanol wets the compound, creating a heavy sludge that does not aerosolize.

    • Collect: Scoop the sludge into a waste container using a polyethylene scoop.

    • Wash: Clean the surface with soap and water; collect rinsate as liquid waste.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for categorizing and disposing of N-(4-Ethoxyphenyl)benzamide.

DisposalWorkflow Start Waste Generation: N-(4-Ethoxyphenyl)benzamide StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid Solution StateCheck->IsLiquid Solution IsSolid Solid / Powder StateCheck->IsSolid Pure/Expired SolventCheck Identify Solvent Base IsLiquid->SolventCheck HaloWaste Container: Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloWaste Halogenated NonHaloWaste Container: Non-Halogenated Waste (e.g., Ethanol, Methanol) SolventCheck->NonHaloWaste Flammable/Organic Labeling Labeling: 'Contains Ethenzamide - CAS 938-73-8' HaloWaste->Labeling NonHaloWaste->Labeling SpillCheck Is it a Spill? IsSolid->SpillCheck SpillAction ACTION: Dampen with 60% Ethanol to prevent dust. Scoop sludge. SpillCheck->SpillAction Yes (Spill) SolidContainer Container: Solid Pharm Waste (HDPE Jar) SpillCheck->SolidContainer No (Standard) SpillAction->SolidContainer Transfer Sludge SolidContainer->Labeling FinalDisposal Final Disposal: High-Temp Incineration Labeling->FinalDisposal

Figure 1: Decision matrix for the segregation and disposal of Ethenzamide, prioritizing incineration and solvent compatibility.

Regulatory Framework & Compliance

US EPA Management Standards (40 CFR Part 266 Subpart P)

For healthcare facilities and laboratories, Ethenzamide falls under the "Hazardous Waste Pharmaceuticals" rule.

  • Status: Non-Creditable Hazardous Waste Pharmaceutical (if discarded).[1]

  • Requirement: It must be sent to a reverse distributor or a TSDF (Treatment, Storage, and Disposal Facility).

  • Prohibition: Sewering (flushing down the drain) is strictly prohibited under Subpart P for any hazardous waste pharmaceutical [1].[1]

European REACH Regulation[2]
  • Ensure the waste is classified under EWC Code 18 01 09 (medicines other than those mentioned in 18 01 08) if it does not possess cytotoxic/cytostatic properties.[1] If mixed with dangerous solvents, use EWC 07 05 04 * [2].

References

  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). EPA.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-ethoxybenzamide (Ethenzamide).[1] ECHA.europa.eu. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3673, Ethenzamide. PubChem.[2][3] Available at: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-(4-Ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Ethoxyphenyl)benzamide is a solid organic amide intermediate. While not classified as a High Potency Active Pharmaceutical Ingredient (HPAPI), it possesses significant irritant properties (Skin/Eye/Respiratory) and potential acute toxicity upon ingestion.

The Critical Risk Vector is Particulate Dust. Most exposure incidents occur during the weighing and transfer phases where static electricity disperses micro-particles. This guide prioritizes engineering controls (fume hoods) over PPE, but mandates specific PPE standards to create a self-validating safety system.

Part 1: Hazard Identification & Risk Logic

Before selecting PPE, we must understand the mechanism of harm. As an amide derivative, this compound exhibits lipophilicity, allowing it to penetrate the stratum corneum (outer skin layer) if dissolved in organic solvents.

Chemical Safety Profile
ParameterDataSafety Implication
Physical State Solid (Crystalline Powder)High Inhalation Risk. Static charge can cause particle aerosolization.
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
Solubility Low in water; Soluble in organics (DMSO, MeOH)Dermal Risk. Once dissolved, skin permeation rates increase drastically.
Molecular Weight ~241.29 g/mol Small molecule; easily bioavailable.

Expert Insight: Do not treat the solid and the solution as identical hazards. The solid presents an inhalation risk; the solution presents a dermal absorption risk. Your PPE must adapt to the state of matter.

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix defines the minimum requirements for handling N-(4-Ethoxyphenyl)benzamide in a research setting.

Respiratory Protection (The Primary Defense)
  • Standard Operation: Chemical Fume Hood .

    • Requirement: Face velocity must be verified between 0.4 – 0.6 m/s (80–120 fpm) .

    • Sash Height: Keep sash at the lowest possible working position (below 18 inches).

  • Outside Hood (Emergency/Maintenance only):

    • Minimum: N95 Filtering Facepiece.

    • Recommended: Half-face respirator with P100 (HEPA) cartridges.

    • Why? Simple surgical masks offer zero protection against chemical particulates.

Dermal Protection (Gloves)
  • Material: Nitrile Rubber (Low-protein Latex is acceptable but Nitrile is superior for organic solvent resistance).

  • Thickness: Minimum 0.11 mm (4-5 mil) for solid handling.

  • Double Gloving Protocol: Required when handling solutions of the compound.

    • Inner Glove: Nitrile (Bright color, e.g., Orange/Blue).

    • Outer Glove: Nitrile (Standard color).

    • Logic: This provides a visual indicator of breach and increases breakthrough time.

Ocular Protection
  • Standard: ANSI Z87.1 compliant Safety Glasses with Side Shields .

  • High Dust/Large Scale: Chemical Splash Goggles (indirect vented).

    • Why? Fine powders can drift around side shields. If you can smell the chemical, your eye protection is insufficient against vapors/dust.

Body Protection
  • Standard: Cotton-blend lab coat (buttoned fully).

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.

Part 3: Operational Protocol – The "Zero-Contamination" Workflow

The following diagram illustrates the decision logic for safe handling, specifically focusing on the transition from storage to reaction.

HandlingProtocol Start START: Chemical Request RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPath Solid Handling (Dust Hazard) RiskAssess->SolidPath Powder SolPath Solution Handling (Absorption Hazard) RiskAssess->SolPath Dissolved EngControl Verify Fume Hood (Flow > 0.4 m/s) SolidPath->EngControl StaticControl Neutralize Static (Anti-static gun/bar) EngControl->StaticControl Weighing Weighing Process (Closed Balance) StaticControl->Weighing Transfer Transfer to Reactor Weighing->Transfer GloveCheck Double Glove Protocol (Check Permeation) SolPath->GloveCheck GloveCheck->Transfer Decon Decontamination (Wipe with EtOH/Soap) Transfer->Decon Disposal Waste Disposal (Solid vs Liquid Stream) Decon->Disposal

Figure 1: Operational Logic Flow for handling N-(4-Ethoxyphenyl)benzamide, distinguishing between dust and absorption risks.

Detailed Weighing Procedure (The Critical Step)
  • Preparation: Place an absorbent pad in the fume hood. Gather all tools (spatula, weigh boat, solvent) inside the hood before opening the chemical container.

  • Static Neutralization: If the powder is "fly-away" (clings to spatula), use an ionizing anti-static gun or wipe the spatula with a dryer sheet (if chemically compatible) to prevent aerosolization.

  • Transfer: Open the container only inside the hood. Transfer slowly to the weigh boat.

  • Closure: Seal the stock container immediately after removing the aliquot. Wipe the threads of the bottle with a Kimwipe to prevent grinding of particles in the cap (which creates fine dust next time you open it).

  • Decontamination: Wipe the balance area with a soapy paper towel, then an alcohol wipe. Dispose of wipes as solid hazardous waste.

Part 4: Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Don N95 mask and double gloves.

  • Containment: Do NOT dry sweep. This generates dust.[2]

  • Method: Cover the spill with a wet paper towel (water or suitable solvent) to dampen the powder. Scoop the wet material into a waste container.[3]

  • Final Clean: Wash the area with soap and water three times.

Waste Disposal[1][4][5][6][7][8]
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste drum. Label as "Toxic Solid, Organic."

  • Liquid Waste: Mother liquors and wash solvents must go to Organic Solvents (Non-Halogenated) unless halogenated solvents (DCM/Chloroform) were used in the process.

References

  • PubChem. (2023). N-(4-Ethoxyphenyl)benzamide Compound Summary. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.